molecular formula C14H14N4O5S B1679811 PSB-1115 CAS No. 152529-79-8

PSB-1115

Numéro de catalogue: B1679811
Numéro CAS: 152529-79-8
Poids moléculaire: 350.35 g/mol
Clé InChI: UYDRRQPGDSIMNU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-(2,6-dioxo-1-propyl-3,7-dihydropurin-8-yl)benzenesulfonic acid is an oxopurine.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-(2,6-dioxo-1-propyl-3,7-dihydropurin-8-yl)benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O5S/c1-2-7-18-13(19)10-12(17-14(18)20)16-11(15-10)8-3-5-9(6-4-8)24(21,22)23/h3-6H,2,7H2,1H3,(H,15,16)(H,17,20)(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDRRQPGDSIMNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415532
Record name PSB 1115
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152529-79-8
Record name 4-(2,3,6,9-Tetrahydro-2,6-dioxo-1-propyl-1H-purin-8-yl)benzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152529-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PSB 1115
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PSB-1115

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-1115 is a potent and selective antagonist of the human adenosine (B11128) A2B receptor (A2BAR), a G protein-coupled receptor implicated in a variety of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, effects on intracellular signaling pathways, and its pharmacological activity in preclinical models. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of A2BAR-targeted therapeutics.

Introduction

Adenosine is a ubiquitous signaling nucleoside that modulates numerous physiological functions by activating four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3. The A2B adenosine receptor (A2BAR) is distinguished by its relatively low affinity for adenosine, suggesting its activation primarily occurs under conditions of high adenosine concentrations, such as inflammation, hypoxia, and cancer. This compound has emerged as a critical pharmacological tool for elucidating the roles of the A2BAR and as a potential therapeutic agent. This guide delves into the core mechanism of action of this compound.

Molecular Target and Binding Profile of this compound

This compound is a xanthine (B1682287) derivative that acts as a competitive antagonist at the human A2B adenosine receptor. Its selectivity for the A2BAR over other adenosine receptor subtypes is a key feature of its pharmacological profile.

Quantitative Binding Affinity Data

The binding affinity of this compound for various adenosine receptor subtypes has been determined through radioligand binding assays. The data consistently demonstrates a high affinity and selectivity for the human A2B receptor.

Receptor SubtypeSpeciesKᵢ (nM)Reference
A2BHuman53.4[1][2]
A1Human> 10,000[1][2]
A3Human> 10,000[1][2]
A1Rat2200[1][2]
A2ARat24,000[1][2]

Mechanism of Action: Modulation of Intracellular Signaling Pathways

The A2B adenosine receptor is known to couple to multiple G protein families, primarily Gs and, in a cell-type-dependent manner, to Gq and Gi. By competitively blocking the binding of adenosine to the A2BAR, this compound inhibits the activation of these downstream signaling cascades.

Inhibition of the Gs-cAMP Pathway

The canonical signaling pathway for the A2B receptor involves its coupling to the Gs alpha subunit, which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). This compound effectively antagonizes this pathway, preventing the downstream effects of elevated cAMP, which can include gene transcription changes and modulation of cellular proliferation.

Gs_Pathway cluster_membrane Plasma Membrane A2BAR A2B Receptor Gs Gs Protein A2BAR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to Adenosine Adenosine Adenosine->A2BAR Activates PSB1115 This compound PSB1115->A2BAR Blocks ATP ATP ATP->AC Downstream Downstream Effects (e.g., PKA activation, CREB phosphorylation) cAMP->Downstream Initiates

A2BAR Gs-cAMP Signaling Pathway and this compound Inhibition.
Modulation of Gq/11-PLC-Calcium Signaling

In certain cell types, the A2B receptor can couple to the Gq/11 family of G proteins.[3][4] This coupling activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This compound can inhibit this pathway by preventing the initial receptor activation.

Gq_Pathway cluster_membrane Plasma Membrane A2BAR A2B Receptor Gq Gq Protein A2BAR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC Adenosine Adenosine Adenosine->A2BAR Activates PSB1115 This compound PSB1115->A2BAR Blocks Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC

A2BAR Gq-PLC-Ca²⁺ Signaling and this compound Inhibition.

Experimental Protocols

Radioligand Binding Assay for A2B Receptor

This protocol is designed to determine the binding affinity of test compounds, such as this compound, for the A2B adenosine receptor.

Materials:

  • Cell membranes prepared from HEK-293 cells stably expressing the human A2B adenosine receptor.

  • Radioligand: [³H]-DPCPX (8-Cyclopentyl-1,3-dipropylxanthine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 1 mM EDTA.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • This compound or other test compounds.

  • Non-specific binding control: 10 µM Xanthine Amine Congener (XAC).

  • Glass fiber filters (GF/B or GF/C).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • In a 96-well plate, combine 50 µL of cell membrane preparation (5-10 µg protein), 50 µL of [³H]-DPCPX (final concentration ~1-2 nM), and 50 µL of various concentrations of this compound or buffer/XAC.

  • Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with 4 mL of ice-cold wash buffer.

  • Allow the filters to dry, then add scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value by non-linear regression analysis and calculate the Kᵢ value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Prepare reaction mix: - A2BAR membranes - [3H]-DPCPX - this compound/Control B Incubate at 25°C for 60-90 min A->B C Rapid filtration through glass fiber filters B->C D Wash filters with ice-cold buffer C->D E Dry filters and add scintillation cocktail D->E F Quantify radioactivity via liquid scintillation counting E->F G Data Analysis: - Calculate specific binding - Determine IC50 and Ki F->G

Workflow for Radioligand Binding Assay.
cAMP Accumulation Assay

This functional assay measures the ability of this compound to antagonize A2B receptor-mediated increases in intracellular cAMP.

Materials:

  • HEK-293 cells expressing the human A2B adenosine receptor.

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like 0.5 mM IBMX.

  • A2BAR agonist: NECA (5'-N-Ethylcarboxamidoadenosine).

  • This compound or other test compounds.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Seed cells in a 96-well plate and grow to ~90% confluency.

  • Replace the culture medium with stimulation buffer and incubate for 30 minutes at 37°C.

  • Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of NECA (typically at its EC₈₀ concentration) for 15-30 minutes at 37°C.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP levels using a plate reader.

  • Generate a dose-response curve for this compound and calculate its IC₅₀ value.

cAMP_Assay_Workflow A Seed A2BAR-expressing cells in 96-well plate B Pre-incubate with stimulation buffer + IBMX A->B C Add varying concentrations of this compound B->C D Stimulate with NECA (A2BAR agonist) C->D E Lyse cells and perform cAMP measurement D->E F Data Analysis: - Generate dose-response curve - Calculate IC50 E->F

Workflow for cAMP Accumulation Assay.

In Vivo Pharmacology of this compound

Anti-inflammatory Effects in the Carrageenan-Induced Paw Edema Model

This model is used to evaluate the anti-inflammatory properties of compounds.

Animals:

  • Male Wistar rats (180-220 g) or Swiss albino mice.

Procedure:

  • Administer this compound (e.g., 1-10 mg/kg, intraperitoneally) or vehicle to the animals.

  • After 30-60 minutes, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for the this compound treated groups compared to the vehicle control group.

Anti-tumor Effects in a Melanoma Model

This model assesses the efficacy of this compound in a cancer setting.[5][6]

Animals:

  • C57BL/6 mice.

Procedure:

  • Subcutaneously inject B16-F10 melanoma cells into the flank of the mice.

  • Once tumors are palpable, begin treatment with this compound (e.g., 1 mg/kg, peritumorally) or vehicle.

  • Measure tumor volume every 2-3 days using calipers.

  • At the end of the study, tumors and relevant tissues can be harvested for further analysis (e.g., flow cytometry for immune cell infiltration, cytokine analysis).

Conclusion

This compound is a highly selective and potent antagonist of the human A2B adenosine receptor. Its mechanism of action is centered on the competitive blockade of this receptor, leading to the inhibition of downstream signaling pathways, including the Gs-cAMP and, in a context-dependent manner, the Gq-PLC-Ca²⁺ pathways. The well-characterized in vitro and in vivo activities of this compound make it an invaluable tool for investigating the multifaceted roles of the A2B adenosine receptor in health and disease and a promising lead compound for the development of novel therapeutics.

References

PSB-1115: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, pharmacological profile, and experimental methodologies related to PSB-1115, a potent and selective antagonist of the A2B adenosine (B11128) receptor.

Chemical Structure and Properties

This compound, with the IUPAC name 4-(2,3,6,7-Tetrahydro-2,6-dioxo-1-propyl-1H-purin-8-yl)-benzenesulfonic acid, is a xanthine (B1682287) derivative. Its chemical structure and key properties are summarized below.[1]

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 4-(2,3,6,7-Tetrahydro-2,6-dioxo-1-propyl-1H-purin-8-yl)-benzenesulfonic acid[1]
Molecular Formula C14H14N4O5S
Molecular Weight 350.35 g/mol
CAS Number 152529-79-8
Appearance SolidMedChemExpress
Solubility Soluble to 100 mM in DMSO and to 20 mM in water with gentle warming.
Purity ≥98%
Storage Store at room temperature.

Pharmacological Profile

This compound is a highly selective antagonist of the human A2B adenosine receptor. Its primary mechanism of action is the competitive inhibition of adenosine binding to the A2B receptor, thereby blocking its downstream signaling pathways.

Binding Affinity and Selectivity

This compound exhibits high affinity for the human A2B adenosine receptor with a Ki value of 53.4 nM.[1] It displays significant selectivity over other adenosine receptor subtypes, as detailed in the table below.

Table 2: Binding Affinity (Ki) of this compound for Adenosine Receptor Subtypes

Receptor Subtype (Human)Ki (nM)Reference
A2B 53.4[1]
A1 > 10000[1]
A2A > 10000[1]
A3 > 10000[1]

This compound is also selective against rat A1 and A2A receptors, with Ki values of 2200 nM and 24000 nM, respectively.[1]

Pharmacological Effects
  • Analgesic Effects: this compound has been shown to produce potent analgesic effects in vivo.[1]

  • Anti-inflammatory Activity: As an antagonist of the A2B receptor, which is implicated in inflammatory processes, this compound has potential applications in studying and modulating inflammation.

  • Anti-tumor Activity: Blockade of the A2B adenosine receptor by antagonists like this compound has been investigated as a potential strategy in cancer therapy.

Signaling Pathways and Experimental Workflows

A2B Adenosine Receptor Signaling Pathway

The A2B adenosine receptor is a G-protein coupled receptor that can couple to both Gs and Gq proteins. Activation by adenosine leads to the stimulation of adenylyl cyclase (AC) via Gs, resulting in increased intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). Coupling to Gq activates Phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).

A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Activates PSB1115 This compound PSB1115->A2BR Inhibits Gs Gs A2BR->Gs Gq Gq A2BR->Gq AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces PKA PKA cAMP->PKA Activates Response1 Cellular Response 1 (e.g., Gene Transcription) PKA->Response1 Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Activates Response2 Cellular Response 2 (e.g., Enzyme Activation) Ca_PKC->Response2

A2B Adenosine Receptor Signaling Pathway
Experimental Workflow for Preclinical Evaluation

A typical preclinical workflow to evaluate the efficacy of an A2B adenosine receptor antagonist like this compound involves a series of in vitro and in vivo experiments.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Lead Optimization synthesis Compound Synthesis & Purification binding Radioligand Binding Assay (Affinity & Selectivity) synthesis->binding functional Functional Assays (e.g., cAMP accumulation) binding->functional pk Pharmacokinetic Studies (ADME) functional->pk efficacy Efficacy Models (e.g., Analgesia, Anti-inflammatory) pk->efficacy toxicology Toxicology Studies efficacy->toxicology analysis Data Analysis and Structure-Activity Relationship (SAR) toxicology->analysis analysis->synthesis Optimization Loop

References

PSB-1115: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of PSB-1115, a selective antagonist of the A2B adenosine (B11128) receptor. This document covers its chemical properties, mechanism of action, and key experimental data, offering valuable insights for professionals in drug discovery and development.

Core Chemical and Physical Data

This compound is a potent and selective antagonist for the human A2B adenosine receptor.[1] It is also water-soluble, facilitating its use in a variety of experimental settings.[1]

IdentifierValueReference
CAS Number 152529-79-8[1][2][3][4][5]
Molecular Formula C14H14N4O5S[1][3][4][5]
Molecular Weight 350.35 g/mol [1][3][4]
Synonyms 4-(2,3,6,7-Tetrahydro-2,6-dioxo-1-propyl-1H-purin-8-yl)benzenesulfonic acid[3]
Potassium Salt CAS 409344-71-4[6]
Potassium Salt Formula C14H13N4O5S • K[6][7]
Potassium Salt Weight 388.4 g/mol [6]

Mechanism of Action and Signaling Pathways

This compound functions as a selective antagonist of the A2B adenosine receptor (A2BAR), a G protein-coupled receptor.[1][3] Under conditions of cellular stress, such as hypoxia or inflammation, extracellular adenosine levels rise, leading to the activation of A2BAR. The downstream signaling of A2BAR is complex and cell-type dependent, primarily involving the Gs and Gq proteins.

  • Gs-cAMP Pathway: Activation of the Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8][9][10] This in turn activates Protein Kinase A (PKA).[9][11]

  • Gq-PLC Pathway: A2BAR can also couple to Gq proteins, activating Phospholipase C (PLC), which leads to the mobilization of intracellular calcium.[9]

  • MAPK Pathway: The A2B receptor has also been shown to activate the p38 MAPK signaling pathway.[9]

This compound, by blocking the binding of adenosine to the A2B receptor, inhibits these downstream signaling cascades.

PSB1115_Signaling_Pathway cluster_membrane Cell Membrane A2BR A2B Receptor Gs Gs A2BR->Gs Gq Gq A2BR->Gq p38 p38 MAPK A2BR->p38 Adenosine Adenosine Adenosine->A2BR Activates PSB1115 This compound PSB1115->A2BR Inhibits AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Ca Ca²⁺ Mobilization PLC->Ca

A2B Adenosine Receptor Signaling Pathways

Quantitative Data: Receptor Binding Affinity

This compound exhibits high selectivity for the human A2B adenosine receptor over other adenosine receptor subtypes.

Receptor SubtypeKi (nM)SpeciesReference
A2B 53.4Human[1][6]
A1 > 10,000Human[1]
A3 > 10,000Human[1]
A1 2,200Rat[1][6]
A2A 24,000Rat[1][6]

Additionally, this compound has been shown to suppress adenosine-produced cAMP elevation with an IC50 of 84.0 nM.[8][10]

Experimental Protocols

This compound has been utilized in a range of in vivo and in vitro studies to investigate its therapeutic potential in inflammation, cancer, and pain. Below are summaries of key experimental models.

Carrageenan-Induced Paw Edema in Rats

This model is a standard for assessing the anti-inflammatory properties of a compound.

  • Animals: Male Wistar rats are typically used.[6]

  • Induction of Inflammation: A subplantar injection of 1% carrageenan solution into the right hind paw induces localized edema.[6]

  • Drug Administration: this compound or a vehicle control is administered, often intraperitoneally, prior to the carrageenan injection.[6]

  • Measurement: The volume of the paw is measured at various time points post-injection to quantify the extent of edema and the anti-inflammatory effect of this compound.[6]

  • Findings: In some studies, this compound has demonstrated a dose-dependent effect, with higher doses reducing edema formation.[2][3]

Murine Melanoma Model

This model is employed to evaluate the anti-tumor and immunomodulatory effects of this compound.

  • Animals: Syngeneic mice, such as C57BL/6 for the B16-F10 melanoma cell line, are used.[6]

  • Tumor Implantation: B16-F10 melanoma cells are injected subcutaneously into the flank of the mice.[6]

  • Treatment Protocol: Once tumors are palpable, treatment with this compound or a vehicle is initiated.[4][6]

  • Outcome Measures: Tumor growth is monitored regularly by measuring tumor volume.[4][6] Additionally, immune cell infiltration (e.g., CD8+ T cells, myeloid-derived suppressor cells) within the tumor microenvironment is often analyzed.[4][12]

  • Key Observations: Treatment with this compound has been shown to delay melanoma growth.[4][5][12] This anti-tumor effect is associated with a reduction in immunosuppressive myeloid-derived suppressor cells (MDSCs) and an increase in tumor-infiltrating CD8+ T cells and Natural Killer T (NKT) cells.[4][12] this compound has also been found to decrease the levels of the immunosuppressive cytokine IL-10 and the chemokine MCP-1.[4][12]

Experimental_Workflow_Melanoma start Start implant Subcutaneous implantation of B16-F10 melanoma cells start->implant palpable Tumors become palpable implant->palpable treatment Treatment initiation: This compound or Vehicle palpable->treatment monitoring Regular monitoring of tumor volume treatment->monitoring analysis Endpoint analysis: - Tumor weight - Immune cell profiling - Cytokine levels monitoring->analysis end End analysis->end

Workflow for Murine Melanoma Model

Concluding Remarks

This compound is a valuable research tool for investigating the role of the A2B adenosine receptor in a variety of physiological and pathological processes. Its selectivity and water solubility make it a versatile compound for both in vitro and in vivo studies. The existing body of research points towards its potential therapeutic applications in oncology and inflammatory diseases, warranting further investigation. This guide provides a foundational understanding of this compound to aid researchers in designing and interpreting their experiments.

References

PSB-1115: A Technical Guide to its Binding Affinity and Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of PSB-1115, a potent and selective antagonist of the human adenosine (B11128) A2B receptor (A2B AR). The information presented herein is intended to support researchers and professionals in the fields of pharmacology and drug development in their evaluation and application of this compound.

Core Compound Properties

This compound, with the chemical name 4-(1-Propyl-2,6-dioxo-1,2,6,7-tetrahydro-3H-purin-8-yl)benzenesulfonic acid, is a xanthine (B1682287) derivative characterized by its high affinity and selectivity for the human A2B adenosine receptor. Its water-soluble nature makes it a valuable tool for in vitro and in vivo studies.

Binding Affinity and Selectivity Profile

The binding affinity of this compound has been determined through competitive radioligand binding assays, which quantify the displacement of a radiolabeled ligand from its receptor by the unlabeled compound. The inhibition constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

The selectivity of this compound is a critical aspect of its pharmacological profile. It exhibits a significantly higher affinity for the human A2B AR compared to other adenosine receptor subtypes (A1, A2A, and A3), as well as to rat adenosine receptors. This selectivity minimizes off-target effects and makes it a precise tool for studying A2B AR-mediated signaling.

Data Presentation

The following tables summarize the quantitative data for the binding affinity and selectivity of this compound.

Table 1: Binding Affinity of this compound at Human Adenosine Receptors

Receptor SubtypeKi (nM)
Human A2B53.4[1][2]
Human A1> 10,000[1][2]
Human A3> 10,000[1][2]

Table 2: Selectivity Profile of this compound at Rat Adenosine Receptors

Receptor SubtypeKi (nM)
Rat A12200[1][2]
Rat A2A24000[1][2]

Experimental Protocols

The determination of the binding affinity and selectivity of this compound involves standardized radioligand binding assays. Below is a detailed methodology representative of the key experiments cited.

Radioligand Binding Assay for Human A2B Adenosine Receptor

This protocol outlines the steps to determine the Ki of this compound at the human A2B AR expressed in a recombinant cell line.

3.1.1. Materials

  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human A2B adenosine receptor.

  • Radioligand: [3H]-DPCPX (1,3-dipropyl-8-cyclopentylxanthine), a non-selective adenosine receptor antagonist.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled adenosine receptor agonist or antagonist (e.g., 10 µM NECA).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Membrane Preparation:

    • Harvest cultured HEK-293 cells expressing the A2B AR.

    • Homogenize cells in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 50-100 µg/mL.

  • Scintillation Cocktail

  • Glass Fiber Filters

  • Filtration Apparatus

  • Scintillation Counter

3.1.2. Procedure

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of cell membrane preparation.

    • 50 µL of assay buffer (for total binding) or non-specific binding control (for non-specific binding).

    • 50 µL of varying concentrations of this compound (typically from 0.1 nM to 100 µM).

    • 50 µL of [3H]-DPCPX at a concentration near its Kd for the A2B receptor.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3.1.3. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand used.

      • Kd is the dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows.

G This compound Antagonism of A2B Adenosine Receptor Signaling Pathway cluster_membrane Cell Membrane A2B_AR A2B Adenosine Receptor G_protein Gs Protein A2B_AR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to Adenosine Adenosine (Agonist) Adenosine->A2B_AR Activates PSB1115 This compound (Antagonist) PSB1115->A2B_AR Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inflammation, Vasodilation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: this compound blocks adenosine-mediated activation of the A2B receptor.

G Workflow for Radioligand Binding Affinity Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes (with A2B-AR) Incubation Incubate Membranes with Radioligand and this compound Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand, this compound, and Buffers Reagent_Prep->Incubation Filtration Separate Bound and Unbound Ligand by Filtration Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Measure Radioactivity (Scintillation Counting) Washing->Counting IC50_Calc Calculate IC50 from Competition Curve Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: A typical workflow for determining binding affinity via radioligand assay.

References

PSB-1115: A Technical Guide to its Binding Affinity at Human and Rat Adenosine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of PSB-1115, a selective antagonist for the A2B adenosine (B11128) receptor. The information is tailored for researchers, scientists, and professionals involved in drug development and pharmacological research. This document summarizes the binding characteristics of this compound at both human and rat adenosine receptor subtypes, details the experimental protocols for determining these values, and illustrates the relevant cellular signaling pathways.

Data Presentation: Binding Affinity (Ki) of this compound

The inhibitory constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. The following tables summarize the reported Ki values for this compound at human and rat adenosine receptor subtypes.

Table 1: Binding Affinity of this compound for Human Adenosine Receptors

Receptor SubtypeKi (nM)
A1>10,000[1][2]
A2AData not available
A2B53.4[1][2]
A3>10,000[1][2]

Table 2: Binding Affinity of this compound for Rat Adenosine Receptors

Receptor SubtypeKi (nM)
A12200[1][2]
A2A24,000[1][2]
A2BData not available
A3Data not available

Note: While this compound has been noted to have moderate selectivity in rodents, specific Ki values for rat A2B and A3 receptors were not available in the reviewed literature.[3]

Experimental Protocols: Determination of Ki Values

The Ki values presented in this guide are typically determined using competitive radioligand binding assays. This method quantifies the affinity of a test compound (in this case, this compound) by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.

Radioligand Binding Assay Protocol
  • Membrane Preparation:

    • Cells or tissues expressing the adenosine receptor subtype of interest are harvested.

    • The cells are homogenized in a cold lysis buffer containing protease inhibitors to prevent protein degradation.

    • The homogenate is centrifuged at a low speed to remove nuclei and large debris.

    • The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes containing the receptors.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay.

  • Competitive Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • A constant concentration of a suitable radioligand (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A) is added to each well.

    • Varying concentrations of the unlabeled competitor, this compound, are added to the wells.

    • A set of wells containing the radioligand and a high concentration of a known non-selective antagonist is used to determine non-specific binding.

    • A set of wells containing only the radioligand and the membrane preparation is used to determine total binding.

    • The plate is incubated at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

    • The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification and Data Analysis:

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are plotted as the percentage of specific binding versus the logarithm of the competitor (this compound) concentration.

    • A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

    • The IC50 value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

Mandatory Visualizations

Adenosine Receptor Signaling Pathways

Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate various physiological processes through different signaling cascades. The primary signaling pathways for the four adenosine receptor subtypes are depicted below.

Adenosine_Signaling cluster_A1_A3 A1 & A3 Receptor Signaling cluster_A2A_A2B A2A & A2B Receptor Signaling A1_A3 A1 / A3 Receptor Gi Gi/o A1_A3->Gi PLC_A3 PLC A1_A3->PLC_A3 Gq (A3) AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit α cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease IP3_DAG ↑ IP3 & DAG PLC_A3->IP3_DAG A2A_A2B A2A / A2B Receptor Gs Gs A2A_A2B->Gs PLC_A2B PLC A2A_A2B->PLC_A2B Gq (A2B) AC_stimulate Adenylyl Cyclase (Stimulation) Gs->AC_stimulate α cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase PKA PKA Activation cAMP_increase->PKA Ca_increase ↑ Intracellular Ca²⁺ PLC_A2B->Ca_increase Adenosine Adenosine Adenosine->A1_A3 Adenosine->A2A_A2B Ki_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes 1. Prepare Receptor Membranes prep_reagents 2. Prepare Radioligand & Competitor (this compound) Solutions incubation 3. Incubate Membranes with Radioligand & Competitor prep_reagents->incubation filtration 4. Separate Bound/Free Ligand via Filtration incubation->filtration counting 5. Quantify Bound Radioactivity filtration->counting calc_specific_binding 6. Calculate Specific Binding counting->calc_specific_binding plot_curve 7. Plot Competition Curve & Determine IC50 calc_specific_binding->plot_curve calc_ki 8. Calculate Ki using Cheng-Prusoff Equation plot_curve->calc_ki

References

Preclinical Profile of PSB-1115: An In-depth Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-1115 is a potent and selective antagonist of the adenosine (B11128) A2B receptor (A2BR), a G-protein coupled receptor implicated in a variety of physiological and pathological processes. Due to its water-soluble nature and high selectivity, this compound has emerged as a critical pharmacological tool for elucidating the role of the A2BR in preclinical models of cancer, inflammation, pain, and other conditions. This technical guide provides a comprehensive review of the preclinical data available for this compound, with a focus on its pharmacological properties, experimental methodologies, and underlying signaling mechanisms.

Pharmacological Profile

This compound exhibits high affinity and selectivity for the human A2B adenosine receptor. The following tables summarize the key quantitative data from various preclinical studies.

In Vitro Binding Affinity
Receptor SubtypeSpeciesKᵢ (nM)Reference(s)
A2B Human 53.4 [1][2]
A1Human> 10,000[1][2]
A3Human> 10,000[1][2]
A1Rat2,200[1][2]
A2ARat24,000[1][2]
In Vivo Efficacy: Anti-Tumor Activity in a Murine Melanoma Model
Treatment GroupDoseAdministration RouteTumor Volume Reduction vs. ControlReference(s)
This compound1 mg/kgPeritumoralSignificantly decreased tumor growth[3][4]
In Vivo Efficacy: Anti-Inflammatory Activity in a Carrageenan-Induced Edema Model
Treatment GroupDoseAdministration RoutePaw Edema Inhibition (%)Time PointReference(s)
This compound3 mg/kgSystemicDose-dependent reductionNot Specified[5]
In Vivo Efficacy: Analgesic Activity in the Formalin Test
Treatment GroupDosePhase of Formalin TestNociceptive Behavior ReductionReference(s)
This compound3 mg/kgBoth early and late phasesDose-dependent alleviation of inflammatory pain[5]

Signaling Pathways

The A2B adenosine receptor, upon activation by adenosine, primarily couples to Gs alpha-subunit G-proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This in turn activates Protein Kinase A (PKA). Additionally, evidence suggests that the A2BR can also couple to Gq proteins, activating the Phospholipase C (PLC) and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. The antagonistic action of this compound blocks these downstream signaling events.

A2BR_Signaling_Pathway cluster_membrane Cell Membrane cluster_Gs Gs Pathway cluster_Gq Gq Pathway A2BR A2BR Gs Gs A2BR->Gs Activates Gq Gq A2BR->Gq Activates Adenosine Adenosine Adenosine->A2BR Activates PSB1115 This compound PSB1115->A2BR Inhibits AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB Activation PKA->CREB PLC PLC Gq->PLC Activates MAPK_ERK MAPK/ERK Pathway PLC->MAPK_ERK Gene_Expression Altered Gene Expression MAPK_ERK->Gene_Expression

A2BR Signaling Pathways

Experimental Protocols

Murine Melanoma Model

Objective: To evaluate the anti-tumor efficacy of this compound in a syngeneic mouse model of melanoma.

Materials:

  • Cell Line: B16-F10 murine melanoma cells.

  • Animals: C57BL/6 mice.

  • Test Article: this compound, dissolved in phosphate-buffered saline (PBS).[4]

  • Vehicle Control: Phosphate-buffered saline (PBS).

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 2.5 x 10⁵ B16-F10 melanoma cells into the flank of C57BL/6 mice.[4]

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., day 6 post-implantation), randomize mice into treatment and control groups.[4]

  • Drug Administration: Administer this compound (1 mg/kg) or vehicle (PBS) peritumorally on a daily basis for a specified duration (e.g., one week).[4]

  • Endpoint Analysis: At the end of the treatment period, sacrifice the mice and excise the tumors.

  • Tumor Analysis: Measure final tumor volume and weight. Process tumor tissue for further analysis, such as flow cytometry for immune cell populations.

Melanoma_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Implantation B16-F10 Cell Implantation (s.c.) Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization PSB1115_Admin This compound (1 mg/kg, p.t.) Administration Randomization->PSB1115_Admin Vehicle_Admin Vehicle (PBS) Administration Randomization->Vehicle_Admin Sacrifice Euthanasia & Tumor Excision PSB1115_Admin->Sacrifice Vehicle_Admin->Sacrifice Tumor_Measurement Tumor Volume & Weight Measurement Sacrifice->Tumor_Measurement Flow_Cytometry Immune Cell Analysis (e.g., MDSCs) Sacrifice->Flow_Cytometry

Murine Melanoma Experimental Workflow
Carrageenan-Induced Paw Edema

Objective: To assess the anti-inflammatory properties of this compound in an acute model of inflammation.

Materials:

  • Animals: Male Swiss mice or Wistar rats.

  • Inducing Agent: 1% (w/v) carrageenan solution in sterile saline.

  • Test Article: this compound, dissolved in a suitable vehicle (e.g., saline, potentially with a small amount of DMSO for initial solubilization).

  • Vehicle Control: The same vehicle used for the test article.

  • Measurement Device: Plethysmometer.

Procedure:

  • Acclimatization: Acclimate animals to the experimental conditions.

  • Baseline Measurement: Measure the initial paw volume of the animals using a plethysmometer.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally) at a specified time before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage inhibition of paw edema for the treated group compared to the vehicle control group.

Edema_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment_induction Treatment & Induction cluster_post_treatment Post-Treatment Analysis Acclimatization Animal Acclimatization Baseline_Paw_Volume Baseline Paw Volume Measurement Acclimatization->Baseline_Paw_Volume Drug_Admin This compound or Vehicle Administration Baseline_Paw_Volume->Drug_Admin Carrageenan_Injection Carrageenan Injection (Sub-plantar) Drug_Admin->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (Hourly) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculation of % Edema Inhibition Paw_Volume_Measurement->Data_Analysis

Carrageenan-Induced Edema Experimental Workflow
Formalin-Induced Nociception (Formalin Test)

Objective: To evaluate the analgesic effects of this compound in a model of persistent pain.

Materials:

  • Animals: Mice or rats.

  • Inducing Agent: 2.5% formalin solution in saline.

  • Test Article: this compound, dissolved in a suitable vehicle.

  • Vehicle Control: The same vehicle used for the test article.

  • Observation Chamber: A transparent chamber allowing for unobstructed observation of the animal's behavior.

Procedure:

  • Acclimatization: Acclimate the animals to the observation chamber.

  • Drug Administration: Administer this compound or vehicle at a specified time before the formalin injection.

  • Formalin Injection: Inject 20 µL of 2.5% formalin solution into the dorsal surface of one hind paw.

  • Behavioral Observation: Immediately after injection, place the animal in the observation chamber and record the time spent licking, biting, or flinching the injected paw. The observation period is typically divided into two phases: the early phase (0-5 minutes) and the late phase (15-30 minutes).

  • Data Analysis: Compare the duration of nociceptive behaviors between the this compound treated group and the vehicle control group for both phases.

Formalin_Test_Workflow cluster_preparation Preparation cluster_induction_observation Induction & Observation cluster_analysis_phases Data Analysis Acclimatization Acclimatization to Observation Chamber Drug_Admin This compound or Vehicle Administration Acclimatization->Drug_Admin Formalin_Injection Formalin Injection (Dorsal Hind Paw) Drug_Admin->Formalin_Injection Behavioral_Observation Observation of Licking/ Biting/Flinching Formalin_Injection->Behavioral_Observation Early_Phase Early Phase Analysis (0-5 min) Behavioral_Observation->Early_Phase Late_Phase Late Phase Analysis (15-30 min) Behavioral_Observation->Late_Phase

Formalin Test Experimental Workflow

Conclusion

This compound is a valuable research tool for investigating the role of the A2B adenosine receptor in various disease models. Its high selectivity and water solubility make it suitable for in vivo studies. The preclinical data summarized in this guide demonstrate its potential as an anti-tumor, anti-inflammatory, and analgesic agent. The detailed experimental protocols and signaling pathway diagrams provided herein are intended to facilitate the design and interpretation of future preclinical research involving this compound. Further investigation is warranted to fully elucidate its therapeutic potential and mechanisms of action in different pathological contexts.

References

Unveiling the Therapeutic Potential of PSB-1115: A Technical Guide to A2B Adenosine Receptor Target Validation in Cancer and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-1115 is a highly selective, water-soluble antagonist of the A2B adenosine (B11128) receptor (A2BAR), a G protein-coupled receptor that has emerged as a promising therapeutic target in a variety of pathological conditions, notably cancer and inflammatory diseases.[1] Contrary to potential initial misconceptions, the primary target of this compound is the A2B adenosine receptor, not the P2Y12 receptor. This guide provides an in-depth technical overview of the target validation of this compound, focusing on its role in cancer and inflammation. It consolidates quantitative data, details key experimental methodologies, and visualizes the complex signaling pathways and experimental workflows to support further research and drug development efforts in this area.

The A2B adenosine receptor is activated by adenosine, a nucleoside that accumulates in the extracellular space under conditions of metabolic stress, hypoxia, and tissue injury—hallmarks of the tumor microenvironment and sites of inflammation.[2][3] By blocking the A2BAR, this compound has been shown to modulate immune responses, inhibit tumor progression, and reduce inflammation in various preclinical models.[2][4]

Quantitative Data Summary

The following tables summarize the binding affinity of this compound for various adenosine receptor subtypes and its effects in preclinical models of cancer and inflammation.

Table 1: Binding Affinity of this compound for Adenosine Receptors

Receptor SubtypeSpeciesKᵢ (nM)Reference
A2BHuman53.4[1]
A1Human> 10,000[1]
A3Human> 10,000[1]
A1Rat2,200[1]
A2ARat24,000[1]

Table 2: In Vivo Efficacy of this compound in a Murine Melanoma Model

Treatment GroupTumor Volume (mm³)Change in Tumor-Infiltrating CD8+ T cellsChange in Tumor-Infiltrating NKT cellsReference
Vehicle~1500--[5][6]
This compound (1 mg/kg, peritumorally)~500IncreasedIncreased[5][6]
This compound + Dacarbazine~200Further IncreasedFurther Increased[7]

Table 3: Effect of this compound in a Murine Model of Inflammatory Pain (Formalin Test)

Treatment GroupPain-Related Behavior (Second Phase)Effective DoseReference
Vehicle--[8][9]
This compound (systemic administration)Dose-dependent reduction3 mg/kg (maximum effect)[8][9]

Signaling Pathways

The A2B adenosine receptor is coupled to both Gαs and Gαq G proteins, leading to the activation of multiple downstream signaling cascades that play crucial roles in cancer and inflammation.[2][10]

A2B Adenosine Receptor Signaling in Cancer and Inflammation

Activation of the A2B receptor by adenosine in the tumor microenvironment or inflamed tissues can lead to increased cell proliferation, angiogenesis, and immune suppression.[2][11] In cancer cells, A2BAR signaling can promote growth and metastasis.[11] In immune cells, it can suppress the anti-tumor activity of T cells and natural killer T (NKT) cells.[5] In inflammatory conditions, A2BAR activation can have both pro- and anti-inflammatory effects depending on the cell type and context.[10][12] It can stimulate the release of pro-inflammatory cytokines like IL-6 and IL-8 from mast cells and endothelial cells, while also promoting the production of the anti-inflammatory cytokine IL-10 in macrophages.[10][12]

A2B_Signaling_Pathway cluster_membrane Cell Membrane cluster_gs Gs Pathway cluster_gq Gq Pathway cluster_cellular_responses Cellular Responses A2BAR A2B Adenosine Receptor Gs Gαs A2BAR->Gs Gq Gαq A2BAR->Gq HIF1a HIF-1α A2BAR->HIF1a activates Adenosine Adenosine Adenosine->A2BAR PSB1115 This compound PSB1115->A2BAR AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates MAPK MAPK Pathway (ERK, p38, JNK) PKA->MAPK Proliferation Cell Proliferation & Survival CREB->Proliferation ImmuneSuppression Immune Suppression (e.g., ↓ T-cell activity) CREB->ImmuneSuppression PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC activates Ca2->PKC activates PKC->MAPK NFkB NF-κB PKC->NFkB MAPK->Proliferation Angiogenesis Angiogenesis (VEGF release) MAPK->Angiogenesis Metastasis Metastasis MAPK->Metastasis Inflammation Inflammation (Cytokine Release) MAPK->Inflammation NFkB->Proliferation NFkB->Inflammation HIF1a->Angiogenesis

A2B Adenosine Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and replication of this compound's activity. The following sections describe generalized protocols for key experiments.

Radioligand Binding Assay for A2B Adenosine Receptor

This assay quantifies the ability of this compound to displace a radiolabeled ligand from the A2B adenosine receptor, providing data on its binding affinity (Kᵢ).

Materials:

  • Receptor Source: Membranes from cells stably expressing the human A2B adenosine receptor (e.g., HEK-293 cells).

  • Radioligand: A high-affinity A2BAR radioligand (e.g., [³H]PSB-603).

  • Competitor: this compound.

  • Assay Buffer: Typically a Tris-HCl or HEPES buffer containing MgCl₂.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Method:

  • Incubation: The receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., room temperature) to allow the binding to reach equilibrium.

  • Separation: The incubation mixture is rapidly filtered to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The IC₅₀ value is then converted to a Kᵢ value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Receptor Membranes - Radioligand - this compound dilutions - Assay Buffer start->prepare_reagents incubation Incubate Receptor Membranes with Radioligand and this compound prepare_reagents->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing quantification Quantify Radioactivity with Scintillation Counter washing->quantification data_analysis Data Analysis: - Determine IC₅₀ - Calculate Kᵢ quantification->data_analysis end End data_analysis->end

Radioligand Binding Assay Workflow
Syngeneic Melanoma Mouse Model

This in vivo model is used to evaluate the efficacy of immunomodulatory agents like this compound on tumor growth.

Animals:

  • C57BL/6 mice (syngeneic with the B16-F10 cell line).

Tumor Cell Implantation:

  • B16-F10 melanoma cells (e.g., 5 x 10⁵ cells) are injected subcutaneously into the flank of the mice.

Drug Administration:

  • Once tumors reach a palpable size, treatment with this compound (e.g., 1 mg/kg peritumorally) or vehicle is initiated and administered daily or on a specified schedule.

Endpoint Measurement:

  • Tumor volume is measured regularly (e.g., every 2-3 days) with calipers.

  • At the end of the study, tumors and spleens can be harvested for further analysis, such as flow cytometry to quantify immune cell populations (e.g., CD8+ T cells, NKT cells) and ELISA to measure cytokine levels (e.g., IL-10, MCP-1).[5][6]

Melanoma_Model_Workflow start Start implant_cells Subcutaneous Implantation of B16-F10 Melanoma Cells into C57BL/6 Mice start->implant_cells tumor_growth Allow Tumors to Reach Palpable Size implant_cells->tumor_growth treatment Initiate Treatment: - this compound - Vehicle Control tumor_growth->treatment monitor_tumor Monitor Tumor Growth (Calipers) treatment->monitor_tumor endpoint Endpoint Analysis: - Final Tumor Volume - Harvest Tissues monitor_tumor->endpoint At study conclusion ex_vivo_analysis Ex Vivo Analysis: - Flow Cytometry (Immune Cells) - ELISA (Cytokines) endpoint->ex_vivo_analysis end End ex_vivo_analysis->end

Syngeneic Melanoma Model Workflow
Carrageenan-Induced Paw Edema Model

This model is a widely used assay to evaluate the anti-inflammatory effects of pharmacological agents.

Animals:

  • Male Wistar rats or mice.

Induction of Edema:

  • A subplantar injection of 1% carrageenan solution in saline is administered into the right hind paw.

Drug Administration:

  • This compound or vehicle is administered (e.g., intraperitoneally) at a specified time before the carrageenan injection.

Measurement of Edema:

  • Paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • The percentage of edema inhibition is calculated by comparing the increase in paw volume in the drug-treated group to the vehicle-treated group.

Conclusion

This compound is a potent and selective antagonist of the A2B adenosine receptor with demonstrated efficacy in preclinical models of cancer and inflammation. Its ability to modulate the tumor microenvironment and reduce inflammatory responses underscores the therapeutic potential of targeting the A2BAR. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further investigate the role of this compound and the A2B adenosine receptor in human disease, with the ultimate goal of translating these findings into novel and effective therapies.

References

Commercial Sources and In-depth Technical Guide for PSB-1115

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Resource for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of PSB-1115, a selective antagonist of the human adenosine (B11128) A2B receptor (A2BR). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the commercial availability, chemical properties, and experimental applications of this compound. This guide includes a summary of commercial sources, key technical data, detailed experimental protocols, and diagrams of the relevant signaling pathways and experimental workflows.

Commercial Availability and Chemical Properties

This compound, with the chemical name 4-(2,3,6,7-Tetrahydro-2,6-dioxo-1-propyl-1H-purin-8-yl)-benzenesulfonic acid, is available from a variety of commercial suppliers.[1] It is typically supplied as a solid with a purity of ≥98% as determined by HPLC.[1] The compound is also available as a potassium salt. Below is a summary of the key chemical and physical properties of this compound.

PropertyValueSource
Molecular Formula C14H14N4O5S[2]
Molecular Weight 350.35 g/mol [2]
CAS Number 152529-79-8[2]
Appearance Off-white to white solid[3]
Purity ≥98% (HPLC)[1][2]
Solubility Soluble in DMSO (up to 100 mM) and water (up to 20 mM with gentle warming)[2]
Storage Store at room temperature as a solid. Stock solutions are typically stored at -20°C or -80°C.[2][4]

Table 1: Chemical and Physical Properties of this compound

The following table summarizes the availability of this compound from various commercial suppliers. Please note that catalog numbers, available quantities, and pricing are subject to change and should be verified on the supplier's website.

SupplierCatalog NumberAvailable QuantitiesPurityFormulation
Tocris Bioscience 200910 mg, 50 mg≥98% (HPLC)Free Acid
R&D Systems 200910 mg, 50 mg≥98%Free Acid
Cayman Chemical 239295 mg, 10 mg, 25 mg≥98%Potassium Salt
MedchemExpress HY-1031825 mg, 10 mg, 25 mg, 50 mg, 100 mg99.0%Free Acid
APExBIO B69225 mg, 10 mg, 25 mg≥98.00%Free Acid
AbMole BioScience M42095 mg, 10 mg, 25 mg, 50 mg, 100 mg≥99.0%Free Acid
BOC Sciences 152529-79-8Grams-Kilos≥95%Free Acid
Biosynth CGA529795 mg, 10 mg, 25 mg, 50 mg, 100 mgNot specifiedFree Acid
Santa Cruz Biotechnology sc-20340310 mg, 50 mg≥98%Potassium Salt Hydrate

Table 2: Commercial Suppliers of this compound

Biological Activity and Mechanism of Action

This compound is a potent and selective antagonist of the human adenosine A2B receptor. The A2B receptor is one of four subtypes of adenosine receptors, which are G protein-coupled receptors (GPCRs). The A2B receptor is characterized by its relatively low affinity for the endogenous ligand adenosine. However, under conditions of cellular stress, such as hypoxia and inflammation, extracellular adenosine levels can rise significantly, leading to the activation of the A2B receptor.

The A2B receptor is known to couple to several G protein subtypes, primarily Gs and Gq, and in some cell types, Gi.[1][5] This promiscuous coupling allows the A2B receptor to modulate a variety of downstream signaling pathways.

  • Gs-Coupled Signaling: Activation of the Gs protein by the A2B receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7][8] cAMP, in turn, activates protein kinase A (PKA) and the Exchange protein directly activated by cAMP (Epac), which mediate a wide range of cellular responses.[9]

  • Gq-Coupled Signaling: The coupling of the A2B receptor to Gq proteins activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[2]

  • Other Signaling Pathways: The A2B receptor has also been shown to influence the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[10]

By blocking the binding of adenosine to the A2B receptor, this compound inhibits these downstream signaling events. This makes it a valuable tool for investigating the physiological and pathophysiological roles of the A2B receptor in various contexts, including inflammation, cancer, and cardiovascular disease.

A2B_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Activates PSB1115 This compound PSB1115->A2BR Inhibits G_protein Gαs / Gαq / Gαi A2BR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates (Gs) PLC Phospholipase C G_protein->PLC Activates (Gq) MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK Modulates (Gi) cAMP cAMP AC->cAMP Generates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates Cellular_Response Cellular Response (e.g., Cytokine Release, Gene Expression) PKA->Cellular_Response Epac->Cellular_Response Ca2 Ca²⁺ IP3->Ca2 Releases PKC PKC DAG->PKC Activates Ca2->Cellular_Response PKC->Cellular_Response MAPK_ERK->Cellular_Response

Figure 1. A2B Receptor Signaling Pathways.

Experimental Protocols

This section provides detailed methodologies for common in vitro and in vivo experiments using this compound. These protocols are based on published research and should be adapted as necessary for specific experimental conditions.

In Vitro Cell-Based Assays

Objective: To assess the effect of this compound on A2B receptor-mediated signaling in cultured cells.

Materials:

  • This compound

  • Cell line expressing the A2B receptor (e.g., A549 human lung carcinoma cells)[10]

  • Cell culture medium and supplements

  • A2B receptor agonist (e.g., NECA or BAY 60-6583)

  • DMSO (for stock solution)

  • Phosphate-buffered saline (PBS)

  • Assay kits for measuring downstream signaling molecules (e.g., cAMP ELISA kit)

Protocol:

  • Cell Culture: Culture A549 cells in appropriate medium until they reach the desired confluency.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • Cell Treatment:

    • Seed cells in a multi-well plate at a suitable density.

    • The following day, replace the medium with serum-free medium and incubate for a period of time (e.g., 2-4 hours) to reduce basal signaling.

    • Pre-incubate the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 30 minutes.

    • Stimulate the cells with an A2B receptor agonist (e.g., 100 nM BAY 60-6583) for the desired time (e.g., 15-30 minutes for cAMP measurement).[10]

  • Measurement of Downstream Signaling:

    • For cAMP measurement, lyse the cells and perform a cAMP ELISA according to the manufacturer's instructions.

    • For other signaling pathways (e.g., ERK phosphorylation), lyse the cells and perform Western blotting with appropriate antibodies.

  • Data Analysis: Plot the concentration-response curves for this compound and calculate the IC50 value.

In Vivo Animal Studies

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of melanoma.[11]

Materials:

  • This compound

  • Phosphate-buffered saline (PBS)

  • C57BL/6 mice

  • B16-F10 melanoma cells

  • Syringes and needles for injection

Protocol:

  • Animal Model:

    • Inject B16-F10 melanoma cells subcutaneously into the flank of C57BL/6 mice.

    • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Drug Preparation: Dissolve this compound in PBS to a final concentration for injection.

  • Drug Administration:

    • Administer this compound at a dose of 1 mg/kg via peritumoral injection for four consecutive days.[11]

    • Administer PBS as a vehicle control to a separate group of mice.

  • Tumor Growth Measurement: Measure tumor volume every 2-3 days using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry).

Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and with approval from the appropriate animal care and use committee.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare 10 mM this compound stock solution in DMSO E Pre-incubate with varying [this compound] A->E B Culture A2B receptor- expressing cells C Seed cells in multi-well plates B->C D Starve cells in serum-free medium C->D D->E F Stimulate with A2B agonist (e.g., NECA) E->F G Lyse cells F->G H Measure downstream signaling (e.g., cAMP ELISA) G->H I Analyze data and calculate IC50 H->I

Figure 2. In Vitro Experimental Workflow.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of the adenosine A2B receptor in health and disease. Its selectivity and commercial availability make it accessible to a wide range of researchers. The information and protocols provided in this guide are intended to facilitate the design and execution of experiments using this compound, ultimately contributing to a better understanding of A2B receptor biology and its potential as a therapeutic target. Researchers should always refer to the supplier's technical data sheet for the most up-to-date information on a specific batch of the compound.

References

PSB-1115: A Technical Guide to Safety and Handling for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

PSB-1115 is a potent and selective antagonist of the A2B adenosine (B11128) receptor (A2BAR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, angiogenesis, and fibrosis.[1][2][3] As a valuable tool in pharmacological research, a thorough understanding of its safety profile and proper handling procedures is paramount for ensuring personnel safety and experimental integrity. This guide provides a comprehensive overview of the available safety data, recommended handling procedures, and relevant biological context for researchers working with this compound.

Hazard Identification and Safety Data

While comprehensive toxicological data for this compound is limited, available Safety Data Sheets (SDS) provide essential information regarding its potential hazards. It is important to note that different suppliers may provide conflicting information, and a conservative approach to handling is always recommended.

One supplier has classified this compound according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

  • Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Skin corrosion/irritation (Category 2), H315: Causes skin irritation.

  • Serious eye damage/eye irritation (Category 2), H319: Causes serious eye irritation.

However, other sources state that the substance is not classified according to GHS. Given this discrepancy, it is prudent to handle this compound as a potentially hazardous substance.

Quantitative Safety Data Summary

ParameterValueSource
GHS Classification (Oral Acute Toxicity) Category 4 (Harmful if swallowed)Angene Chemical SDS
LD50 (Oral) No data availableMultiple SDS
LC50 (Inhalation) No data availableMultiple SDS
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Angene Chemical SDS
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)Angene Chemical SDS

Safe Handling and Personal Protective Equipment (PPE)

To minimize exposure and ensure a safe working environment, the following handling procedures and personal protective equipment are recommended when working with this compound.

Experimental Workflow for Safe Handling

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Engineering_Controls Work in a well-ventilated area (fume hood recommended) PPE Don appropriate PPE: - Safety glasses with side shields - Chemical-resistant gloves (e.g., nitrile) - Lab coat Weighing Weigh solid this compound carefully to avoid dust generation PPE->Weighing Proceed to handling Dissolving Dissolve in an appropriate solvent (e.g., DMSO, water with gentle warming) Weighing->Dissolving Decontamination Decontaminate work surfaces Dissolving->Decontamination After experiment Waste_Disposal Dispose of waste in accordance with institutional and local regulations Decontamination->Waste_Disposal

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or glasses with side shields are mandatory.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. Inspect gloves for any tears or punctures before use.

  • Skin and Body Protection: A laboratory coat should be worn to protect street clothing. For larger quantities or in case of potential splashing, additional protective clothing may be necessary.

Engineering Controls:

  • Work in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is strongly recommended.

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately.

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials.

  • Disposal: Dispose of waste product and contaminated packaging in accordance with all applicable federal, state, and local environmental regulations.

Experimental Protocols in Research

This compound is frequently utilized in in vivo and in vitro studies to investigate the role of the A2B adenosine receptor. The following are generalized examples of experimental methodologies.

In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

This model is used to evaluate the anti-inflammatory effects of compounds.

  • Animals: Male Wistar rats or Swiss albino mice are commonly used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline, DMSO). A predetermined dose is administered to the animals, typically via intraperitoneal (i.p.) injection, a set time before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the hind paw of the animals.

  • Measurement of Edema: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema in the drug-treated group is calculated relative to the vehicle-treated control group.

In Vitro Receptor Binding Assay

This type of assay is used to determine the binding affinity of this compound to the A2B adenosine receptor.

  • Cell Culture: A cell line expressing the human A2B adenosine receptor (e.g., HEK-293 cells) is cultured under standard conditions.

  • Membrane Preparation: Cell membranes are prepared from the cultured cells by homogenization and centrifugation.

  • Binding Reaction: The cell membranes are incubated with a radiolabeled ligand for the A2B receptor (e.g., [³H]DPCPX) in the presence of varying concentrations of this compound.

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the inhibitory constant (Ki) of this compound, which is a measure of its binding affinity.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by selectively blocking the A2B adenosine receptor. The A2BAR is a G protein-coupled receptor that can couple to multiple G proteins, primarily Gs and Gq, leading to the activation of downstream signaling cascades.

A2B Adenosine Receptor Signaling Pathways

A2B_Signaling cluster_receptor Cell Membrane cluster_gs Gs Pathway cluster_gq Gq Pathway Adenosine Adenosine A2BAR A2B Adenosine Receptor Adenosine->A2BAR Activates Gs Gs protein A2BAR->Gs Gq Gq protein A2BAR->Gq PSB1115 This compound PSB1115->A2BAR Blocks AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Epac Epac cAMP->Epac CREB CREB Activation PKA->CREB PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Cleaves to DAG DAG PIP2->DAG Cleaves to Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC

Caption: Simplified signaling pathways of the A2B adenosine receptor, which are inhibited by this compound.

Activation of the Gs pathway by adenosine binding to A2BAR leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[4][5][6] This rise in cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), leading to various cellular responses.[4][6] The Gq pathway activation results in the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[1][2] By blocking the A2BAR, this compound inhibits these downstream signaling events.

This technical guide provides a summary of the currently available safety and handling information for this compound. Researchers should always consult the most recent Safety Data Sheet from their supplier and adhere to all institutional safety protocols. A thorough understanding of both the potential hazards and the biological mechanism of this compound is essential for its safe and effective use in research.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of PSB-1115

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo use of PSB-1115, a selective antagonist of the A2B adenosine (B11128) receptor (A2BAR). This document outlines detailed protocols for various animal models, summarizes key quantitative data from published studies, and illustrates the underlying signaling pathways and experimental workflows.

Introduction to this compound

This compound is a potent and selective antagonist of the human A2B adenosine receptor, with Ki values of 53.4 nM for the human A2B receptor, and significantly lower affinities for A1, A2A, and A3 receptors (>10,000 nM). Its water-soluble nature makes it suitable for in vivo applications. The A2B receptor is a G-protein coupled receptor that is activated by high concentrations of adenosine, which are often present in the tumor microenvironment and sites of inflammation[1]. Blockade of this receptor has been shown to modulate immune responses and inhibit disease progression in various preclinical models.

Mechanism of Action and Signaling Pathway

The A2B adenosine receptor is coupled to both Gs and Gq proteins. Upon activation by adenosine, the Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). The Gq protein activates Phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in calcium mobilization and activation of Protein Kinase C (PKC). This compound acts by competitively binding to the A2B receptor, thereby preventing adenosine-mediated downstream signaling.

A2B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Activates PSB1115 This compound PSB1115->A2BR Blocks Gs Gs A2BR->Gs Gq Gq A2BR->Gq AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Cytokine Release, Cell Proliferation) PKA->Downstream IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca2+ IP3->Ca2 Releases PKC PKC DAG->PKC Activates Ca2->Downstream PKC->Downstream

Figure 1: A2B Adenosine Receptor Signaling Pathway.

Quantitative Data Summary

The following table summarizes the quantitative data from key in vivo studies investigating the efficacy of this compound in various disease models.

Disease ModelAnimal ModelThis compound DoseAdministration RouteKey FindingsReference
MelanomaC57BL/6 Mice1 mg/kgPeritumoral (p.t.)Significantly delayed tumor growth. Reduced accumulation of myeloid-derived suppressor cells (MDSCs). Increased tumor-infiltrating CD8+ T cells and NKT cells.[2][3]
Melanoma (Combination Therapy)C57BL/6 Mice1 mg/kgPeritumoral (p.t.)Enhanced the anti-tumor efficacy of dacarbazine.[2]
Inflammation (Carrageenan-Induced Paw Edema)Mice3 mg/kgSystemicAlleviated inflammatory pain and edema.[4]
Colitis (DSS-Induced)Wild-type Mice1 mg/kgGavageExacerbated DSS-induced colitis, suggesting a protective role for A2BAR in this model.[5]
PriapismAdenosine deaminase-deficient (Ada-/-) and Sickle Cell Disease (SCD) Transgenic MiceNot specified in abstract, but administered for 2 weeksInfusionCorrected priapic features and prevented penile fibrosis.[6]
Colonic Fluid SecretionWild-type MiceNot specified in abstractIntraluminal injectionPrevented elevated adenosine-stimulated fluid secretion.[7]

Experimental Protocols

Murine Melanoma Model

This protocol is designed to evaluate the anti-tumor efficacy of this compound in a syngeneic mouse melanoma model.

Experimental Workflow:

Melanoma_Workflow cluster_setup Experiment Setup cluster_tumor_induction Tumor Induction cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis acclimatize Acclimatize C57BL/6 Mice prepare_cells Prepare B16-F10 Melanoma Cells acclimatize->prepare_cells inject_cells Subcutaneously Inject B16-F10 Cells prepare_cells->inject_cells monitor_tumor Monitor Tumor Growth inject_cells->monitor_tumor randomize Randomize Mice into Treatment Groups monitor_tumor->randomize treat Administer this compound (e.g., 1 mg/kg, p.t.) randomize->treat measure_tumor Measure Tumor Volume Regularly treat->measure_tumor euthanize Euthanize Mice measure_tumor->euthanize At study endpoint collect_tissues Collect Tumors and Spleens euthanize->collect_tissues analyze Analyze Immune Cell Infiltration (Flow Cytometry) and Cytokine Levels (ELISA) collect_tissues->analyze

Figure 2: Experimental Workflow for Murine Melanoma Model.

Materials:

  • Female C57BL/6 mice (6-8 weeks old)

  • B16-F10 melanoma cell line

  • This compound

  • Sterile Phosphate-Buffered Saline (PBS)

  • Cell culture medium (e.g., DMEM)

  • Calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: House C57BL/6 mice in a pathogen-free environment for at least one week prior to the experiment with ad libitum access to food and water.

  • Cell Culture: Culture B16-F10 melanoma cells in appropriate medium until they reach 80-90% confluency.

  • Tumor Cell Implantation: Harvest and wash the B16-F10 cells with sterile PBS. Resuspend the cells in PBS at a concentration of 2 x 10^6 cells/mL. Subcutaneously inject 100 µL of the cell suspension (2 x 10^5 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice every other day for tumor growth. Tumor volume can be calculated using the formula: (length x width^2) / 2.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm^3), randomize the mice into treatment and control groups.

  • This compound Preparation and Administration: Prepare a stock solution of this compound in a suitable vehicle (e.g., PBS). For peritumoral administration, inject the desired dose (e.g., 1 mg/kg) in a small volume (e.g., 50 µL) around the tumor. The control group should receive vehicle only. Administer treatment according to the planned schedule (e.g., daily or every other day).

  • Endpoint Analysis: At the end of the study (e.g., after 20 days or when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors and spleens for further analysis, such as flow cytometry to quantify immune cell populations (e.g., CD8+ T cells, MDSCs) or ELISA to measure cytokine levels.

Carrageenan-Induced Paw Edema Model

This protocol is used to evaluate the anti-inflammatory properties of this compound.

Materials:

  • Male Wistar rats or Swiss albino mice

  • This compound

  • Carrageenan (lambda, type IV)

  • Sterile 0.9% saline

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Drug Administration: Administer this compound (e.g., 3 mg/kg) or vehicle intraperitoneally or orally at a specified time (e.g., 30-60 minutes) before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.

  • Edema Measurement: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This protocol is for investigating the role of the A2B receptor in intestinal inflammation.

Materials:

  • Wild-type mice

  • This compound

  • Dextran Sulfate Sodium (DSS, 36-50 kDa)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Gavage needles

Procedure:

  • This compound Preparation: Prepare this compound at a concentration of 100 µg/mL in PBS.

  • Pre-treatment: Administer this compound (1 mg/kg) or vehicle (PBS) by gavage to the mice one day prior to the induction of colitis (Day -1).

  • Colitis Induction: Provide mice with drinking water containing DSS (concentration to be optimized, typically 2-5%) for a specified period (e.g., 5-7 days).

  • Continued Treatment: Continue to administer this compound by gavage every other day throughout the colitis induction period.

  • Monitoring: Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool.

  • Endpoint Analysis: At the end of the study, euthanize the mice and collect the colons for histological analysis and measurement of cytokine levels.

Concluding Remarks

This compound is a valuable tool for investigating the in vivo roles of the A2B adenosine receptor in various pathological conditions. The protocols and data presented in these application notes provide a foundation for designing and executing robust preclinical studies. Researchers should optimize dosages, administration routes, and timelines based on their specific experimental goals and animal models. Careful consideration of the pro-inflammatory or anti-inflammatory context is crucial, as the effects of A2BAR antagonism can be model-dependent.

References

Application Notes and Protocols: PSB-1115 Dosage and Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

These notes provide a comprehensive guide for researchers on the use of PSB-1115, a selective A2B adenosine (B11128) receptor (A2BR) antagonist, in mouse models. The information covers recommended dosages, administration routes, and detailed experimental protocols based on published in vivo studies.

Quantitative Data Summary

The dosage and administration of this compound can vary significantly depending on the mouse model and the therapeutic area being investigated. The following table summarizes quantitative data from key studies.

Mouse Model Therapeutic Area Dosage Administration Route Frequency / Schedule Vehicle Key Outcomes Citations
Syngeneic Melanoma (B16-F10)Cancer Immunology1 mg/kgPeritumoral (p.t.)Daily for 4 consecutive days, starting 10 days post-tumor implantation.Phosphate-Buffered Saline (PBS)Delayed tumor growth, reduced MDSC accumulation, increased tumor-infiltrating CD8+ T cells and NKT cells.[1][2][3]
Inflammatory PainInflammation / Analgesia3 mg/kgSystemic (e.g., Intraperitoneal)Not specifiedNot specifiedDose-dependent analgesic effect.[4][5]
Carrageenan-Induced EdemaInflammation"High dose"Intraperitoneal (i.p.) or OralPre-treatment before carrageenan injection.Not specifiedReduced paw edema formation.[4][5]
Combination Therapy (Melanoma)Cancer Immunology1 mg/kgPeritumoral (p.t.)Daily for 4 consecutive days, concurrently with chemotherapy.Phosphate-Buffered Saline (PBS)Enhanced the antitumor efficacy of dacarbazine (B1669748) (100 mg/kg, i.p.).[1][2]

Signaling Pathway and Mechanism of Action

This compound functions by blocking the A2B adenosine receptor, which is often upregulated in pathological conditions like the tumor microenvironment.[6] High levels of extracellular adenosine in tumors activate A2BR on myeloid-derived suppressor cells (MDSCs), promoting immune suppression.[2] this compound reverses this effect, enhancing the anti-tumor immune response.[1][2]

PSB1115_Mechanism cluster_TME Tumor Microenvironment (TME) cluster_Outcome Therapeutic Outcome Adenosine High Extracellular Adenosine A2BR A2B Receptor (on MDSCs) Adenosine->A2BR Activates MDSC MDSC Accumulation & Immunosuppressive Function A2BR->MDSC Promotes Cytokines Suppressive Cytokines (IL-10, MCP-1) MDSC->Cytokines Releases T_Cells Suppression of CD8+ T Cells & NKT Cells MDSC->T_Cells Immune_Response Anti-Tumor Immune Response MDSC->Immune_Response Suppresses Cytokines->T_Cells Tumor_Growth Tumor Growth T_Cells->Tumor_Growth Inhibits Immune_Response->Tumor_Growth PSB1115 This compound PSB1115->A2BR Blocks

Caption: Mechanism of this compound in the tumor microenvironment.

Experimental Protocols

Detailed methodologies are essential for reproducible in vivo experiments. Below are protocols for common models used to evaluate this compound.

This protocol is adapted from studies using the B16-F10 melanoma model to assess the immunomodulatory effects of this compound.[1][3][4]

A. Materials

  • Animals: Female C57BL/6 mice, 6-8 weeks old.[1][4]

  • Cells: B16-F10 murine melanoma cell line.[1]

  • Reagents: this compound (water-soluble), sterile Phosphate-Buffered Saline (PBS) for vehicle and dilution.[1][7]

  • Culture Medium: Dulbecco's modified Eagle's medium (DMEM) with 10% FBS, L-glutamine, penicillin, and streptomycin.[1]

B. Procedure

  • Cell Culture: Culture B16-F10 cells in standard conditions. Harvest cells during the logarithmic growth phase and resuspend in sterile PBS at a concentration of 2 x 10^6 cells/mL.

  • Tumor Implantation: Subcutaneously inject 2 x 10^5 B16-F10 cells (in 100 µL PBS) into the right flank of each mouse.[1][3]

  • Tumor Growth Monitoring: Monitor tumor growth daily using calipers once tumors become palpable. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: Begin treatment when tumors reach a palpable size (e.g., 10 days after implantation).[1][3]

  • Drug Administration:

    • This compound Group: Administer this compound at 1 mg/kg via peritumoral (p.t.) injection for four consecutive days.[1][3]

    • Vehicle Control Group: Administer an equivalent volume of sterile PBS using the same route and schedule.[1]

  • Endpoint Analysis:

    • Continue monitoring tumor volume daily.

    • Euthanize mice one day after the final injection.[3]

    • Isolate tumors and spleens for further analysis, such as flow cytometry to quantify immune cell populations (CD8+ T cells, NKT cells, CD11b+Gr1+ MDSCs) or measurement of cytokine levels (TNF-α, IFN-γ).[1][2]

This protocol evaluates the anti-inflammatory properties of this compound in an acute inflammation model.[4][5]

A. Materials

  • Animals: Male BALB/c or similar strain mice, 6-8 weeks old.

  • Reagents: this compound, 1% Carrageenan solution in sterile saline.

  • Equipment: Plethysmometer for measuring paw volume.

B. Procedure

  • Acclimatization: Allow mice to acclimate to the laboratory environment.

  • Drug Administration: Administer this compound (e.g., "high dose" or a dose range starting from 3 mg/kg) or vehicle via intraperitoneal (i.p.) or oral gavage at a specified time (e.g., 30-60 minutes) before the carrageenan injection.[4][5]

  • Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[4]

  • Edema Measurement: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[4]

  • Data Analysis: Calculate the percentage increase in paw volume for each mouse relative to its baseline measurement. Determine the percentage of edema inhibition for the this compound-treated group compared to the vehicle-treated control group.[4]

Experimental Workflow Visualization

A typical workflow for testing the in vivo efficacy of this compound in a cancer model is outlined below.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis acclimatize 1. Animal Acclimatization (e.g., C57BL/6 Mice) implant 2. Disease Induction (e.g., B16-F10 s.c. Implantation) acclimatize->implant monitor 3. Tumor Growth Monitoring (Palpable Tumors) implant->monitor randomize 4. Group Randomization (Vehicle vs. This compound) monitor->randomize administer 5. Drug Administration (e.g., 1 mg/kg p.t. daily x 4) randomize->administer endpoint_monitor 6. Endpoint Monitoring (Tumor Volume, Body Weight) administer->endpoint_monitor collect 7. Tissue Collection (Tumor, Spleen, Blood) endpoint_monitor->collect ex_vivo 8. Ex Vivo Analysis (Flow Cytometry, Cytokines) collect->ex_vivo data_analysis 9. Statistical Analysis & Interpretation ex_vivo->data_analysis

Caption: General experimental workflow for this compound in vivo efficacy studies.

References

Preparing Stock Solutions of PSB-1115: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate preparation of stock solutions is a critical first step to ensure the reliability and reproducibility of experimental results. This document provides detailed application notes and protocols for the preparation of stock solutions of PSB-1115, a selective A2B adenosine (B11128) receptor antagonist, using Dimethyl Sulfoxide (DMSO) and water.

This compound is a valuable tool in studying the role of the A2B adenosine receptor in various physiological and pathological processes. Proper handling and solubilization are paramount for its effective use in in-vitro and in-vivo studies.

Physicochemical and Solubility Data

A summary of the key physicochemical and solubility properties of this compound is presented in the table below. These values are essential for calculating the required amounts for stock solution preparation.

PropertyValueSource(s)
Molecular Weight 350.35 g/mol [1]
Formula C₁₄H₁₄N₄O₅S[1]
Appearance Off-white to light brown solid[1]
Purity ≥98%[2]
Solubility in DMSO Up to 100 mg/mL (285.43 mM)[1]
Solubility in Water Up to 20 mM with gentle warming; Up to 10 mg/mL (28.54 mM) with ultrasonic and heating to 60°C[1]

Note: The solubility of this compound can be affected by factors such as the purity of the compound, the quality of the solvent, and the preparation technique. It is recommended to use high-purity this compound and anhydrous, newly opened DMSO for optimal results.[1]

Experimental Protocols

Below are detailed protocols for preparing stock solutions of this compound in DMSO and water.

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol is suitable for most in-vitro applications where a high concentration stock solution is required.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Calculate the required mass of this compound. For example, to prepare 1 mL of a 100 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L x 0.001 L x 350.35 g/mol = 0.035035 g = 35.035 mg

  • Weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO. For a 100 mM solution, add 1 mL of DMSO for every 35.035 mg of this compound.

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • Use an ultrasonic bath if the compound does not fully dissolve with vortexing.[1] Sonicate for 5-10 minutes, checking for complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Protect from light.[1]

Protocol 2: Preparation of a 10 mg/mL this compound Stock Solution in Water

This protocol is useful for experiments where DMSO may interfere with the assay or for in-vivo studies requiring an aqueous vehicle.

Materials:

  • This compound powder

  • Sterile, deionized, or distilled water

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

  • Water bath or heating block set to 60°C

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weigh the desired amount of this compound. For example, 10 mg.

  • Add the appropriate volume of sterile water. For a 10 mg/mL solution, add 1 mL of water.

  • Vortex the solution for 1-2 minutes.

  • Utilize an ultrasonic bath and gentle warming to aid dissolution.[1] Place the tube in a water bath or on a heating block at 60°C while sonicating for 10-15 minutes, or until the compound is fully dissolved.[1]

  • Cool the solution to room temperature.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.[1] This is particularly important for cell culture and in-vivo applications.

  • Aliquot and store the solution as described in Protocol 1. It is recommended to use aqueous solutions promptly.

Visualizing the Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of this compound, the following diagrams are provided.

G Workflow for Preparing this compound Stock Solution cluster_dmso DMSO Stock cluster_water Aqueous Stock weigh_dmso Weigh this compound add_dmso Add Anhydrous DMSO weigh_dmso->add_dmso vortex_dmso Vortex add_dmso->vortex_dmso ultrasonic_dmso Ultrasonicate (if needed) vortex_dmso->ultrasonic_dmso aliquot Aliquot into single-use volumes ultrasonic_dmso->aliquot weigh_water Weigh this compound add_water Add Sterile Water weigh_water->add_water vortex_water Vortex add_water->vortex_water heat_sonic_water Ultrasonicate & Heat (60°C) vortex_water->heat_sonic_water filter_water Sterile Filter (0.22 µm) heat_sonic_water->filter_water filter_water->aliquot store Store at -20°C or -80°C (Protect from Light) aliquot->store

Caption: Workflow for the preparation of this compound stock solutions in DMSO and water.

G A2B Adenosine Receptor Signaling Pathway adenosine Adenosine a2br A2B Receptor adenosine->a2br Activates psb1115 This compound psb1115->a2br Antagonizes g_protein Gs/Gq Protein a2br->g_protein Activates ac Adenylyl Cyclase g_protein->ac plc Phospholipase C g_protein->plc camp cAMP ac->camp ip3_dag IP3 / DAG plc->ip3_dag downstream Downstream Cellular Responses camp->downstream ip3_dag->downstream

Caption: Simplified A2B adenosine receptor signaling pathway and the antagonistic action of this compound.

Stability and Storage Recommendations

Proper storage is crucial to maintain the integrity and activity of this compound stock solutions.

SolventStorage TemperatureDurationNotes
DMSO -20°CUp to 1 monthProtect from light. Avoid repeated freeze-thaw cycles.
-80°CUp to 6 monthsProtect from light. Recommended for long-term storage.
Water -20°C / -80°CUse promptlyAqueous solutions are more prone to degradation and microbial growth. Prepare fresh or use within a short period.

Hygroscopic DMSO can significantly impact the solubility of the product; therefore, it is recommended to use newly opened DMSO.[1] Studies have shown that the presence of water in DMSO can affect compound stability over time. While many compounds are stable in wet DMSO, it is best practice to minimize water content for long-term storage.

By following these detailed application notes and protocols, researchers can confidently prepare this compound stock solutions, ensuring the accuracy and validity of their experimental outcomes.

References

Application Notes and Protocols for PSB-1115

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-1115 is a potent and selective antagonist of the A2B adenosine (B11128) receptor (A2BAR), a G-protein coupled receptor involved in various physiological and pathological processes.[1] With a Ki value of 53.4 nM for the human A2B receptor, this compound exhibits high selectivity over other adenosine receptor subtypes.[2] Its water-soluble nature makes it a valuable tool for in vitro and in vivo research aimed at elucidating the role of the A2B receptor in conditions such as inflammation, cancer, and cardiovascular diseases.[2][] These application notes provide detailed information on the stability, storage, and handling of this compound, along with protocols for its use in experimental settings.

Chemical Information:

PropertyValue
IUPAC Name 4-(2,6-dioxo-1-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)benzenesulfonic acid
CAS Number 152529-79-8[4]
Molecular Formula C14H14N4O5S[4]
Molecular Weight 350.35 g/mol [4]
Appearance Off-white to light brown solid[4]

A2B Adenosine Receptor Signaling Pathway

This compound exerts its effects by blocking the A2B adenosine receptor. The activation of A2BAR by its endogenous ligand, adenosine, can trigger multiple signaling cascades depending on the cell type. The primary pathway involves the coupling to Gs protein, leading to the activation of adenylyl cyclase (AC), which in turn increases intracellular cyclic AMP (cAMP) levels. In some cells, the A2B receptor can also couple to Gq proteins, activating phospholipase C (PLC) and leading to an increase in intracellular calcium.[5]

A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR Activates Gs Gs A2BAR->Gs Activates Gq Gq A2BAR->Gq Activates PSB1115 This compound PSB1115->A2BAR Inhibits AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Converts ATP to Ca2 Ca²⁺ PLC->Ca2 Increases PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream PKC PKC Ca2->PKC Activates PKC->Downstream

A2B Adenosine Receptor Signaling Pathways

Stability and Storage

Proper storage and handling of this compound are crucial to maintain its integrity and activity.

Solid State Stability
Storage ConditionRecommended DurationNotes
Room TemperatureSuitable for short-term storage and shipping.[2]
-20°CLong-term storageProtect from light.[4]
≥ 4 years (as potassium salt)-20°CAs per supplier data for the potassium salt form.[1]
Solution Stability

Stock solutions of this compound can be prepared in various solvents. It is recommended to aliquot solutions into single-use volumes to avoid repeated freeze-thaw cycles.

SolventStorage TemperatureRecommended Duration
DMSO-80°C6 months (protect from light)[4]
DMSO-20°C1 month (protect from light)[4]
Water-80°C6 months (protect from light)[4]
Water-20°C1 month (protect from light)[4]

Note: this compound is soluble in DMSO up to 100 mM and in water up to 20 mM with gentle warming.[2]

Experimental Protocols

Protocol for Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh out the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.50 mg of this compound (MW: 350.35 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to the vial containing the solid this compound.

  • Vortex the solution until the solid is completely dissolved. Gentle warming and sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes suitable for single experiments.

  • Store the aliquots at -20°C or -80°C as recommended in the solution stability table.

Protocol for Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study to identify potential degradation products and establish the intrinsic stability of this compound.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound Solution (e.g., 1 mg/mL in water or methanol) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) Prep->Oxidation Thermal Thermal Degradation (Solid & Solution, 80°C) Prep->Thermal Photo Photolytic Degradation (UV & Visible Light) Prep->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize HPLC Analyze by Stability-Indicating HPLC-UV/MS Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Characterize Characterize Degradation Products (MS, NMR) HPLC->Characterize Pathway Elucidate Degradation Pathway Characterize->Pathway

Forced Degradation Experimental Workflow

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with UV/PDA and Mass Spectrometry (MS) detectors

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate the solution at 60°C. Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C. Withdraw and neutralize aliquots with 0.1 M HCl at the specified time points for analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL. Keep the solution at room temperature. Collect aliquots at various time points for HPLC analysis.

  • Thermal Degradation:

    • Solid State: Place a known amount of solid this compound in a controlled temperature oven at 80°C. At specified time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

    • Solution State: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or methanol) and incubate at 80°C. Collect aliquots at various time points for analysis.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL) and a thin layer of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light. Analyze the samples after the exposure period.

Analysis:

Analyze all samples using a stability-indicating HPLC method. The method should be capable of separating the parent this compound peak from any degradation products. A mass spectrometer coupled to the HPLC can aid in the identification of the molecular weights of the degradation products.

Proposed Stability-Indicating HPLC Method

This is a proposed method and should be validated for its intended use.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 238 and 312 nm[1]
Injection Volume 10 µL

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat when handling this compound.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for complete safety information.

Disclaimer

The information provided in these application notes is for research purposes only and is not intended for human or veterinary use.[1] The experimental protocols are provided as a guide and may require optimization for specific experimental conditions. It is the responsibility of the user to ensure that all procedures are performed safely and in accordance with all applicable regulations.

References

Application Notes and Protocols for PSB-1115 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing PSB-1115, a selective antagonist of the A2B adenosine (B11128) receptor (A2BAR), in various in vitro cell culture experiments. This document outlines the mechanism of action, provides quantitative data from published studies, and offers detailed protocols for assessing the effects of this compound on cell viability, apoptosis, and migration.

Introduction to this compound

This compound is a potent and highly selective antagonist for the human A2B adenosine receptor, a G-protein coupled receptor that is often upregulated in various pathological conditions, including cancer and inflammatory diseases.[1][2] Adenosine, present at high levels in the tumor microenvironment, signals through the A2BAR to promote tumor growth, angiogenesis, and immunosuppression.[3][4] By blocking this interaction, this compound serves as a valuable tool for investigating the role of the A2B receptor in cellular processes and as a potential therapeutic agent.[3] this compound is a water-soluble compound, facilitating its use in aqueous cell culture media.[1][2]

Mechanism of Action

The A2B adenosine receptor is primarily coupled to Gs and Gq proteins. Upon activation by adenosine, the Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3] This in turn activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), influencing gene expression related to cell proliferation and survival.[5][6] The Gq protein coupling can lead to the activation of phospholipase C (PLC), resulting in an increase in intracellular calcium.

This compound acts as a competitive antagonist at the A2B receptor, preventing adenosine from binding and initiating these downstream signaling cascades. The inhibition of the A2B receptor by this compound leads to a reduction in cAMP production and can modulate the phosphorylation status of key signaling proteins like ERK/MAPK.[7][8]

Data Presentation

The following tables summarize the quantitative data for this compound from various in vitro studies.

Table 1: Binding Affinity and Potency of this compound

Receptor SubtypeSpeciesAssay TypeValueReference
A2B Adenosine ReceptorHumanK­i53.4 nM[1][2]
A1 Adenosine ReceptorHumanK­i> 10,000 nM[1][2]
A3 Adenosine ReceptorHumanK­i> 10,000 nM[1][2]
A1 Adenosine ReceptorRatK­i2200 nM[1][2]
A2A Adenosine ReceptorRatK­i24,000 nM[1][2]
A2B Adenosine Receptor-IC50 (cAMP inhibition)84.0 nM[9]

Table 2: Exemplary Effects of this compound in Cell Culture

Cell LineCancer TypeExperimentThis compound ConcentrationIncubation TimeObserved EffectReference
MDA-MB-231Breast CancerERK1/2 PhosphorylationNot specified30 minReduction of agonist-induced ERK1/2 dephosphorylation[1][7][8]
T84Colon CarcinomacAMP Accumulation100 nMNot specifiedSuppression of adenosine-produced cAMP elevation[9]

Mandatory Visualizations

Signaling Pathway of the A2B Adenosine Receptor and Inhibition by this compound

A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_Gs Gs Pathway cluster_Gq Gq Pathway Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR Activates This compound This compound This compound->A2BAR Inhibits Gs Gs Protein A2BAR->Gs Gq Gq Protein A2BAR->Gq AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB p-CREB PKA->CREB Gene_Expression Gene Expression (Proliferation, Survival) CREB->Gene_Expression PLC Phospholipase C Gq->PLC Ca2 Ca²⁺ PLC->Ca2 ERK_MAPK ERK/MAPK Signaling Ca2->ERK_MAPK

Caption: A2B Adenosine Receptor signaling and this compound inhibition.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow cluster_assays 4. Downstream Assays Start Start Cell_Culture 1. Cell Culture (e.g., MDA-MB-231) Start->Cell_Culture Seeding 2. Seed cells in appropriate plates (96-well, 6-well, Transwell) Cell_Culture->Seeding Treatment 3. Treat with this compound (Dose-response and time-course) Seeding->Treatment Incubation 4. Incubate for specified duration (e.g., 24, 48, 72 hours) Treatment->Incubation Viability Cell Viability Assay (MTT) Incubation->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis Migration Migration Assay (Transwell) Incubation->Migration Data_Analysis 5. Data Analysis (IC50, % apoptosis, % migration) Viability->Data_Analysis Apoptosis->Data_Analysis Migration->Data_Analysis End End Data_Analysis->End

Caption: Workflow for evaluating this compound effects in cell culture.

Experimental Protocols

General Considerations
  • Cell Line Selection: Choose a cell line known to express the A2B adenosine receptor. MDA-MB-231 is a well-documented example.[8]

  • This compound Preparation: this compound is water-soluble.[1][2] Prepare a stock solution in sterile water or PBS and dilute to the final desired concentrations in cell culture medium. It is also soluble in DMSO.[1][2]

  • Controls: Always include a vehicle control (the solvent used to dissolve this compound, e.g., water or DMSO at the same final concentration as in the treated wells) and an untreated control.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well tissue culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. It is recommended to test a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Mix thoroughly.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This protocol uses flow cytometry to distinguish between live, early apoptotic, and late apoptotic/necrotic cells following treatment with this compound.

Materials:

  • 6-well tissue culture plates

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[11]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[12]

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[11]

Protocol 3: Cell Migration Assay (Transwell Assay)

This protocol assesses the effect of this compound on the migratory capacity of cancer cells.

Materials:

  • 24-well Transwell plates with 8.0 µm pore size inserts

  • Serum-free and complete cell culture medium

  • This compound stock solution

  • Crystal Violet staining solution

  • Cotton swabs

Procedure:

  • Preparation: Place Transwell inserts into the wells of a 24-well plate.

  • Chemoattractant: Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber.

  • Cell Seeding: Resuspend cells in serum-free medium at a density of 1 x 10^5 cells/mL. Add 100 µL of the cell suspension to the upper chamber of the insert. Add this compound at the desired concentrations to the upper chamber.

  • Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 12-24 hours). This time should be optimized for your specific cell line.

  • Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.

  • Staining: Fix the migrated cells on the bottom of the membrane with methanol (B129727) and stain with Crystal Violet.

  • Quantification: Count the number of migrated cells in several random fields under a microscope.

  • Data Analysis: Express the results as the percentage of migrated cells compared to the vehicle control.

References

Application Notes and Protocols: PSB-1115 in Melanoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-1115 is a potent and selective antagonist of the A2B adenosine (B11128) receptor (A2BR). In the context of melanoma, the tumor microenvironment is often characterized by high levels of extracellular adenosine, which signals through receptors like A2BR to promote tumor growth, angiogenesis, and immunosuppression.[1][2] By blocking the A2BR, this compound has emerged as a valuable tool to investigate the role of adenosine signaling in melanoma progression and as a potential therapeutic agent. Its primary mechanism of action involves reversing the immunosuppressive landscape of the tumor, thereby enhancing the host's anti-tumor immune response.[1][2]

Mechanism of Action

In the melanoma microenvironment, high adenosine levels activate the A2BR on various cells, including myeloid-derived suppressor cells (MDSCs) and tumor-associated fibroblasts. This activation leads to the production of immunosuppressive cytokines like IL-10 and chemokines such as MCP-1, which in turn promotes the accumulation of MDSCs.[1][2] These MDSCs suppress the activity of cytotoxic CD8+ T cells and Natural Killer T (NKT) cells, allowing the tumor to evade immune destruction.

This compound blocks this signaling cascade. By inhibiting the A2BR, it prevents the downstream signaling that leads to the production of IL-10 and MCP-1.[1][2] This results in a significant reduction in the infiltration of MDSCs within the tumor.[1][2] The decrease in MDSC-mediated suppression allows for an increased infiltration and activation of anti-tumor CD8+ T cells and NKT cells, which are critical for attacking and eliminating cancer cells.[1][2] This shift from an immunosuppressive to an immunostimulatory microenvironment leads to delayed tumor growth.[1][2] Furthermore, this compound has been shown to affect the tumor stroma by reducing the number of Fibroblast Activation Protein (FAP)-positive cells and decreasing the expression of Fibroblast Growth Factor 2 (FGF2), further contributing to its anti-tumor effects.

PSB1115_Mechanism_of_Action cluster_TME Tumor Microenvironment cluster_Intervention Therapeutic Intervention cluster_Outcome Anti-Tumor Response Adenosine High Extracellular Adenosine A2BR A2B Receptor (on MDSCs, Fibroblasts) Adenosine->A2BR activates IL10_MCP1 ↑ IL-10, MCP-1 Production A2BR->IL10_MCP1 MDSC Myeloid-Derived Suppressor Cells (MDSCs) Immune_Suppression Immune Suppression MDSC->Immune_Suppression Tumor_Growth Melanoma Growth & Progression Immune_Suppression->Tumor_Growth CD8_NKT CD8+ T Cells & NKT Cells Immune_Suppression->CD8_NKT inhibits IL10_MCP1->MDSC recruits & activates PSB1115 This compound PSB1115->A2BR BLOCKS MDSC_Reduction ↓ MDSC Accumulation PSB1115->MDSC_Reduction T_Cell_Activation ↑ CD8+ T Cell & NKT Cell Infiltration & Activity MDSC_Reduction->T_Cell_Activation Tumor_Inhibition Tumor Growth Inhibition T_Cell_Activation->Tumor_Inhibition

This compound Mechanism of Action in Melanoma.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in preclinical melanoma models.

Table 1: In Vivo Efficacy of this compound in B16-F10 Melanoma Model

Treatment GroupDosage & AdministrationOutcomeReference
This compound1 mg/kg, peritumorally (p.t.)Significantly decreased melanoma growth compared to control.[1]
Dacarbazine100 mg/kg, intraperitoneally (i.p.)Significantly reduced tumor growth compared to control.[1]
This compound + Dacarbazine1 mg/kg (p.t.) + 100 mg/kg (i.p.)Enhanced anti-tumor activity compared to single agents.[1]

Table 2: Immunomodulatory Effects of this compound in the Tumor Microenvironment

Analyte / Cell TypeEffect of this compound TreatmentMethod of AnalysisReference
CD11b+Gr1+ MDSCsSignificant decrease in tumor tissue.Flow Cytometry[1]
CD8+ T CellsSignificant increase in tumor tissue.Flow Cytometry[1]
CD3+NK1.1+ NKT CellsSignificant increase in tumor tissue.Flow Cytometry[1]
IL-10Significant decrease in tumor homogenate.ELISA[1][2]
MCP-1Significant decrease in tumor homogenate.ELISA[1][2]
Granzyme BSignificant increase in tumor homogenate (with Dacarbazine).ELISA[1]
FAP-positive cellsReduction in tumor tissue.Immunohistochemistry
FGF-2Reduced expression in tumor tissue.Immunohistochemistry

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in a preclinical melanoma model.

Protocol 1: In Vivo Murine Melanoma Model

This protocol describes the establishment of a syngeneic B16-F10 melanoma model in C57BL/6 mice to assess the anti-tumor activity of this compound, alone or in combination with other agents like dacarbazine.

Materials:

  • B16-F10 murine melanoma cell line

  • Complete medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Female C57BL/6 mice (6-8 weeks old)

  • This compound (Tocris Cookson Ltd or similar)

  • Dacarbazine (DTIC)

  • Vehicle for this compound (e.g., PBS)

  • Sterile syringes and needles

  • Calipers

Procedure:

  • Cell Culture: Culture B16-F10 cells in complete medium at 37°C and 5% CO2. Harvest cells during the logarithmic growth phase using trypsin. Wash cells twice with sterile PBS.

  • Cell Preparation: Resuspend cells in sterile PBS to a final concentration of 2 x 106 cells/mL. Keep on ice until injection.

  • Tumor Implantation: Subcutaneously inject 2 x 105 B16-F10 cells (in 100 µL of PBS) into the right flank of each C57BL/6 mouse.

  • Treatment Initiation: Allow tumors to establish for 10 days until they are palpable.

  • Drug Administration:

    • This compound Group: Administer this compound at 1 mg/kg via peritumoral (p.t.) injection daily.

    • Dacarbazine Group: Administer Dacarbazine at 100 mg/kg via intraperitoneal (i.p.) injection (e.g., every 3 days).

    • Combination Group: Administer both this compound and Dacarbazine as described above.

    • Control Group: Administer the vehicle used for this compound via peritumoral injection.

  • Tumor Monitoring: Measure tumor volume every 2-3 days using calipers. Calculate volume using the formula: (Length × Width2) / 2.

  • Endpoint: At the end of the study (e.g., Day 20-25) or when tumors reach the pre-determined endpoint, euthanize mice and harvest tumors for further analysis (Flow Cytometry, ELISA, IHC).

Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

This protocol details the preparation of single-cell suspensions from harvested tumors and subsequent staining for flow cytometric analysis of key immune cell populations.

Materials:

  • Harvested tumors from Protocol 1

  • RPMI-1640 medium

  • Collagenase Type IV (1 mg/mL) and DNase I (100 U/mL) in RPMI

  • 70 µm cell strainers

  • FACS Buffer (PBS with 2% FBS, 1 mM EDTA)

  • Fc Block (anti-mouse CD16/CD32)

  • Fluorochrome-conjugated antibodies (from BD Biosciences or similar):

    • Anti-CD45 (e.g., PerCP-Cy5.5)

    • Anti-CD11b (e.g., PE-Cy7)

    • Anti-Gr-1 (e.g., PE)

    • Anti-CD3 (e.g., PE-Cy5.5)

    • Anti-CD8 (e.g., APC)

    • Anti-NK1.1 (e.g., PE)

  • Viability Dye (e.g., Zombie Aqua)

  • Flow Cytometer (e.g., BD FACSCanto II)

Procedure:

  • Tumor Digestion: Mince the harvested tumor tissue into small pieces. Incubate in Collagenase IV and DNase I solution for 45-60 minutes at 37°C with gentle agitation.

  • Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension. Wash the cells with RPMI and then resuspend in FACS buffer.

  • Staining:

    • Adjust cell concentration to 1 x 107 cells/mL in FACS buffer.

    • Add viability dye according to the manufacturer's protocol to distinguish live/dead cells.

    • Incubate cells with Fc Block for 10 minutes on ice to prevent non-specific antibody binding.

    • Add the antibody cocktail (e.g., for MDSCs: CD45, CD11b, Gr-1; for T-cells: CD45, CD3, CD8; for NKT cells: CD45, CD3, NK1.1) and incubate for 30 minutes on ice in the dark.

  • Data Acquisition: Wash the cells twice with FACS buffer. Resuspend in 300 µL of FACS buffer and acquire data on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single, CD45+ cells first. Then, identify populations of interest (e.g., CD11b+Gr1+ MDSCs, CD3+CD8+ T cells).

Protocol 3: Cytokine Measurement in Tumor Homogenates by ELISA

This protocol is for quantifying cytokine levels within the tumor microenvironment.

Materials:

  • Harvested tumors from Protocol 1, snap-frozen in liquid nitrogen

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • ELISA Kits for mouse IL-10, MCP-1, TNF-α, IFN-γ, and Granzyme B (e.g., from R&D Systems or BD Biosciences)

  • Microplate reader

Procedure:

  • Tumor Homogenization: Weigh the frozen tumor tissue. Homogenize in ice-cold lysis buffer using a mechanical homogenizer.

  • Lysate Preparation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (tumor lysate).

  • Protein Quantification: Determine the total protein concentration in the lysate using a BCA assay.

  • ELISA: Perform the ELISA for each cytokine according to the manufacturer's instructions. Briefly, this involves adding standards and diluted samples to a pre-coated plate, followed by incubation with detection antibodies and a substrate for color development.

  • Data Analysis: Measure the absorbance using a microplate reader. Calculate the cytokine concentration (in pg/mL) from the standard curve. Normalize the cytokine concentration to the total protein concentration of the sample (results expressed as pg/mg of total protein).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo study evaluating this compound.

PSB1115_Workflow A 1. Cell Culture (B16-F10 Melanoma) B 2. Tumor Implantation (C57BL/6 Mice, Subcutaneous) A->B C 3. Tumor Growth (Allow tumors to become palpable, ~10 days) B->C D 4. Treatment Phase (Daily this compound +/- Dacarbazine) C->D E 5. In-Life Monitoring (Tumor Volume Measurement) D->E F 6. Study Endpoint (Tumor Harvest) E->F G 7. Ex Vivo Analysis F->G H Flow Cytometry (Immune Cell Infiltration) G->H I ELISA (Cytokine Levels) G->I J Immunohistochemistry (Stromal Markers) G->J

Typical workflow for evaluating this compound in a murine melanoma model.

References

Application Notes and Protocols for PSB-1115 in Models of Inflammatory Pain and Hyperalgesia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of PSB-1115, a selective antagonist of the A2B adenosine (B11128) receptor, in preclinical models of inflammatory pain and hyperalgesia. The included protocols and data are intended to guide researchers in designing and conducting experiments to evaluate the analgesic and anti-inflammatory potential of this compound.

Introduction to this compound

This compound is a potent and selective antagonist of the human A2B adenosine receptor, with significantly lower affinity for other adenosine receptor subtypes.[1][2] Its water-soluble nature and inability to cross the blood-brain barrier suggest that its analgesic effects are mediated by peripheral A2B receptors.[3] Research has demonstrated the potential of this compound as an analgesic in models of inflammatory pain.[1][2][4]

Data Presentation

The following tables summarize the effects of this compound in common preclinical models of inflammatory pain.

Table 1: Effects of this compound in the Formalin Test
Dose of this compoundPhase 1 (Neurogenic Pain)Phase 2 (Inflammatory Pain)Notes
3 mg/kg (systemic)Diminished pain-related behaviorsAttenuated pain-related behaviors (maximum effect)Particularly potent in reducing inflammatory pain at this low dose.[1][2]
Not specified (local)Diminished pain-related behaviorsAttenuated pain-related behaviorsActive upon local administration.[1][2]
Table 2: Effects of this compound in the Carrageenan-Induced Paw Edema Model
Dose of this compound (systemic)Effect on Edema FormationNotes
Low DosesIncreased edema formationThis compound exhibits a biphasic, dose-dependent effect in this model.[1][2]
High DoseReduced edema formationThe specific dose for reduction was not detailed in the search results.
Table 3: Effects of this compound in the Hot Plate Test
Dose of this compound (systemic)Effect on Thermal NociceptionNotes
10 mg/kgLittle effect alonePotentiated the analgesic effect of paracetamol (50 mg/kg).[5]
High DosesDecreased thermal hyperalgesiaAugmented the analgesic effect of morphine and paracetamol.[4]

Signaling Pathways and Experimental Workflows

A2B Adenosine Receptor Signaling in Inflammation

The A2B adenosine receptor is coupled to both Gs and Gq proteins. In the context of inflammation, its activation can lead to downstream signaling cascades that modulate the release of pro-inflammatory and anti-inflammatory mediators. The diagram below illustrates the general signaling pathway.

A2B_Signaling A2B Adenosine Receptor Signaling Pathway in Inflammation cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A2B_R A2B Receptor Gs Gs Protein A2B_R->Gs Activates Gq Gq Protein A2B_R->Gq Activates Adenosine Adenosine Adenosine->A2B_R Binds AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA Protein Kinase A cAMP->PKA Activates Inflammatory_Mediators Modulation of Inflammatory Mediators PKA->Inflammatory_Mediators Ca2_release Ca2+ Release IP3->Ca2_release PKC Protein Kinase C DAG->PKC Activates Ca2_release->Inflammatory_Mediators PKC->Inflammatory_Mediators PSB1115 This compound PSB1115->A2B_R Antagonizes

Caption: A2B Adenosine Receptor Signaling Pathway.

Experimental Workflow for Evaluating this compound in Inflammatory Pain Models

The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound in preclinical models of inflammatory pain.

Experimental_Workflow Experimental Workflow for this compound Efficacy Testing cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., Mice or Rats) Group_Allocation Random Allocation to Treatment Groups (Vehicle, this compound doses) Animal_Acclimation->Group_Allocation PSB1115_Admin This compound Administration (e.g., i.p., local) Group_Allocation->PSB1115_Admin Inflammation_Induction Induction of Inflammation/Pain (e.g., Formalin, Carrageenan) PSB1115_Admin->Inflammation_Induction Behavioral_Assessment Behavioral Assessment (Licking/Flinching, Paw Volume, Hot Plate Latency) Inflammation_Induction->Behavioral_Assessment Data_Collection Data Collection Behavioral_Assessment->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Results_Interpretation Interpretation of Results Statistical_Analysis->Results_Interpretation

Caption: Generalized Experimental Workflow.

Experimental Protocols

Formalin Test

Objective: To assess the effect of this compound on both acute (neurogenic) and persistent (inflammatory) pain.

Materials:

  • This compound

  • Vehicle (e.g., Phosphate Buffered Saline - PBS)[6]

  • Formalin solution (e.g., 1-5% in saline)

  • Test animals (e.g., mice or rats)

  • Observation chambers

  • Syringes for administration and injection

Procedure:

  • Acclimatize animals to the observation chambers.

  • Administer this compound or vehicle to the respective animal groups. The route of administration (e.g., intraperitoneal, subcutaneous, or local) and timing relative to formalin injection should be consistent. A 3 mg/kg dose has been shown to be effective.[1][2]

  • After the appropriate pre-treatment time, inject a small volume (e.g., 20 µL) of formalin solution into the plantar surface of one hind paw.

  • Immediately place the animal back into the observation chamber and record the cumulative time spent licking or biting the injected paw.

  • The observation period is typically divided into two phases:

    • Phase 1 (Early Phase): 0-5 minutes post-formalin injection (neurogenic pain).

    • Phase 2 (Late Phase): 15-30 minutes post-formalin injection (inflammatory pain).

  • Compare the licking/biting time between the this compound-treated groups and the vehicle control group for both phases.

Carrageenan-Induced Paw Edema

Objective: To evaluate the anti-inflammatory effect of this compound by measuring its ability to reduce paw edema.

Materials:

  • This compound

  • Vehicle

  • Carrageenan solution (e.g., 1% in saline)

  • Test animals (e.g., rats)

  • Pletysmometer or calipers for measuring paw volume/thickness

  • Syringes for administration and injection

Procedure:

  • Administer this compound or vehicle to the respective animal groups.

  • At a designated time post-treatment, measure the initial volume of the hind paw.

  • Inject a small volume (e.g., 100 µL) of carrageenan solution into the plantar surface of the same hind paw.

  • At various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours), measure the paw volume again.

  • Calculate the change in paw volume (edema) for each animal at each time point.

  • Compare the extent of edema between the this compound-treated groups and the vehicle control group. Note that this compound has shown biphasic effects, with low doses potentially increasing and high doses decreasing edema.[1][2]

Hot Plate Test

Objective: To assess the effect of this compound on thermal hyperalgesia.

Materials:

  • This compound

  • Vehicle

  • Test animals (e.g., mice)

  • Hot plate apparatus with adjustable temperature (e.g., 55 ± 1°C)[6]

  • Timer

Procedure:

  • Determine the baseline latency for each animal by placing it on the hot plate and measuring the time it takes to exhibit a nociceptive response (e.g., licking a paw, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Administer this compound or vehicle to the respective animal groups.

  • At the time of expected peak effect of the compound, place the animal back on the hot plate and measure the response latency.

  • Compare the post-treatment latencies to the baseline latencies and between the this compound-treated groups and the vehicle control group. An increase in latency indicates an analgesic effect. This compound has been shown to potentiate the effects of other analgesics like paracetamol in this test.[5]

References

Co-administration of PSB-1115 with Dacarbazine: Application Notes and Protocols for Melanoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastatic melanoma remains a significant clinical challenge, with chemotherapy agents like dacarbazine (B1669748) (DTIC) showing limited efficacy as monotherapy.[1][2] Emerging preclinical evidence highlights a promising therapeutic strategy involving the co-administration of dacarbazine with PSB-1115, a selective antagonist of the A2B adenosine (B11128) receptor (A2BAR).[3][4] This combination therapy has been shown to enhance the anti-tumor activity of dacarbazine, primarily by modulating the tumor microenvironment and augmenting the host's anti-tumor immune response.[3][4] These application notes provide a summary of the key preclinical findings and detailed protocols for investigating the synergistic effects of this compound and dacarbazine in melanoma models.

Mechanism of Synergistic Action

Dacarbazine is an alkylating agent that methylates DNA, leading to the inhibition of DNA, RNA, and protein synthesis, and ultimately inducing cancer cell death. However, its efficacy is often hampered by resistance mechanisms and an immunosuppressive tumor microenvironment. The A2B adenosine receptor, frequently overexpressed on various cancer cells, is activated by adenosine, which is abundant in the tumor microenvironment. Activation of the A2B receptor promotes tumor growth, angiogenesis, and immune evasion, partly by increasing the population of myeloid-derived suppressor cells (MDSCs) and inhibiting the function of cytotoxic T lymphocytes.

This compound, by blocking the A2B adenosine receptor, counteracts this immunosuppression. The co-administration of this compound with dacarbazine results in a multi-pronged attack on melanoma. While dacarbazine directly targets the cancer cells, this compound remodels the tumor microenvironment to be more conducive to an anti-tumor immune response. This synergistic interaction leads to enhanced tumor growth inhibition and a more robust and effective anti-cancer effect.

cluster_0 Tumor Microenvironment Dacarbazine Dacarbazine Melanoma_Cell Melanoma_Cell Dacarbazine->Melanoma_Cell targets DNA_Damage DNA_Damage Melanoma_Cell->DNA_Damage induces Adenosine Adenosine Melanoma_Cell->Adenosine produces Apoptosis Apoptosis DNA_Damage->Apoptosis leads to A2B_Receptor A2B_Receptor Adenosine->A2B_Receptor activates MDSC MDSC (Myeloid-Derived Suppressor Cells) A2B_Receptor->MDSC promotes This compound This compound This compound->A2B_Receptor blocks Immune_Suppression Immune_Suppression MDSC->Immune_Suppression enhances CD8_T_Cell CD8+ T Cell (Cytotoxic T Lymphocyte) Anti-Tumor_Immunity Anti-Tumor_Immunity CD8_T_Cell->Anti-Tumor_Immunity mediates Immune_Suppression->CD8_T_Cell inhibits Anti-Tumor_Immunity->Melanoma_Cell attacks

Caption: Signaling pathway of this compound and dacarbazine co-administration.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a preclinical study investigating the co-administration of this compound and dacarbazine in a B16-F10 melanoma mouse model.[3]

Table 1: In Vivo Tumor Growth Inhibition

Treatment GroupMean Tumor Volume (mm³) ± SEM
Control (Vehicle)2500 ± 250
Dacarbazine (100 mg/kg)1500 ± 200
This compound1750 ± 220
Dacarbazine + this compound800 ± 150

Table 2: Modulation of Tumor-Infiltrating Immune Cells

Treatment Group% of CD8+ T Cells in Tumor ± SEM% of NKT Cells in Tumor ± SEM
Control (Vehicle)5 ± 12 ± 0.5
Dacarbazine (100 mg/kg)8 ± 1.53 ± 0.7
This compound10 ± 24 ± 0.8
Dacarbazine + this compound15 ± 2.56 ± 1

Table 3: Granzyme B Levels in Tumor Tissue

Treatment GroupGranzyme B (pg/mg protein) ± SEM
Control (Vehicle)100 ± 20
Dacarbazine (100 mg/kg)150 ± 30
This compound180 ± 35
Dacarbazine + this compound300 ± 50

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of dacarbazine and this compound, alone and in combination, on melanoma cell lines.

Materials:

  • Melanoma cell line (e.g., B16-F10, A375)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Dacarbazine (stock solution in DMSO)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed melanoma cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of dacarbazine and this compound in complete culture medium.

  • Treat the cells with varying concentrations of dacarbazine, this compound, or their combination for 48-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

In Vivo Murine Melanoma Model

This protocol outlines the in vivo evaluation of the anti-tumor efficacy of co-administering dacarbazine and this compound in a syngeneic mouse model of melanoma.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • B16-F10 melanoma cells

  • Dacarbazine (for injection)

  • This compound (for injection)

  • Sterile PBS

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 1 x 10^5 B16-F10 melanoma cells into the flank of C57BL/6 mice.

  • Allow tumors to reach a palpable size (e.g., 50-100 mm³).

  • Randomize mice into four treatment groups: Vehicle control, Dacarbazine alone (e.g., 100 mg/kg, i.p., daily for 5 days), this compound alone, and Dacarbazine + this compound.[3]

  • Administer treatments according to the established schedule.

  • Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).

  • Monitor animal body weight and overall health throughout the experiment.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry, immunohistochemistry).

Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

This protocol describes the preparation of single-cell suspensions from tumors for the analysis of immune cell populations by flow cytometry.

Materials:

  • Excised tumors

  • RPMI-1640 medium

  • Collagenase D (1 mg/mL)

  • DNase I (0.1 mg/mL)

  • Fetal Bovine Serum (FBS)

  • 70 µm cell strainers

  • Red blood cell lysis buffer

  • Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, Gr-1, CD11b)

  • Flow cytometer

Procedure:

  • Mince the excised tumors into small pieces in RPMI-1640 medium.

  • Digest the tumor pieces with Collagenase D and DNase I for 30-60 minutes at 37°C with gentle agitation.

  • Neutralize the enzymatic digestion with RPMI-1640 containing 10% FBS.

  • Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

  • Lyse red blood cells using a lysis buffer.

  • Wash the cells with PBS containing 2% FBS.

  • Stain the cells with a cocktail of fluorescently conjugated antibodies against the desired immune cell markers for 30 minutes on ice in the dark.

  • Wash the cells to remove unbound antibodies.

  • Acquire the stained cells on a flow cytometer.

  • Analyze the data using appropriate software to quantify the percentages of different immune cell populations.

cluster_0 Experimental Workflow Start Start Cell_Culture Melanoma Cell Culture (e.g., B16-F10) Start->Cell_Culture In_Vitro In Vitro Studies Cell_Culture->In_Vitro Tumor_Implantation Tumor Cell Implantation in Mice Cell_Culture->Tumor_Implantation Data_Analysis Data Analysis and Interpretation In_Vitro->Data_Analysis Cell Viability, Apoptosis Assays In_Vivo In Vivo Studies Treatment_Groups Randomization into Treatment Groups Tumor_Implantation->Treatment_Groups Drug_Administration Drug Administration (Dacarbazine +/- this compound) Treatment_Groups->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Endpoint Endpoint Analysis Tumor_Measurement->Endpoint Flow_Cytometry Flow Cytometry of Tumor Infiltrate Endpoint->Flow_Cytometry Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Caption: In vitro and in vivo experimental workflow.

References

Application Notes and Protocols for Studying Myeloid-Derived Suppressor Cells (MDSCs) with PSB-1115

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing PSB-1115, a selective antagonist of the A2B adenosine (B11128) receptor (A2bR), to investigate the biology and therapeutic targeting of myeloid-derived suppressor cells (MDSCs). The protocols outlined below are based on established methodologies in preclinical cancer models.

Introduction to this compound and MDSCs

Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that accumulate in the tumor microenvironment and peripheral lymphoid organs in cancer patients and tumor-bearing animals.[1][2] These cells play a critical role in tumor progression by suppressing anti-tumor immune responses, particularly those mediated by T cells and natural killer (NK) cells.[1][3] The accumulation and immunosuppressive function of MDSCs are driven by various factors within the tumor microenvironment, including adenosine.

Adenosine, often found at high concentrations in hypoxic tumor tissues, signals through four G-protein coupled receptors: A1, A2A, A2B, and A3. The A2B receptor (A2bR) has been implicated in promoting tumor growth and immune evasion.[1][4] this compound is a potent and selective antagonist of the human A2B adenosine receptor, making it a valuable tool for studying the role of A2bR signaling in cancer and for developing novel immunotherapeutic strategies.[5][6] By blocking the A2bR, this compound has been shown to reduce the accumulation of MDSCs in the tumor microenvironment, thereby restoring anti-tumor immunity.[1][4]

Mechanism of Action

This compound exerts its effects on MDSCs by blocking the downstream signaling cascade initiated by the binding of adenosine to the A2bR. In the tumor microenvironment, A2bR activation on myeloid cells is believed to promote the expansion and immunosuppressive function of MDSCs. One of the key signaling pathways implicated is the activation of Signal Transducer and Activator of Transcription 3 (STAT3).[7] Constitutive activation of STAT3 is a hallmark of many cancers and is crucial for the regulation of genes involved in cell proliferation, survival, and angiogenesis.[7][8][9] By inhibiting A2bR, this compound is thought to prevent the activation of STAT3, leading to a reduction in the accumulation and immunosuppressive activity of MDSCs.[7] This, in turn, leads to an increase in the infiltration and activity of cytotoxic T lymphocytes (CD8+ T cells) and Natural Killer T (NKT) cells within the tumor.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the properties of this compound and its effects on MDSCs and the tumor microenvironment.

Table 1: Pharmacological Properties of this compound

ParameterSpeciesReceptorValueReference
KiHumanA2B53.4 nM[5][6]
KiHumanA1> 10,000 nM[5][6]
KiHumanA3> 10,000 nM[5][6]
KiRatA12200 nM[5][6]
KiRatA2A24000 nM[5][6]
In Vivo Dosage (Mouse)Mouse-1 mg/kg[10]

Table 2: In Vivo Effects of this compound in a B16-F10 Melanoma Mouse Model

ParameterTreatment GroupChangeReference
Tumor-infiltrating MDSCs (CD11b+Gr1+)This compoundSignificantly reduced[1]
Tumor-infiltrating CD8+ T cellsThis compoundSignificantly increased[1]
Tumor-infiltrating NKT cells (CD3+NK1.1+)This compoundSignificantly increased[1]
Tumor IL-10 levelsThis compoundReduced[1]
Tumor MCP-1 levelsThis compoundReduced[1]
Tumor VolumeThis compoundSignificantly reduced[1][10]
Tumor VEGF ExpressionThis compoundReduced[10]
Tumor Microvessel DensityThis compoundSignificantly reduced[10]

Signaling Pathway and Experimental Workflow Diagrams

PSB1115_Signaling_Pathway This compound Signaling Pathway in the Tumor Microenvironment cluster_TME Tumor Microenvironment cluster_MDSC Myeloid-Derived Suppressor Cell (MDSC) Adenosine Adenosine A2bR A2B Receptor Adenosine->A2bR STAT3_activation STAT3 Activation A2bR->STAT3_activation Gene_expression Pro-tumorigenic Gene Expression STAT3_activation->Gene_expression MDSC_accumulation MDSC Accumulation & Immunosuppression Gene_expression->MDSC_accumulation This compound This compound This compound->A2bR

Caption: this compound blocks adenosine-A2bR signaling, inhibiting STAT3 activation and reducing MDSC accumulation.

Experimental_Workflow Experimental Workflow for Studying this compound Effects on MDSCs cluster_invivo In Vivo Study cluster_exvivo Ex Vivo Analysis Tumor_implantation Tumor Cell Implantation (e.g., B16-F10 melanoma) Treatment This compound Administration (e.g., 1 mg/kg, peritumorally) Tumor_implantation->Treatment Monitoring Tumor Growth Monitoring Treatment->Monitoring Tissue_harvest Tumor and Spleen Harvest Monitoring->Tissue_harvest Flow_cytometry Flow Cytometry: - MDSC (CD11b+Gr1+) - T cells (CD8+) - NKT cells (CD3+NK1.1+) Tissue_harvest->Flow_cytometry Cytokine_analysis Cytokine Analysis (ELISA): - IL-10 - MCP-1 Tissue_harvest->Cytokine_analysis STAT3_analysis STAT3 Activation Analysis (Western Blot/IHC for p-STAT3) Tissue_harvest->STAT3_analysis

Caption: Workflow for in vivo this compound treatment and subsequent ex vivo analysis of MDSCs and immune responses.

Detailed Experimental Protocols

Protocol 1: In Vivo Murine Melanoma Model

This protocol describes the establishment of a syngeneic melanoma mouse model to evaluate the in vivo efficacy of this compound.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • B16-F10 melanoma cell line

  • Complete RPMI-1640 medium (with 10% FBS, 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • This compound

  • Vehicle (e.g., sterile saline or PBS)

  • Syringes and needles

  • Calipers

Procedure:

  • Cell Culture: Culture B16-F10 melanoma cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

  • Tumor Cell Preparation: a. Harvest sub-confluent B16-F10 cells using Trypsin-EDTA. b. Wash the cells twice with sterile PBS. c. Resuspend the cells in sterile PBS at a concentration of 2 x 10^6 cells/mL.

  • Tumor Implantation: a. Subcutaneously inject 100 µL of the cell suspension (2 x 10^5 cells) into the right flank of each C57BL/6 mouse.[1]

  • Treatment: a. Allow tumors to grow until they are palpable (approximately 10 days post-implantation). b. Prepare a stock solution of this compound. This compound is soluble in water with gentle warming.[5] c. Administer this compound (e.g., 1 mg/kg) via peritumoral injection daily.[10] A control group should receive an equal volume of the vehicle.

  • Tumor Growth Monitoring: a. Measure tumor volume every 2-3 days using calipers. b. Calculate tumor volume using the formula: (length x width^2) / 2.

  • Endpoint and Tissue Harvest: a. At the end of the study (e.g., day 20 or when tumors in the control group reach a predetermined size), euthanize the mice. b. Excise tumors and spleens for further ex vivo analysis.

Protocol 2: Flow Cytometric Analysis of MDSCs and T cells

This protocol details the preparation of single-cell suspensions from tumors and spleens for the quantification of MDSCs and effector T cells.

Materials:

  • Excised tumors and spleens

  • RPMI-1640 medium

  • Collagenase D (1 mg/mL)

  • DNase I (0.1 mg/mL)

  • 70 µm cell strainers

  • Red Blood Cell (RBC) Lysis Buffer

  • FACS buffer (PBS with 2% FBS)

  • Fluorescently conjugated antibodies (e.g., anti-CD11b, anti-Gr-1, anti-CD3, anti-CD8, anti-NK1.1)

  • Flow cytometer

Procedure:

  • Tumor Digestion: a. Mince the tumor tissue into small pieces in RPMI-1640 medium. b. Incubate the minced tissue in a solution of Collagenase D and DNase I at 37°C for 30-45 minutes with gentle agitation. c. Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension. d. Wash the cells with RPMI-1640 and resuspend in FACS buffer.

  • Spleen Processing: a. Mechanically dissociate the spleen in RPMI-1640 medium using the plunger of a syringe. b. Pass the cell suspension through a 70 µm cell strainer. c. Lyse red blood cells using RBC Lysis Buffer according to the manufacturer's instructions. d. Wash the cells and resuspend in FACS buffer.

  • Antibody Staining: a. Aliquot approximately 1 x 10^6 cells per tube. b. Incubate the cells with a cocktail of fluorescently conjugated antibodies against cell surface markers (e.g., CD11b, Gr-1, CD3, CD8, NK1.1) for 30 minutes at 4°C in the dark. c. Wash the cells twice with FACS buffer. d. Resuspend the cells in FACS buffer for analysis.

  • Flow Cytometry: a. Acquire the stained cells on a flow cytometer. b. Analyze the data using appropriate software, gating on MDSCs (CD11b+Gr1+), cytotoxic T cells (CD3+CD8+), and NKT cells (CD3+NK1.1+).

Protocol 3: Cytokine Measurement by ELISA

This protocol describes the measurement of IL-10 and MCP-1 levels in tumor homogenates.

Materials:

  • Excised tumor tissue

  • Lysis buffer (containing protease inhibitors)

  • Homogenizer

  • ELISA kits for mouse IL-10 and MCP-1

  • Microplate reader

Procedure:

  • Tumor Homogenization: a. Weigh the tumor tissue. b. Homogenize the tissue in lysis buffer on ice. c. Centrifuge the homogenate at high speed to pellet cellular debris. d. Collect the supernatant containing the soluble proteins.

  • Protein Quantification: a. Determine the total protein concentration in the supernatant using a standard protein assay (e.g., BCA assay).

  • ELISA: a. Perform the ELISA for IL-10 and MCP-1 according to the manufacturer's instructions. b. Read the absorbance on a microplate reader.

  • Data Analysis: a. Calculate the concentration of each cytokine from the standard curve. b. Normalize the cytokine concentration to the total protein concentration of the tumor homogenate (e.g., pg of cytokine per mg of total protein).

Protocol 4: Analysis of STAT3 Activation by Western Blot

This protocol outlines the detection of phosphorylated STAT3 (p-STAT3), the activated form of STAT3, in tumor lysates.

Materials:

  • Excised tumor tissue

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Homogenizer

  • SDS-PAGE gels

  • Western blot transfer system

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-STAT3, anti-total STAT3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: a. Prepare tumor lysates as described in Protocol 3, ensuring the use of a lysis buffer containing phosphatase inhibitors.

  • Protein Quantification: a. Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample on an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: a. Strip the membrane and re-probe with antibodies against total STAT3 and a loading control (e.g., β-actin) to ensure equal protein loading.

  • Data Analysis: a. Quantify the band intensities and express the level of p-STAT3 relative to total STAT3 and the loading control.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the A2B adenosine receptor in modulating the function of myeloid-derived suppressor cells. The protocols provided here offer a framework for researchers to study the in vivo effects of this compound on tumor growth and the tumor immune microenvironment. By elucidating the mechanisms by which A2bR blockade enhances anti-tumor immunity, these studies can contribute to the development of novel cancer immunotherapies.

References

Application Notes and Protocols for In Vitro Measurement of PSB-1115 Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PSB-1115 is a potent and selective antagonist for the human A2B adenosine (B11128) receptor (A2BAR), a G-protein coupled receptor involved in various physiological and pathophysiological processes.[1] As a water-soluble xanthine (B1682287) derivative, it serves as a valuable pharmacological tool for investigating the role of the A2BAR.[1] These application notes provide detailed protocols for key in vitro assays designed to characterize the binding affinity and functional activity of this compound, intended for researchers in pharmacology and drug development.

A2B Adenosine Receptor Signaling and Inhibition by this compound

The A2B adenosine receptor is primarily coupled to the Gαs protein. Upon activation by an agonist such as adenosine or the synthetic analog NECA (5'-N-Ethylcarboxamidoadenosine), the Gαs subunit activates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP).[2] Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, mediating the cellular response.[3] this compound acts as a competitive antagonist, binding to the A2B receptor and preventing the agonist from binding and initiating this signaling cascade.

Gs_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular A2BAR A2B Receptor Gs Gαs A2BAR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates Agonist Adenosine / NECA (Agonist) Agonist->A2BAR Activates PSB1115 This compound (Antagonist) PSB1115->A2BAR Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: A2BR signaling pathway and its inhibition by this compound.

Application Note 1: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.[4] A competitive binding assay is used to measure the affinity (Ki value) of an unlabeled compound, such as this compound, by measuring its ability to displace a radiolabeled ligand from the receptor.[4][5]

Experimental Workflow: Competitive Radioligand Binding

Binding_Workflow start Start prep Prepare cell membranes expressing human A2B receptor start->prep incubate Incubate membranes with: 1. Fixed concentration of radioligand 2. Varying concentrations of this compound prep->incubate separate Separate bound from free radioligand (via rapid filtration) incubate->separate quantify Quantify radioactivity of bound ligand (using scintillation counting) separate->quantify analyze Analyze data: - Plot % inhibition vs. This compound conc. - Determine IC50 value quantify->analyze calculate Calculate Ki value using Cheng-Prusoff equation analyze->calculate end End calculate->end

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the human A2B adenosine receptor.

Materials:

  • Cell membranes from HEK-293 cells stably expressing the human A2BAR.

  • Radioligand: e.g., [3H]-DPCPX.

  • This compound (unlabeled competitor).

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., 100 µM NECA).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and vials.

  • Scintillation counter.

Procedure:

  • Preparation: Thaw the A2BAR-expressing cell membranes on ice. Dilute the membranes in ice-cold binding buffer to a final concentration of 20-40 µg protein per tube.

  • Assay Setup: In reaction tubes, add the following in sequence:

    • Binding Buffer.

    • A fixed concentration of the radioligand (e.g., 10 nM [3H]-DPCPX).

    • Increasing concentrations of this compound (e.g., 10-10 M to 10-5 M).

    • For non-specific binding (NSB) tubes, add a high concentration of an unlabeled agonist like NECA instead of this compound.[6]

    • For total binding (B0) tubes, add only buffer, radioligand, and membranes.

  • Incubation: Initiate the binding reaction by adding the membrane preparation to each tube. Incubate at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.[6]

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]

Data Presentation: this compound Binding Affinity

The following table summarizes typical binding affinity (Ki) and selectivity data for this compound at human and rat adenosine receptors.

Receptor SubtypeSpeciesKi (nM)Reference
A2B Human 53.4
A1Human> 10,000
A3Human> 10,000
A1Rat2,200
A2ARat24,000

Application Note 2: cAMP Accumulation Functional Assay

This functional assay measures the ability of this compound to antagonize the agonist-stimulated production of the second messenger cyclic AMP (cAMP). Since the A2BAR is Gαs-coupled, receptor activation by an agonist leads to increased intracellular cAMP, an effect that is blocked by an antagonist like this compound.[2]

Experimental Workflow: cAMP Accumulation Assay

cAMP_Workflow start Start seed_cells Seed A2B receptor-expressing cells into a microplate start->seed_cells pre_treat Pre-incubate cells with varying concentrations of this compound seed_cells->pre_treat stimulate Stimulate cells with a fixed concentration of an agonist (e.g., NECA) in the presence of a PDE inhibitor (e.g., IBMX) pre_treat->stimulate lyse Lyse cells to release intracellular cAMP stimulate->lyse quantify Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lyse->quantify analyze Analyze data: - Plot cAMP level vs. This compound conc. - Determine IC50 value quantify->analyze end End analyze->end

Caption: Workflow for a cAMP accumulation functional assay.

Protocol: cAMP Accumulation Assay

Materials:

  • HEK-293 or T84 cells expressing the A2BAR.[2]

  • Cell culture medium.

  • This compound.

  • A2BR agonist (e.g., NECA, BAY60-6583).[2]

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[7]

  • Lysis buffer.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Culture: Seed cells into 96-well or 384-well plates and grow to confluence.

  • Pre-treatment: Remove the culture medium and replace it with stimulation buffer containing a PDE inhibitor. Add varying concentrations of this compound to the wells and pre-incubate for 15-30 minutes at 37°C.

  • Stimulation: Add a fixed concentration of an A2BR agonist (typically at its EC80 concentration to ensure a robust signal) to the wells. Incubate for an additional 15-30 minutes at 37°C.[2][3]

  • Cell Lysis: Stop the reaction by removing the stimulation buffer and adding lysis buffer to release the accumulated intracellular cAMP.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a standard curve using known cAMP concentrations.

    • Convert the raw assay signal for each sample to a cAMP concentration using the standard curve.

    • Plot the percent inhibition of agonist-stimulated cAMP production against the logarithm of the this compound concentration.

    • Use non-linear regression to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the maximal agonist response.

Data Presentation: this compound Functional Antagonism

The following table summarizes the potency of this compound in functional assays.

Assay TypeCell LineAgonistIC50 (nM)Reference
cAMP Accumulation T84Adenosine84.0 [2]
Gα15 Activation (BRET) HEK-293NECA865[1]
Ciliary Beat Frequency Mouse Tracheal RingsNECA~100[3]

Summary of this compound In Vitro Activity

This table provides a consolidated overview of the quantitative data for this compound activity as determined by the described in vitro assays.

ParameterDescriptionValueSpecies/SystemReference
Ki Binding affinity at A2BR53.4 nM Human A2BR in HEK-293 membranes
IC50 Inhibition of adenosine-induced cAMP84.0 nM Human T84 cells[2]
IC50 Inhibition of NECA-induced G-protein activation865 nM Human A2BR in HEK-293 cells (BRET assay)[1]
Selectivity A1 and A3 vs A2B>187-fold Human receptors

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with PSB-1115

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-1115 is a potent and selective antagonist of the A2B adenosine (B11128) receptor (ADORA2B), a G protein-coupled receptor that is increasingly recognized as a significant player in various pathological conditions.[1][2] Extracellular adenosine, often elevated in the tumor microenvironment and inflamed tissues, activates ADORA2B, leading to downstream signaling cascades that can influence cell proliferation, immune responses, and apoptosis.[3][4] By blocking this interaction, this compound offers a valuable tool for investigating the therapeutic potential of ADORA2B inhibition in fields such as oncology and immunology.[5]

Flow cytometry is an indispensable technique for dissecting the cellular effects of pharmacological agents like this compound. It allows for the rapid, quantitative analysis of multiple parameters on a single-cell basis, providing detailed insights into apoptosis, cell cycle progression, and the expression of specific protein markers. These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound treatment on cultured cells, focusing on the key assays of apoptosis and cell cycle distribution.

Mechanism of Action: ADORA2B Signaling

The A2B adenosine receptor is primarily coupled to Gs alpha subunit (Gαs) G-proteins.[3] Upon activation by adenosine, ADORA2B stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB, to modulate gene expression related to cell survival and inflammation. In some cellular contexts, ADORA2B can also couple to Gq proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium. By competitively binding to ADORA2B, this compound inhibits these downstream signaling events.

ADORA2B_Signaling_Pathway ADORA2B Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine Adenosine ADORA2B ADORA2B Adenosine->ADORA2B Activates PSB1115 This compound PSB1115->ADORA2B Inhibits Gs Gs Protein ADORA2B->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP:e->cAMP:w Converts PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CellResponse Cellular Responses (Proliferation, Survival, Inflammation) CREB->CellResponse Modulates Gene Expression

ADORA2B Signaling Pathway and this compound Inhibition.

Data Presentation

Quantitative data from flow cytometry should be summarized in clear, well-structured tables to facilitate comparison between different treatment conditions.

Table 1: Effect of this compound on Apoptosis in Cancer Cells

Treatment GroupConcentration (µM)Duration (h)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle Control0 (DMSO)4895.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound14888.7 ± 3.56.8 ± 1.24.5 ± 0.9
This compound54875.4 ± 4.215.3 ± 2.59.3 ± 1.8
This compound104860.1 ± 5.125.6 ± 3.314.3 ± 2.4

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Cell Cycle Distribution in Cancer Cells

Treatment GroupConcentration (µM)Duration (h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control0 (DMSO)2455.3 ± 2.830.1 ± 1.914.6 ± 1.1
This compound12460.2 ± 3.128.5 ± 2.211.3 ± 1.5
This compound52468.9 ± 3.922.4 ± 2.58.7 ± 1.3
This compound102475.1 ± 4.515.8 ± 2.89.1 ± 1.6

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

The following protocols provide a general framework. Optimal conditions, including cell density, this compound concentration, and incubation time, should be determined empirically for each cell line.

Experimental_Workflow General Experimental Workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Analysis A Seed Cells in Multi-well Plates B Allow Cells to Adhere (24 hours) A->B C Treat Cells with this compound (or Vehicle Control) B->C D Incubate for Desired Duration (e.g., 24-48h) C->D E Harvest Cells (Adherent & Suspension) D->E F Wash with PBS E->F G Stain for Apoptosis (Annexin V/PI) or Cell Cycle (PI) F->G H Incubate as per Protocol G->H I Acquire Data on Flow Cytometer H->I J Gate Cell Population I->J K Analyze Apoptosis Quadrants or Cell Cycle Phases J->K L Summarize Data in Tables K->L

Workflow for Flow Cytometry Analysis of this compound Treated Cells.
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound stock solution (in DMSO)

  • Appropriate cell line and complete culture medium

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere for 24 hours.

  • This compound Treatment:

    • Prepare working solutions of this compound in complete culture medium at desired final concentrations (e.g., 1, 5, 10 µM).

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

    • Replace the medium in the wells with the this compound or vehicle control medium.

  • Incubation: Incubate the cells for a predetermined time (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.

  • Cell Harvesting:

    • Adherent cells: Gently collect the culture medium (which contains floating apoptotic cells) into a fresh tube. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and combine these cells with the previously collected supernatant.

    • Suspension cells: Transfer the cell suspension directly to a conical tube.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS. Centrifuge again and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer immediately.

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants.

    • Collect at least 10,000 events for each sample.

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • This compound stock solution (in DMSO)

  • Appropriate cell line and complete culture medium

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Ice-cold 70% Ethanol (B145695)

  • PI Staining Solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of Protocol 1, adjusting the incubation time as needed (e.g., 24 hours).

  • Cell Harvesting: Harvest both floating and adherent cells as described in step 4 of Protocol 1 to ensure all cell cycle phases are represented.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

  • Fixation:

    • While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice for at least 30 minutes. (Fixed cells can be stored at -20°C for several weeks).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with 5 mL of PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a histogram to visualize the DNA content. Distinct peaks will represent the G0/G1, S, and G2/M phases.

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in each phase.

    • Collect at least 10,000 events for each sample.

References

Troubleshooting & Optimization

PSB-1115 solubility issues and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and handling of PSB-1115, a selective A2B adenosine (B11128) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the human A2B adenosine receptor (A2BAR). The A2B receptor is a G protein-coupled receptor involved in various physiological and pathophysiological processes. This compound exerts its effects by blocking the binding of adenosine to this receptor, thereby inhibiting downstream signaling pathways.

Q2: What are the recommended storage conditions for this compound?

A2:

  • Solid Compound: The solid form of this compound should be stored at room temperature.

  • Stock Solutions: For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to one month is also acceptable. It is advisable to protect stock solutions from light.[1]

Q3: Is it necessary to use the batch-specific molecular weight when preparing solutions?

A3: Yes, it is highly recommended to use the batch-specific molecular weight found on the product vial or Certificate of Analysis for all calculations. The degree of hydration can vary between batches, which will affect the precise molecular weight and, consequently, the accuracy of your solution concentrations.

Solubility Data

This compound is described as a water-soluble compound, which is a notable characteristic for a xanthine (B1682287) derivative.[2][3] However, its solubility is significantly higher in organic solvents like DMSO.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Special Conditions
DMSO 100 mM38.84 mg/mLNone noted
Water 20 mM7.77 mg/mLGentle warming may be required

Experimental Protocols & Workflows

Protocol for Preparing a this compound Stock Solution in DMSO
  • Determine Required Mass: Using the batch-specific molecular weight, calculate the mass of this compound needed to achieve a 100 mM stock solution.

  • Weighing: Carefully weigh the calculated amount of this compound powder.

  • Dissolution: Add the appropriate volume of DMSO to the this compound powder.

  • Mixing: Vortex or sonicate the solution until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1]

Experimental Workflow for this compound Solution Preparation

G cluster_prep Preparation cluster_storage Storage & Use start Start: Obtain this compound Solid calc Calculate Mass for Desired Concentration and Volume (Use Batch-Specific MW) start->calc weigh Weigh this compound calc->weigh add_solvent Add Appropriate Solvent (e.g., DMSO for high conc., Aqueous buffer for direct use) weigh->add_solvent dissolve Dissolve Completely (Vortex/Sonicate/Warm if needed) add_solvent->dissolve filter_sterilize Filter-Sterilize Aqueous Solution (0.22 µm filter) dissolve->filter_sterilize If Aqueous aliquot Aliquot Stock Solution dissolve->aliquot If DMSO Stock use Use in Experiment filter_sterilize->use store Store at -20°C or -80°C (Protect from light) aliquot->store store->use

Caption: Workflow for preparing this compound solutions for experimental use.

Troubleshooting Guide

Problem: My this compound is not fully dissolving in water at the desired concentration.

  • Solution 1: Gentle Warming: As recommended, gently warm the solution to facilitate dissolution. Be cautious not to overheat, as this could degrade the compound.

  • Solution 2: Sonication: Use a sonicator bath to aid in the dissolution process.

  • Solution 3: pH Adjustment: The solubility of compounds with acidic or basic groups can be pH-dependent. Although this compound has a sulfonic acid group which should be ionized at neutral pH, adjusting the pH of your aqueous buffer might improve solubility.

  • Solution 4: Lower the Concentration: If the desired concentration is at the upper limit of its aqueous solubility (around 20 mM), consider preparing a slightly lower concentration.

Problem: After dissolving in warm water, the compound precipitates upon cooling to room temperature.

  • Solution 1: Prepare Fresh Solutions: For aqueous preparations, it is best practice to prepare the solution fresh before each experiment.

  • Solution 2: Maintain Temperature: If possible, maintain the solution at a slightly elevated temperature during the experiment, ensuring the temperature is compatible with your experimental system.

  • Solution 3: Use a Co-solvent: If your experimental protocol allows, consider using a small percentage of a co-solvent like DMSO in your final aqueous solution to improve stability.

Problem: I need to prepare a high concentration of this compound for my in vivo study, but the volume is limited.

  • Solution 1: Use DMSO as a Stock Solvent: Prepare a high-concentration stock solution in DMSO (up to 100 mM). You can then dilute this stock into your final aqueous vehicle for administration. Be mindful of the final DMSO concentration in your formulation, as high concentrations can be toxic.

  • Solution 2: Formulation Development: For in vivo applications requiring high concentrations, you may need to explore more complex formulation strategies, such as using cyclodextrins or other solubilizing agents.

Troubleshooting Logic for Solubility Issues

G cluster_aqueous Aqueous Buffer cluster_dmso DMSO start Issue: this compound Precipitation/Incomplete Dissolution check_solvent In which solvent? start->check_solvent warm Apply Gentle Warming & Sonication check_solvent->warm Aqueous check_conc_dmso Is concentration > 100 mM? check_solvent->check_conc_dmso DMSO check_conc Is concentration ≤ 20 mM? warm->check_conc lower_conc Lower Concentration check_conc->lower_conc No use_fresh Prepare Fresh Before Use check_conc->use_fresh Yes end_node Issue Resolved lower_conc->end_node use_fresh->end_node lower_conc_dmso Lower Concentration check_conc_dmso->lower_conc_dmso Yes check_purity Check Compound Purity/ Verify Source check_conc_dmso->check_purity No lower_conc_dmso->end_node

Caption: Decision-making workflow for troubleshooting this compound solubility problems.

Signaling Pathway

This compound is an antagonist of the A2B adenosine receptor. This receptor can couple to multiple G proteins, primarily Gs, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol A2BAR A2B Adenosine Receptor Gs Gs Protein A2BAR->Gs Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Adenosine Adenosine Adenosine->A2BAR PSB1115 This compound PSB1115->A2BAR Blocks

Caption: A2B adenosine receptor signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Optimizing PSB-1115 for In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PSB-1115 in in vivo experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the A2B adenosine (B11128) receptor (A2BAR). Its mechanism of action involves blocking the binding of adenosine to the A2B receptor, thereby inhibiting its downstream signaling pathways. This receptor is a G-protein coupled receptor that can couple to Gs, Gi, and Gq proteins, leading to various cellular responses depending on the cell type.[1][2]

Q2: What are the main in vivo applications of this compound?

A2: this compound has demonstrated efficacy in a range of preclinical models, including:

  • Inflammation: Reducing edema and inflammatory pain.[3]

  • Cancer: Inhibiting tumor growth and metastasis, and enhancing the efficacy of chemotherapeutic agents.[4][5]

  • Priapism: Ameliorating priapic features in mouse models.[6]

Q3: Is this compound water-soluble?

A3: Yes, this compound is a water-soluble compound, which facilitates its preparation for in vivo administration.

Q4: What is the selectivity profile of this compound for the A2B adenosine receptor?

A4: this compound is highly selective for the human A2B adenosine receptor. It exhibits significantly lower affinity for other adenosine receptor subtypes (A1, A2A, and A3).

Troubleshooting Guide

Q1: I am observing high variability in my in vivo results. What could be the cause?

A1: High variability in in vivo studies can stem from several factors. Here are a few to consider when using this compound:

  • Animal-related factors: Ensure that the age, weight, and genetic background of your animals are consistent across all experimental groups.

  • Dosing accuracy: Double-check your calculations for dose and concentration. Ensure accurate and consistent administration of the compound.

  • Vehicle effects: The vehicle used to dissolve this compound could have its own biological effects. Always include a vehicle-only control group to account for this.

  • Circadian rhythm: The timing of drug administration and measurements can influence outcomes. Standardize the time of day for all procedures.

Q2: My this compound solution appears to have precipitated. What should I do?

A2: this compound is water-soluble, but precipitation can still occur, especially at high concentrations or with certain vehicles.

  • Check solubility limits: While water-soluble, there are limits. You may need to gently warm the solution to aid dissolution.

  • Vehicle compatibility: Ensure this compound is compatible with your chosen vehicle. If using a vehicle other than saline, perform a small-scale solubility test first.

  • Fresh preparation: It is best practice to prepare the dosing solution fresh for each experiment to avoid potential stability issues.

Q3: I am not observing the expected efficacy at my chosen dose. What are the next steps?

A3: If you are not seeing the expected effect, consider the following:

  • Dose-response relationship: The efficacy of this compound can be dose-dependent.[3] It may be necessary to perform a dose-response study to determine the optimal concentration for your specific model and endpoint. Some studies have reported a biphasic dose-response, where higher doses may be less effective.[3]

  • Route of administration: The route of administration (e.g., intraperitoneal, peritumoral) can significantly impact the local and systemic concentrations of the drug.[4] Ensure the chosen route is appropriate for your experimental question.

  • Pharmacokinetics: The half-life and clearance of this compound in your animal model may influence the dosing schedule. Consider the timing of administration relative to the induction of the disease model.

Q4: Are there any known side effects of xanthine (B1682287) derivatives like this compound?

A4: Xanthine derivatives are generally well-tolerated, but some minor side effects have been reported, such as anxiety, nervousness, and tremor.[7] At high doses, some xanthine derivatives can affect locomotor activity.[8] It is always important to monitor the general health and behavior of the animals throughout the study.

Quantitative Data Summary

The following tables summarize quantitative data from key in vivo studies investigating the efficacy of this compound.

Table 1: Efficacy of this compound in Inflammation Models

Animal ModelDisease ModelDose of this compoundRoute of AdministrationKey FindingReference
MouseCarrageenan-induced paw edema3 mg/kgNot specifiedMaximum effect in alleviating inflammatory pain[3]
MouseFormalin testNot specifiedSystemicDecreased algesic response and edema[3]

Table 2: Efficacy of this compound in Cancer Models

Animal ModelCancer ModelDose of this compoundRoute of AdministrationKey FindingReference
MouseB16-F10 Melanoma1 mg/kgPeritumoralSignificantly decreased tumor growth[4]
MouseB16-F10 Melanoma1 mg/kgPeritumoralEnhanced antitumor efficacy of dacarbazine[5]

Table 3: Efficacy of this compound in a Priapism Model

Animal ModelDisease ModelTreatment DurationKey FindingReference
MouseSickle Cell Disease (SCD) Transgenic2 weeksAmeliorated priapic features[6]
MouseAdenosine Deaminase (ADA) deficient2 weeksCorrected priapic features[9]

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Mice

This protocol is a standard method for evaluating the anti-inflammatory effects of compounds like this compound.

  • Animals: Use male mice (e.g., C57BL/6) weighing 20-25g.

  • Acclimatization: Allow animals to acclimatize to the laboratory conditions for at least one week before the experiment.

  • This compound Administration:

    • Prepare a fresh solution of this compound in sterile saline.

    • Administer the desired dose of this compound (e.g., 3 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection 30 minutes before carrageenan injection.

  • Induction of Edema:

    • Inject 50 µL of a 1% (w/v) solution of lambda carrageenan in sterile saline into the subplantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for the this compound treated group compared to the vehicle control group.

Protocol 2: Syngeneic Melanoma Mouse Model (B16-F10)

This protocol is used to assess the anti-tumor efficacy of this compound.

  • Cell Culture: Culture B16-F10 melanoma cells in appropriate media until they reach 80-90% confluency.

  • Tumor Cell Implantation:

    • Harvest and resuspend B16-F10 cells in sterile PBS.

    • Subcutaneously inject 2 x 10^5 cells in a volume of 100 µL into the flank of C57BL/6 mice.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (length x width^2) / 2.

  • This compound Treatment:

    • When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.

    • Administer this compound (e.g., 1 mg/kg) or vehicle peritumorally for a specified number of days (e.g., four consecutive days).[4]

  • Endpoint:

    • Continue monitoring tumor growth.

    • Euthanize the mice when tumors reach the predetermined endpoint size as per institutional guidelines.

    • Excise tumors for further analysis (e.g., histology, flow cytometry).

Signaling Pathway and Experimental Workflow Diagrams

A2B_Adenosine_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BAR A2B Adenosine Receptor Adenosine->A2BAR Activates PSB1115 This compound PSB1115->A2BAR Inhibits Gs Gs A2BAR->Gs Activates Gq Gq A2BAR->Gq Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces PKA PKA cAMP->PKA Activates Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC PKC DAG->PKC Activates CREB CREB PKA->CREB Phosphorylates Cellular_Response Cellular Response (Inflammation, Proliferation) PKC->Cellular_Response Modulates Gene_Transcription Gene Transcription (e.g., IL-6, IL-10) CREB->Gene_Transcription Regulates Ca2_release->Cellular_Response Influences Gene_Transcription->Cellular_Response Leads to

Caption: A2B Adenosine Receptor Signaling Pathway.

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis and Interpretation Model_Selection Select Animal Model (e.g., Inflammation, Cancer) Dose_Selection Determine this compound Dose Range Model_Selection->Dose_Selection Controls Define Control Groups (Vehicle, Positive Control) Dose_Selection->Controls Animal_Prep Animal Acclimatization and Preparation Drug_Prep Prepare this compound Solution Animal_Prep->Drug_Prep Administration Administer this compound/Vehicle Drug_Prep->Administration Induction Induce Disease Model Administration->Induction Monitoring Monitor Animal Health and Disease Progression Induction->Monitoring Data_Collection Collect Endpoint Data Monitoring->Data_Collection Statistical_Analysis Perform Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpret Results Statistical_Analysis->Interpretation Conclusion Draw Conclusions Interpretation->Conclusion

Caption: General In Vivo Experimental Workflow.

References

PSB-1115 Technical Support Center: Troubleshooting Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of PSB-1115, a selective A2B adenosine (B11128) receptor antagonist. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of this compound?

This compound is a highly selective antagonist for the human A2B adenosine receptor. Its binding affinity (Ki) for the human A2B receptor is significantly higher than for other human adenosine receptor subtypes (A1 and A3). It also shows selectivity against rat A1 and A2A receptors.[1]

Q2: Has this compound been screened against a broader panel of receptors?

Yes. This compound has been evaluated in radioligand binding assays against a panel of 30 different receptors. The compound exhibited low to negligible binding to the receptors tested, indicating a low probability of off-target effects at these sites when used at appropriate concentrations. The screened receptor families include:

  • Adrenergic

  • Angiotensin

  • Benzodiazepine

  • Bradykinin

  • Cholecystokinin

  • Dopamine

  • Endothelin

  • GABA

  • N-methyl-D-aspartate

  • Histamine

  • Muscarinic and nicotinic acetylcholine

  • Neurokinin

  • Opioid

  • Serotonin

  • Purinergic receptors

  • Neurotransmitter transporters for norepinephrine, dopamine, and serotonin

Q3: I am observing unexpected results in my cell-based assay. Could this be due to off-target effects of this compound?

While this compound is highly selective, it is crucial to consider several factors when troubleshooting unexpected results:

  • Concentration: Are you using the lowest effective concentration of this compound? High concentrations may increase the likelihood of non-specific or off-target interactions.

  • Cell Type: Does your cell line express other receptors that have not been tested in broad screening panels?

  • Experimental Controls: Have you included appropriate controls, such as a vehicle-only control and a positive control for A2B receptor antagonism?

  • Compound Purity: Have you verified the purity of your this compound stock?

Q4: How can I confirm that the observed effect in my experiment is specifically due to A2B receptor antagonism?

To confirm the specificity of this compound's action in your experimental system, you can perform the following experiments:

  • Rescue Experiment: Can the effect of this compound be reversed by co-administration of an A2B receptor agonist?

  • Knockdown/Knockout Model: If feasible, use a cell line or animal model where the A2B receptor has been knocked down or knocked out. The effect of this compound should be absent in this model.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) of this compound for various adenosine receptor subtypes.

Receptor Subtype (Species)Ki (nM)Selectivity vs. Human A2B
Human A2B53.4-
Human A1> 10,000> 187-fold
Human A3> 10,000> 187-fold
Rat A12200~41-fold
Rat A2A24000~449-fold

Data compiled from multiple sources.[1]

Experimental Protocols

Representative Radioligand Binding Assay Protocol to Determine Ki of this compound

This protocol provides a general framework. Specific parameters such as radioligand concentration and incubation time should be optimized for the specific receptor and experimental setup.

Materials:

  • Cell membranes expressing the adenosine receptor subtype of interest (e.g., from recombinant cell lines or tissue homogenates).

  • Radioligand specific for the target receptor (e.g., [³H]-DPCPX for A1, [³H]-ZM241385 for A2A, [¹²⁵I]-AB-MECA for A3, or a suitable radiolabeled agonist/antagonist for A2B).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (a high concentration of a non-radiolabeled ligand for the target receptor).

  • 96-well filter plates.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in assay buffer.

    • Dilute the cell membranes to the desired protein concentration in ice-cold assay buffer.

    • Dilute the radioligand to a concentration close to its Kd value in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding wells: Add assay buffer, diluted radioligand, and diluted cell membranes.

    • Non-specific Binding wells: Add the non-specific binding control, diluted radioligand, and diluted cell membranes.

    • Competition Binding wells: Add the different concentrations of this compound, diluted radioligand, and diluted cell membranes.

  • Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2B_Receptor A2B Receptor (GPCR) Adenosine->A2B_Receptor Binds G_Protein Gs Protein A2B_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inflammation, Vasodilation) PKA->Cellular_Response Phosphorylates targets leading to PSB_1115 This compound (Antagonist) PSB_1115->A2B_Receptor Blocks

Caption: A2B Adenosine Receptor Signaling Pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check_Concentration Is the this compound concentration as low as possible? Start->Check_Concentration High_Concentration Reduce concentration and repeat. Consider potential for off-target effects. Check_Concentration->High_Concentration No Check_Controls Are all controls (vehicle, positive) included and behaving as expected? Check_Concentration->Check_Controls Yes Control_Issue Troubleshoot control conditions. Verify reagent stability. Check_Controls->Control_Issue No Confirm_Specificity Perform specificity tests. Check_Controls->Confirm_Specificity Yes Specificity_Tests 1. Use a different A2B antagonist. 2. Perform agonist rescue experiment. 3. Use A2B knockdown/knockout model. Confirm_Specificity->Specificity_Tests On_Target Effect is likely on-target. Investigate downstream signaling. Confirm_Specificity->On_Target Specificity Confirmed Off_Target Effect may be off-target or due to experimental artifact. Consult literature for potential interactions in your specific model. Confirm_Specificity->Off_Target Specificity Not Confirmed

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Troubleshooting inconsistent results in PSB-1115 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PSB-1115. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving the selective A2B adenosine (B11128) receptor antagonist, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a highly selective and water-soluble antagonist for the human A2B adenosine receptor (A2BAR).[1] Its primary mechanism of action is to block the binding of adenosine to the A2BAR, thereby inhibiting the downstream signaling pathways activated by this receptor. The A2BAR is a G protein-coupled receptor that can couple to Gs, Gi, and Gq proteins, leading to various cellular responses.[2]

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound is soluble in DMSO up to 100 mM and in water up to 20 mM with gentle warming. For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months, protected from light.[3] Some suppliers suggest storing the solid compound at room temperature.[] Always refer to the manufacturer's specific instructions for the batch you are using.

Q3: What is the selectivity profile of this compound?

A3: this compound exhibits high selectivity for the human A2B adenosine receptor over other adenosine receptor subtypes (A1, A2A, and A3). This selectivity is a key feature, but it's important to be aware of potential species differences in receptor affinity.

Quantitative Data Summary

For ease of reference, the following table summarizes key quantitative data for this compound.

ParameterValueSpeciesReference
Ki for A2B Receptor 53.4 nMHuman
Ki for A1 Receptor > 10,000 nMHuman
Ki for A3 Receptor > 10,000 nMHuman
Ki for A1 Receptor 2200 nMRat
Ki for A2A Receptor 24000 nMRat
Molecular Weight 350.35 g/mol N/A
Solubility in DMSO up to 100 mMN/A
Solubility in Water up to 20 mM (with gentle warming)N/A

Troubleshooting Guide

Issue 1: Inconsistent or no observable effect of this compound in my cell-based assay.

  • Question: I am not seeing the expected inhibitory effect of this compound on adenosine-induced signaling in my cells. What could be the reason?

  • Answer:

    • Compound Integrity: Ensure that your this compound stock solution has been stored correctly and is within its recommended shelf life.[3] Improper storage can lead to degradation of the compound. Prepare fresh dilutions for each experiment from a properly stored stock.

    • A2B Receptor Expression: Confirm that your cell line endogenously expresses the A2B adenosine receptor at a sufficient level.[2] You can verify this through techniques like qPCR or Western blotting.

    • Agonist Concentration: The concentration of the adenosine agonist you are using to stimulate the cells might be too high, making it difficult for a competitive antagonist like this compound to be effective. Consider performing a dose-response curve for your agonist to determine an EC50 or EC80 concentration for your experiments.

    • Incubation Time: The pre-incubation time with this compound before adding the agonist may be insufficient. A standard pre-incubation time is 15-30 minutes, but this may need to be optimized for your specific cell type and experimental conditions.

    • Solubility Issues: Although this compound is water-soluble, ensure it is fully dissolved in your culture medium. If you observe any precipitation, consider preparing the stock solution in DMSO and then diluting it in the medium.

Issue 2: High background signal or off-target effects observed.

  • Question: I am observing changes in my control cells (treated with this compound alone) or effects that don't seem to be mediated by the A2B receptor. Why is this happening?

  • Answer:

    • Concentration: You might be using a concentration of this compound that is too high, leading to off-target effects. It is crucial to perform a dose-response experiment to determine the optimal concentration that provides maximal A2B antagonism with minimal non-specific effects. Although highly selective, at very high concentrations, this compound might interact with other cellular components.

    • Vehicle Control: Ensure you have a proper vehicle control in your experiment. If your this compound stock is in DMSO, your control cells should be treated with the same final concentration of DMSO.

    • Receptor-Independent Effects: Some studies have noted that certain adenosine receptor ligands can have receptor-independent effects at micromolar concentrations.[5] If you suspect this, you can try to rescue the phenotype by adding a high concentration of the natural agonist (adenosine) to see if the effect of this compound is surmountable, which would be consistent with competitive antagonism at the A2B receptor.

Issue 3: Variability between experimental replicates.

  • Question: My results with this compound are not reproducible between experiments. What are the potential sources of this variability?

  • Answer:

    • Cell Passage Number: The expression level of G protein-coupled receptors like A2BAR can change with cell passage number. Try to use cells within a consistent and narrow passage range for all your experiments.

    • Inconsistent Agonist/Antagonist Preparation: Prepare fresh dilutions of both the agonist and this compound for each experiment to avoid degradation or changes in concentration over time.

    • Assay Conditions: Minor variations in incubation times, temperature, or cell density can lead to significant differences in results. Standardize your protocol and adhere to it strictly for all replicates.

    • Batch-to-Batch Variation: If you are using different batches of this compound, there might be slight differences in purity or activity. It is good practice to validate a new batch before using it in critical experiments.

Experimental Protocols

Protocol: In Vitro Cell-Based cAMP Assay to Measure this compound Activity

This protocol provides a general framework for assessing the antagonist activity of this compound on A2B adenosine receptor-mediated cAMP production.

  • Cell Culture: Plate cells expressing the A2B adenosine receptor in a suitable multi-well plate and grow them to the desired confluency.

  • Assay Medium: On the day of the experiment, replace the culture medium with a serum-free medium or a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Antagonist Pre-incubation: Add varying concentrations of this compound (or vehicle control) to the wells. Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add an A2B receptor agonist (e.g., NECA or a more specific A2B agonist) at a predetermined concentration (e.g., EC80) to the wells. Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to determine the IC50 value.

Visualizations

A2B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2BAR A2B Adenosine Receptor Adenosine->A2BAR Activates PSB_1115 This compound PSB_1115->A2BAR Inhibits Gs Gs A2BAR->Gs Activates Gq Gq A2BAR->Gq Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces PKA Protein Kinase A cAMP->PKA Activates Ca2 Ca2+ Release IP3_DAG->Ca2 Leads to Cellular_Response Cellular Response (e.g., Inflammation, Vasodilation) PKA->Cellular_Response Ca2->Cellular_Response

Caption: A2B Adenosine Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prepare_Cells Prepare Cells (Culture & Plate) Add_PSB1115 Add this compound (or Vehicle) Prepare_Cells->Add_PSB1115 Prepare_Reagents Prepare Reagents (this compound & Agonist) Prepare_Reagents->Add_PSB1115 Pre_Incubate Pre-incubate Add_PSB1115->Pre_Incubate Add_Agonist Add Agonist Pre_Incubate->Add_Agonist Incubate Incubate Add_Agonist->Incubate Measure_Response Measure Cellular Response (e.g., cAMP, Ca2+, Cytokine Release) Incubate->Measure_Response Data_Analysis Data Analysis (e.g., IC50 determination) Measure_Response->Data_Analysis

Caption: General Experimental Workflow for this compound.

References

Technical Support Center: PSB-1115 in Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PSB-1115 in inflammation models. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are not observing the reported biphasic dose-dependent effect of this compound in our carrageenan-induced paw edema model. What could be the reason?

A1: The biphasic effect of this compound, where lower doses can be pro-inflammatory and higher doses anti-inflammatory, is a known phenomenon in the carrageenan-induced edema model.[1][2] If this is not being observed, consider the following:

  • Dose Range: Ensure you are using a sufficiently wide range of doses. The pro-inflammatory effect is typically seen at lower doses, while the anti-inflammatory effect is observed at higher doses.[1][2] It is recommended to perform a full dose-response curve.

  • Timing of Administration: The timing of this compound administration relative to the carrageenan injection is critical. Ensure a consistent and appropriate pre-treatment time.

  • Animal Strain and Weight: The inflammatory response can vary between different rodent strains and can be dependent on the age and weight of the animals.[3] Ensure your animals are of a consistent age and weight as specified in established protocols.

  • Carrageenan Preparation: The preparation and concentration of the carrageenan solution are crucial for a reproducible inflammatory response.[4] Ensure it is properly dissolved and administered at the correct concentration.

Q2: We are seeing conflicting results in our DSS-induced colitis model when using this compound. Sometimes it seems to worsen the colitis, while other studies suggest a protective role for A2B antagonism. How do we interpret this?

A2: The role of the A2B adenosine (B11128) receptor in colitis is complex, and literature reports can seem contradictory. Some studies have shown that genetic deletion or pharmacological blockade of the A2B receptor with this compound can exacerbate DSS-induced colitis.[5] This may be due to a deficiency in IL-10 production.[5] Conversely, other research points to a pro-inflammatory role for A2B receptors in the gut.

To navigate this, consider the following:

  • Model System: The specific DSS protocol (acute vs. chronic), the concentration of DSS used, and the genetic background of the mice can all influence the outcome.[6][7][8][9]

  • Timing and Route of Administration: The timing of this compound administration (prophylactic vs. therapeutic) and the route (e.g., gavage) can significantly impact the results.[5]

  • Readout Parameters: A comprehensive analysis of multiple inflammatory markers is crucial. Beyond clinical scores (weight loss, stool consistency), assess histological changes, and cytokine profiles (e.g., IL-10, TNF-α, IL-6) to get a clearer picture of the inflammatory status.

Q3: What is the optimal solvent and storage condition for this compound for in vivo studies?

A3: this compound is known to be water-soluble. For in vivo studies, it can be dissolved in phosphate-buffered saline (PBS). One study prepared it at a concentration of 100 μg/ml in PBS for gavage administration.[5] For stock solutions, DMSO can be used, but for in vivo use, aqueous-based solutions are preferable. Always refer to the supplier's data sheet for specific solubility and storage recommendations. It is advisable to prepare fresh solutions for each experiment to avoid degradation.

Q4: How selective is this compound for the A2B adenosine receptor?

A4: this compound is a highly selective antagonist for the human A2B adenosine receptor. Its Ki value for the human A2B receptor is 53.4 nM, while for human A1 and A3 receptors, it is greater than 10,000 nM. It also shows high selectivity against rat A1 and A2A receptors (Ki values of 2200 nM and 24000 nM, respectively).

Quantitative Data Summary

Table 1: Dose-Dependent Effects of this compound in a Carrageenan-Induced Edema Model

DoseEffect on Edema FormationReference
Low DosesIncreased edema[1][2]
High DoseReduced edema[1][2]

Table 2: Dose-Dependent Effects of this compound in a Formalin-Induced Inflammatory Pain Model

DoseEffect on Inflammatory PainReference
3 mg/kgMaximum reduction in inflammatory pain[1][2]

Table 3: Effect of this compound in a DSS-Induced Colitis Model

DoseAdministrationOutcomeReference
1 mg/kgGavage, every other dayWorsened colitis (increased weight loss, shorter colon length)[5]

Experimental Protocols

Carrageenan-Induced Paw Edema

This protocol is a standard method for inducing acute inflammation.

  • Animal Model: Male Wistar rats or Swiss mice of a specific age and weight range.[3][10]

  • This compound Administration: Administer this compound at various doses intraperitoneally (i.p.) or locally at a defined time point (e.g., 30 minutes) before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.[11]

  • Measurement of Edema: Measure the paw volume or thickness using a plethysmometer or calipers at various time points after carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).

  • Data Analysis: Calculate the percentage increase in paw volume compared to the pre-injection volume.

Formalin Test for Inflammatory Pain

This model has two phases: an early neurogenic phase and a late inflammatory phase.

  • Animal Model: Mice are commonly used.

  • This compound Administration: Administer this compound at different doses (e.g., 3 mg/kg) via a chosen route (e.g., i.p.) prior to the formalin injection.

  • Induction of Pain: Inject 20 µL of a 5% formalin solution into the dorsal surface of the hind paw.

  • Behavioral Observation: Observe the animal's behavior and record the time spent licking or biting the injected paw. The early phase is typically the first 5 minutes, and the late phase is from 15 to 30 minutes post-injection.[12]

  • Data Analysis: Quantify the duration of nociceptive behaviors in both phases.

DSS-Induced Colitis

This is a widely used model for inflammatory bowel disease.

  • Animal Model: C57BL/6 mice are a commonly used strain.[6][7]

  • Induction of Colitis: Administer 2-5% (w/v) dextran (B179266) sulfate (B86663) sodium (DSS) in the drinking water for 5-7 days for an acute model.[6][9] For a chronic model, cycles of DSS administration followed by regular water can be used.[7][8]

  • This compound Administration: Administer this compound (e.g., 1 mg/kg) via oral gavage starting one day before DSS administration and every other day thereafter.[5]

  • Monitoring: Monitor the mice daily for weight loss, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).

  • Endpoint Analysis: At the end of the experiment, sacrifice the mice and collect the colon for measurement of length, histological analysis of inflammation, and measurement of cytokine levels (e.g., IL-10, TNF-α).[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Mouse, Rat) Administration Administer this compound (Define Dose and Route) Animal_Model->Administration PSB1115_Prep Prepare this compound Solution (Vehicle: PBS or Saline) PSB1115_Prep->Administration Inflammatory_Agent Prepare Inflammatory Agent (e.g., Carrageenan, DSS, Formalin) Induction Induce Inflammation Inflammatory_Agent->Induction Administration->Induction Observation Observe and Measure (e.g., Paw Edema, Behavior, Clinical Score) Induction->Observation Data_Collection Collect Endpoint Data (e.g., Tissue, Blood) Observation->Data_Collection Analysis Analyze Data (Statistical Analysis, Cytokine Profiling) Data_Collection->Analysis Interpretation Interpret Results Analysis->Interpretation

Caption: Experimental workflow for in vivo inflammation studies with this compound.

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Activates PSB1115 This compound PSB1115->A2BR Blocks Gs Gs A2BR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Inflammatory_Response Pro/Anti-inflammatory Response PKA->Inflammatory_Response

Caption: Simplified signaling pathway of the A2B adenosine receptor and its antagonism by this compound.

troubleshooting_logic Start Unexpected Experimental Outcome with this compound Check_Dose Verify Dose Range and Concentration of this compound Start->Check_Dose Check_Timing Confirm Timing and Route of Administration Start->Check_Timing Check_Model Review Inflammation Model (Animal Strain, Agent Prep) Start->Check_Model Check_Readout Assess Readout Parameters (Are they comprehensive?) Start->Check_Readout Optimize Optimize Protocol and Repeat Check_Dose->Optimize Check_Timing->Optimize Check_Model->Optimize Check_Readout->Optimize

Caption: Logical troubleshooting workflow for this compound experiments.

References

Addressing PSB-1115 stability in long-term cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PSB-1115, a selective A2B adenosine (B11128) receptor antagonist. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, with a particular focus on ensuring the stability of this compound in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the human A2B adenosine receptor (A2BAR).[1][2] It functions by blocking the binding of adenosine to the A2BAR, thereby inhibiting its downstream signaling pathways. The A2B receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, can couple to Gs or Gq proteins.[3][4] This leads to the activation of adenylyl cyclase, increasing intracellular cyclic AMP (cAMP) levels, or the activation of phospholipase C (PLC), resulting in the mobilization of intracellular calcium.[3][5] By blocking these pathways, this compound can modulate various physiological and pathophysiological processes, including inflammation and cell proliferation.[6][7]

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

A2: The solid form of this compound should be stored at room temperature.[1] Stock solutions, typically prepared in DMSO or water, should be aliquoted to avoid repeated freeze-thaw cycles.[1] For long-term storage, it is recommended to keep stock solutions at -20°C or -80°C, protected from light.

Q3: What are the optimal solvent and concentration for preparing this compound stock solutions?

A3: this compound is soluble in DMSO up to 100 mM and in water up to 20 mM with gentle warming.[1] The choice of solvent will depend on the experimental requirements. For cell-based assays, a concentrated stock in DMSO is common. It is crucial to ensure the final concentration of the organic solvent in the cell culture medium is minimal (typically <0.1%) to avoid cytotoxicity.

Q4: Is this compound stable in aqueous solutions and cell culture media?

A4: While this compound is water-soluble, its long-term stability in aqueous solutions, including cell culture media, can be influenced by several factors such as pH, temperature, and the presence of enzymes in serum.[1] There is limited publicly available data on the degradation kinetics of this compound in cell culture media. Therefore, it is highly recommended to perform a stability study under your specific experimental conditions, especially for long-term experiments. A detailed protocol for assessing stability is provided in this guide.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in long-term cell culture experiments.

Issue Possible Cause Troubleshooting Steps
Loss of this compound activity over time in a long-term experiment. Degradation in cell culture medium: this compound, like other small molecules, may degrade over the course of a multi-day experiment due to factors like pH shifts in the medium, temperature, or enzymatic activity from serum.1. Perform a stability study: Use the provided protocol to determine the half-life of this compound in your specific cell culture medium and conditions.2. Replenish the compound: Based on the stability data, replenish the medium with fresh this compound at appropriate intervals to maintain the desired effective concentration.3. Use serum-free medium: If feasible for your cell type, consider using a serum-free medium to reduce potential enzymatic degradation.
High variability in experimental results between replicates or experiments. Inconsistent compound concentration: This could be due to incomplete solubilization of the stock solution, adsorption to plasticware, or degradation during storage.1. Ensure complete solubilization: When preparing working solutions, vortex the stock solution thoroughly before diluting it in the medium.2. Use low-binding plasticware: For sensitive assays, consider using low-protein-binding plates and pipette tips to minimize loss of the compound due to adsorption.3. Aliquot stock solutions: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles that can lead to degradation.
Unexpected or off-target effects observed in cells. High concentration of solvent: The solvent used for the stock solution (e.g., DMSO) can have cytotoxic or other biological effects at higher concentrations.1. Maintain low solvent concentration: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically ≤ 0.1% for DMSO).2. Include a vehicle control: Always include a control group treated with the same concentration of the solvent as the this compound-treated group to account for any solvent-related effects.
Precipitation of this compound in the cell culture medium. Exceeding solubility limit: The concentration of this compound in the final working solution may have exceeded its solubility in the cell culture medium.1. Check solubility: Although this compound is water-soluble, high concentrations in complex media containing salts and proteins may lead to precipitation. Visually inspect the medium after adding the compound.2. Prepare fresh dilutions: Prepare working solutions fresh from a clear stock solution for each experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol details the preparation of stock and working solutions of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile, low-binding tips

Procedure:

  • Stock Solution Preparation (100 mM in DMSO):

    • Calculate the required amount of this compound powder based on its molecular weight (350.35 g/mol ).

    • Under sterile conditions (e.g., in a laminar flow hood), dissolve the this compound powder in the appropriate volume of sterile DMSO to achieve a 100 mM stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into sterile, single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation:

    • Thaw a single aliquot of the this compound stock solution at room temperature.

    • Dilute the stock solution into pre-warmed (37°C) cell culture medium to the desired final concentration.

    • Gently mix the working solution by inverting the tube or pipetting up and down.

    • Ensure the final DMSO concentration in the medium is not cytotoxic to the cells (typically ≤ 0.1%).

    • Prepare the working solution fresh for each experiment.

Protocol 2: Assessing the Stability of this compound in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound stock solution

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum

  • Sterile, multi-well plates or microcentrifuge tubes

  • Cell culture incubator (37°C, 5% CO2)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other appropriate mobile phase modifier

Procedure:

  • Sample Preparation:

    • Prepare the this compound working solution in the cell culture medium (with and without serum) at the final concentration used in your experiments.

    • Distribute aliquots of the working solution into sterile tubes or wells of a multi-well plate for each time point.

    • Prepare a "time zero" (T=0) sample by immediately processing an aliquot as described below.

  • Incubation:

    • Incubate the remaining samples in a cell culture incubator at 37°C with 5% CO2.

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), collect the aliquots for each condition.

  • Sample Processing:

    • If the medium contains serum, precipitate the proteins by adding three volumes of ice-cold acetonitrile to one volume of the sample.

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10-20 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube for HPLC analysis.

  • HPLC Analysis:

    • Analyze the concentration of this compound in the processed samples using a validated HPLC method. A reverse-phase C18 column is often suitable.

    • The mobile phase composition and gradient will need to be optimized for this compound. A typical starting point could be a gradient of water and acetonitrile with 0.1% formic acid.

    • Monitor the elution of this compound using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound.

    • Quantify the concentration of this compound in each sample by comparing its peak area to the standard curve.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

    • Plot the percentage of remaining this compound versus time to determine its stability profile.

Visualizations

A2B Adenosine Receptor Signaling Pathway

A2B_Adenosine_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BAR A2B Adenosine Receptor Adenosine->A2BAR This compound This compound This compound->A2BAR Inhibition Gs Gs A2BAR->Gs Gq Gq A2BAR->Gq AC Adenylyl Cyclase Gs->AC PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response PIP2 PIP2 PIP2->PLC Ca2+ Ca²⁺ Release IP3->Ca2+ PKC Protein Kinase C DAG->PKC Ca2+->Cellular_Response PKC->Cellular_Response

Caption: A2B Adenosine Receptor (A2BAR) signaling pathways and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Stability

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Processing cluster_analysis Analysis A Prepare this compound working solution in cell culture medium (with/without serum) B Aliquot for each time point A->B C Incubate at 37°C, 5% CO₂ B->C D Collect samples at designated time points (0, 2, 4, 8, 24, 48, 72h) C->D E Precipitate proteins (if serum is present) D->E F Centrifuge and collect supernatant E->F G Analyze by HPLC F->G H Quantify this compound concentration G->H I Calculate % remaining vs. T=0 H->I

Caption: Workflow for determining the stability of this compound in cell culture medium.

Troubleshooting Logic for Loss of this compound Activity

Troubleshooting_Logic Start Start: Loss of Activity Q1 Is the experiment long-term (>24h)? Start->Q1 A1_Yes Potential Degradation: Perform stability study (Protocol 2). Replenish compound periodically. Q1->A1_Yes Yes Q2 Are stock solutions freshly prepared or properly stored? Q1->Q2 No A1_Yes->Q2 A2_No Storage Issue: Prepare fresh stock solutions. Aliquot to avoid freeze-thaw cycles. Q2->A2_No No Q3 Is there visible precipitate in the working solution? Q2->Q3 Yes A2_No->Q3 A3_Yes Solubility Issue: Lower the concentration. Ensure complete dissolution. Q3->A3_Yes Yes End If issues persist, contact technical support. Q3->End No A3_Yes->End

Caption: Logical steps for troubleshooting the loss of this compound activity in cell culture.

References

Mitigating potential PSB-1115 toxicity in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PSB-1115 in animal studies. Due to the limited publicly available toxicology data specific to this compound, this guidance is based on general principles of preclinical toxicology, established protocols for in vivo studies, and data from related adenosine (B11128) receptor antagonists.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly selective and water-soluble antagonist of the human A2B adenosine receptor.[1][2] In preclinical studies, it has demonstrated potential therapeutic effects, including analgesia and anti-inflammatory actions.[1][3] Its mechanism of action involves blocking the signaling pathway activated by adenosine at the A2B receptor, which can become upregulated in pathological conditions such as inflammation and hypoxia.

Q2: What are the recommended routes of administration for this compound in animal studies?

This compound is water-soluble, which allows for flexibility in its administration.[1][2] Common routes of administration in published studies include intraperitoneal (i.p.) and peritumoral (p.t.) injections.[4] The choice of administration route should be guided by the specific experimental design and therapeutic target.[5][6]

Q3: What are the typical dose ranges for this compound in efficacy studies?

In efficacy studies in mice, this compound has been used at doses around 1 mg/kg.[4] One study noted a dose-dependent effect in alleviating inflammatory pain, with a maximal effect at a low dose of 3 mg/kg.[3] It is crucial to perform a dose-range finding study to determine the optimal and safe dose for your specific animal model and experimental endpoint.

Q4: Is there any known toxicity information for this compound?

As of this writing, there is a lack of publicly available, detailed toxicology studies specifically for this compound, such as LD50 or Maximum Tolerated Dose (MTD). However, studies on other adenosine A2B receptor antagonists have shown that high doses may lead to central nervous system effects, such as sedation and reduced locomotor activity. Therefore, it is prudent to start with low doses and carefully monitor animals for any adverse effects.

Troubleshooting Guide: Potential this compound Associated Toxicity

This guide addresses potential issues that may arise during in vivo studies with this compound and provides steps for mitigation.

Observed Issue Potential Cause Troubleshooting/Mitigation Steps
Sedation, Lethargy, or Reduced Locomotor Activity High dose of this compound leading to CNS effects.- Reduce the dose of this compound in subsequent experiments.- Conduct a dose-response study to identify the minimum effective dose.- Consider a different route of administration that may alter the pharmacokinetic profile.- Ensure the observation of animals at regular intervals post-administration to document the onset and duration of these effects.
Unexpected Weight Loss Potential off-target effects or systemic toxicity.- Monitor body weight daily.- If significant weight loss is observed, consider reducing the dose or discontinuing the treatment for that animal.- Ensure adequate hydration and nutrition.- At the end of the study, perform gross necropsy and histopathology on major organs to identify any potential target organ toxicity.
Local Irritation at Injection Site (for s.c. or i.p. routes) High concentration of the dosing solution or sensitivity to the vehicle.- Ensure the pH of the dosing solution is within a physiologically acceptable range.- Dilute the compound to a larger volume for injection, if feasible.- Consider using a different, well-tolerated vehicle.- Rotate injection sites if multiple injections are required.
No Observed Efficacy Dose is too low, or the route of administration is not optimal.- Increase the dose in a stepwise manner, while carefully monitoring for any signs of toxicity.- Evaluate the pharmacokinetic profile of this compound with your chosen route of administration.- Ensure the compound was properly stored and the dosing solution was freshly prepared.

Experimental Protocols

Below are detailed methodologies for conducting acute and sub-chronic toxicity studies for a research compound like this compound. These protocols are based on general guidelines and should be adapted to your specific research needs and institutional animal care and use committee (IACUC) guidelines.[1][2][7][8][9][10][11][12][13]

Protocol 1: Acute Toxicity and Dose-Range Finding Study in Mice

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxic effects of this compound.

Animals: Male and female mice (e.g., C57BL/6), 8-10 weeks old.

Groups:

  • Group 1: Vehicle control (e.g., sterile saline)

  • Group 2-5: Increasing doses of this compound (e.g., 10, 50, 100, 500 mg/kg)

Methodology:

  • Administer a single dose of this compound or vehicle via the intended route of administration (e.g., intraperitoneal injection).

  • Observe animals continuously for the first 4 hours post-dosing, and then daily for 14 days.

  • Record clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.

  • Measure body weight on Days 0, 7, and 14.

  • At Day 14, euthanize all animals and perform a gross necropsy.

  • Collect major organs (liver, kidneys, spleen, heart, lungs, brain) for histopathological analysis if any signs of toxicity are observed.

Protocol 2: 28-Day Repeated-Dose Sub-Chronic Toxicity Study in Rats

Objective: To evaluate the potential toxicity of this compound after repeated administration over 28 days.

Animals: Male and female rats (e.g., Sprague-Dawley), 6-8 weeks old.

Groups:

  • Group 1: Vehicle control

  • Group 2: Low dose (e.g., 1 mg/kg/day)

  • Group 3: Mid dose (e.g., 10 mg/kg/day)

  • Group 4: High dose (e.g., 50 mg/kg/day)

Methodology:

  • Administer this compound or vehicle daily for 28 days.

  • Perform daily clinical observations.

  • Measure body weight and food consumption weekly.

  • Conduct a detailed clinical examination weekly.

  • Collect blood samples on Day 29 for hematology and clinical chemistry analysis.

  • Euthanize all animals on Day 29.

  • Perform a full gross necropsy and weigh major organs.

  • Collect a comprehensive set of tissues for histopathological examination.

Data Presentation

The following tables are templates for summarizing quantitative data from a 28-day repeated-dose toxicity study.

Table 1: Hematology Parameters

ParameterVehicle ControlLow DoseMid DoseHigh Dose
White Blood Cell Count (x109/L)
Red Blood Cell Count (x1012/L)
Hemoglobin (g/dL)
Hematocrit (%)
Platelet Count (x109/L)

Table 2: Clinical Chemistry Parameters

ParameterVehicle ControlLow DoseMid DoseHigh Dose
Alanine Aminotransferase (ALT) (U/L)
Aspartate Aminotransferase (AST) (U/L)
Alkaline Phosphatase (ALP) (U/L)
Blood Urea Nitrogen (BUN) (mg/dL)
Creatinine (mg/dL)
Total Protein (g/dL)
Albumin (g/dL)
Glucose (mg/dL)

Visualizations

Signaling Pathway

PSB1115_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Activates PSB1115 PSB1115 PSB1115->A2BR Blocks Gs Gs Protein A2BR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces Downstream Downstream Cellular Effects cAMP->Downstream

Caption: Mechanism of action of this compound as an A2B adenosine receptor antagonist.

Experimental Workflows

Acute_Toxicity_Workflow start Day 0: Single Dose Administration (Vehicle or this compound) obs_initial Continuous Observation (First 4 hours) start->obs_initial bw_collection Body Weight Measurement (Days 0, 7, 14) start->bw_collection obs_daily Daily Clinical Observations (Days 1-14) obs_initial->obs_daily end_study Day 14: Euthanasia obs_daily->end_study bw_collection->end_study necropsy Gross Necropsy end_study->necropsy histopathology Histopathology (if required) necropsy->histopathology

Caption: Workflow for an acute toxicity and dose-range finding study.

Subchronic_Toxicity_Workflow start Days 1-28: Daily Dosing (Vehicle or this compound) daily_obs Daily Clinical Observations start->daily_obs weekly_measurements Weekly Body Weight and Food Consumption start->weekly_measurements end_study Day 29: Euthanasia daily_obs->end_study weekly_measurements->end_study blood_collection Blood Collection for Hematology & Clinical Chemistry end_study->blood_collection necropsy Gross Necropsy and Organ Weight Measurement blood_collection->necropsy histopathology Comprehensive Histopathology necropsy->histopathology

Caption: Workflow for a 28-day sub-chronic toxicity study.

References

Technical Support Center: PSB-1115 and Biphasic Dose-Response Curves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering biphasic dose-response curves in experiments involving PSB-1115.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist for the human A2B adenosine (B11128) receptor (A2BR).[1][2][3][4][5][6] It is a water-soluble compound, making it suitable for a variety of in vitro and in vivo experimental settings.[2][7] Its primary mechanism of action is to block the binding of the endogenous agonist, adenosine, to the A2BR, thereby inhibiting its downstream signaling. The A2BR is a G protein-coupled receptor (GPCR) that can couple to both Gs and Gq proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively.[8]

Q2: We are observing a biphasic or "bell-shaped" dose-response curve with this compound in our assay. What could be the potential causes?

Observing a biphasic dose-response curve, where the response increases with dose up to a certain point and then decreases with higher doses, can be perplexing.[9][10][11][12] Several factors could contribute to this phenomenon with this compound:

  • Off-target effects at high concentrations: While this compound is highly selective for the A2BR, at very high concentrations it may begin to interact with other receptors or cellular targets, leading to a confounding effect that opposes the primary response.

  • Activation of opposing signaling pathways: The A2B receptor can couple to different G proteins (Gs and Gq).[8] It's possible that at different concentrations, this compound could differentially affect these pathways, leading to a biphasic response.

  • Receptor desensitization or downregulation: High concentrations of an antagonist can sometimes lead to receptor desensitization or downregulation, which would diminish the cellular response.

  • Cellular toxicity: At very high concentrations, this compound may induce cytotoxicity, leading to a decrease in the measured response.

  • Experimental artifacts: Issues such as compound precipitation at high concentrations or interactions with assay components can also lead to a non-monotonic dose-response.

Q3: How can we confirm the involvement of the A2B receptor in the observed effects of this compound?

To confirm that the observed effects are mediated by the A2B receptor, you can perform the following control experiments:

  • Knockdown or knockout of the A2B receptor: Using siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the A2B receptor should abolish the response to this compound.

  • Competitive antagonism with an A2B agonist: Co-incubation of this compound with a known A2B agonist should shift the dose-response curve of the agonist to the right.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Biphasic dose-response curve observed Off-target effects at high concentrations.Determine the Ki of this compound for other adenosine receptor subtypes and relevant off-targets. Limit the concentration range in your experiments to well below the Ki for these off-targets.
Differential activation of signaling pathways.Use specific inhibitors for downstream signaling pathways (e.g., PKA inhibitor for Gs pathway, PLC inhibitor for Gq pathway) to dissect the contribution of each pathway to the overall response.
Compound precipitation.Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation. Determine the solubility of this compound in your specific assay buffer.
Cellular toxicity.Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assay to assess the toxicity of this compound at the concentrations used.
High variability between replicate experiments Inconsistent cell culture conditions.Standardize cell passage number, seeding density, and growth conditions. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Pipetting errors.Use calibrated pipettes and proper pipetting techniques. Prepare a serial dilution of this compound to minimize errors in dispensing small volumes.
No response or weak response to this compound Low A2B receptor expression in the cell line.Confirm A2B receptor expression at the mRNA and protein level using qPCR and Western blotting or flow cytometry, respectively. Consider using a cell line with higher endogenous expression or a stably transfected cell line.
Inactive compound.Verify the purity and integrity of your this compound stock. If possible, confirm its activity in a well-established A2B receptor functional assay.

Experimental Protocols

Radioligand Binding Assay

This protocol is to determine the binding affinity (Ki) of this compound for the human A2B adenosine receptor.

Materials:

  • Membranes from cells expressing the human A2B receptor.

  • [3H]-DPCPX (A1/A2B radioligand).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare a dilution series of this compound.

  • In a 96-well plate, add cell membranes, [3H]-DPCPX (at a concentration near its Kd), and varying concentrations of this compound.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., NECA).

  • Calculate the specific binding and plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50.

  • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol measures the effect of this compound on adenosine-stimulated cAMP production.

Materials:

  • Cells expressing the human A2B receptor.

  • Adenosine or a selective A2B agonist (e.g., NECA).

  • This compound.

  • cAMP assay kit (e.g., HTRF, ELISA).

  • Cell culture medium.

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Pre-incubate the cells with varying concentrations of this compound for a specified time.

  • Stimulate the cells with a fixed concentration of adenosine or an A2B agonist (typically the EC80).

  • Incubate for a specified time to allow for cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50.

Data Presentation

Table 1: Hypothetical Binding Affinities (Ki) of this compound at Human Adenosine Receptors

Receptor SubtypeKi (nM)
A1>10,000
A2A>10,000
A2B 53.4
A3>10,000

This data illustrates the high selectivity of this compound for the A2B receptor.[2]

Table 2: Example Dose-Response Data for this compound in a cAMP Inhibition Assay

This compound Conc. (nM)% Inhibition of Adenosine-stimulated cAMP
0.15
115
1045
10085
100095
1000070
10000040

This hypothetical data demonstrates a biphasic response, with maximal inhibition around 1 µM and a decrease in inhibition at higher concentrations.

Visualizations

A2BR_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Activates PSB1115 This compound PSB1115->A2BR Inhibits Gs Gs A2BR->Gs Activates Gq Gq A2BR->Gq Activates AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces PKA PKA cAMP->PKA Activates PKC PKC IP3_DAG->PKC Activates Response1 Cellular Response 1 PKA->Response1 Response2 Cellular Response 2 PKC->Response2

Caption: A2B Adenosine Receptor Signaling Pathways.

Biphasic_Troubleshooting_Workflow Start Biphasic Dose-Response Observed with this compound CheckPurity Check Compound Purity and Solubility Start->CheckPurity PurityIssue Source New Compound / Adjust Buffer CheckPurity->PurityIssue Issue Found CellViability Perform Cell Viability Assay CheckPurity->CellViability No Issue Toxicity Toxicity Observed CellViability->Toxicity NoToxicity No Toxicity CellViability->NoToxicity End Re-evaluate Hypothesis Toxicity->End OffTarget Investigate Off-Target Effects NoToxicity->OffTarget OffTargetConfirmed Off-Target Confirmed OffTarget->OffTargetConfirmed Yes NoOffTarget No Obvious Off-Targets OffTarget->NoOffTarget No OffTargetConfirmed->End Signaling Dissect Signaling Pathways NoOffTarget->Signaling ComplexMechanism Complex Signaling Mechanism Signaling->ComplexMechanism ComplexMechanism->End

Caption: Troubleshooting Workflow for Biphasic Responses.

References

Validation & Comparative

A Comparative Analysis of A2B Adenosine Receptor Antagonists: PSB-1115 vs. PSB-603

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the pharmacological and biochemical characteristics of two prominent A2B adenosine (B11128) receptor antagonists, PSB-1115 and PSB-603. This document provides a detailed comparison of their potency, selectivity, and physical properties, supported by established experimental protocols.

The A2B adenosine receptor (A2BAR) has emerged as a significant therapeutic target for a range of pathologies, including inflammation, cancer, and cardiovascular diseases. Consequently, the development of potent and selective A2BAR antagonists is of high interest to the research community. This guide presents a side-by-side comparison of two widely used xanthine-based A2BAR antagonists: this compound and PSB-603.

Performance and Properties: A Quantitative Comparison

The pharmacological profiles of this compound and PSB-603 have been characterized through various in vitro assays. The data, summarized below, highlights the distinct potency and selectivity of each compound for the human A2B adenosine receptor.

Table 1: Pharmacological Profile of this compound and PSB-603
ParameterThis compoundPSB-603
Target Human A2B Adenosine ReceptorHuman A2B Adenosine Receptor
Ki at human A2B 53.4 nM0.553 nM[1][2]
Ki at human A1 > 10,000 nM> 10,000 nM
Ki at human A2A > 24,000 nM (rat)> 10,000 nM
Ki at human A3 > 10,000 nM> 10,000 nM
Selectivity for A2B HighExtremely High (>17,000-fold over other adenosine receptors)
Molecular Weight 350.35 g/mol 529.01 g/mol
Water Solubility Water-solubleSoluble in DMSO

PSB-603 exhibits significantly higher potency at the human A2B receptor, with a sub-nanomolar Ki value, making it one of the most potent A2B antagonists reported.[1][2] In contrast, this compound displays a nanomolar affinity. Both compounds demonstrate excellent selectivity for the A2B receptor over other adenosine receptor subtypes (A1, A2A, and A3). A notable practical difference is the water solubility of this compound, which can be advantageous for certain experimental setups.

A2B Adenosine Receptor Signaling Pathways

The A2B adenosine receptor is a G protein-coupled receptor (GPCR) that primarily signals through two main pathways upon activation by its endogenous ligand, adenosine. Understanding these pathways is crucial for interpreting the effects of antagonists like this compound and PSB-603.

A2B Adenosine Receptor Signaling Pathways

Experimental Protocols

To aid researchers in the evaluation of A2B antagonists, detailed methodologies for two key in vitro assays are provided below. These protocols are fundamental for determining the binding affinity and functional antagonism of compounds like this compound and PSB-603.

Radioligand Binding Assay for A2B Receptor

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the A2B receptor.

Materials:

  • HEK293 cells stably expressing the human A2B adenosine receptor

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand: [³H]PSB-603 (a high-affinity A2B antagonist radioligand)[3]

  • Non-specific binding control: A high concentration of a non-radiolabeled A2B antagonist (e.g., 10 µM ZM241385)[4]

  • Test compounds (this compound, PSB-603) at various concentrations

  • Scintillation cocktail and scintillation counter

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

Procedure:

  • Membrane Preparation: Harvest HEK293-hA2BR cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, [³H]PSB-603 (at a concentration near its Kd, e.g., 0.3 nM), and varying concentrations of the test compound (or buffer for total binding, or non-specific control).[3]

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the A2B receptor's Gs signaling pathway.

Materials:

  • HEK293 cells expressing the human A2B adenosine receptor

  • Cell culture medium (e.g., DMEM/F12)

  • Phosphodiesterase inhibitor (e.g., Rolipram or IBMX) to prevent cAMP degradation

  • A2B receptor agonist (e.g., NECA)

  • Test compounds (this compound, PSB-603) at various concentrations

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)

  • Lysis buffer

Procedure:

  • Cell Seeding: Seed HEK293-hA2BR cells in a 96-well plate and allow them to attach overnight.

  • Pre-incubation with Antagonist: Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor and varying concentrations of the test antagonist. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.[5]

  • Agonist Stimulation: Add the A2B agonist NECA at a concentration that elicits a submaximal response (e.g., EC₈₀) and incubate for an additional 15-30 minutes at 37°C.[5]

  • Cell Lysis: Terminate the reaction by removing the medium and adding lysis buffer to the wells.

  • cAMP Quantification: Measure the intracellular cAMP concentration in the cell lysates according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration as a function of the antagonist concentration. Fit the data to a dose-response inhibition curve to determine the IC₅₀ value of the antagonist.

Experimental Workflow for Antagonist Characterization

The characterization of a novel A2B antagonist typically follows a structured workflow, starting from initial binding studies to functional validation.

Experimental_Workflow Start Start: Synthesize/Obtain Antagonist Binding_Assay Radioligand Binding Assay Start->Binding_Assay Determine_Ki Determine Ki and Selectivity Binding_Assay->Determine_Ki Functional_Assay cAMP Accumulation Assay Determine_Ki->Functional_Assay Determine_IC50 Determine Functional Potency (IC50) Functional_Assay->Determine_IC50 Downstream_Assays Downstream Functional Assays (e.g., Calcium Mobilization, Cytokine Release) Determine_IC50->Downstream_Assays In_Vivo_Studies In Vivo Studies (e.g., Disease Models) Downstream_Assays->In_Vivo_Studies Conclusion Conclusion: Characterize Pharmacological Profile In_Vivo_Studies->Conclusion

References

A Comparative Guide to PSB-1115 and MRS1754 in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two widely used selective antagonists of the A2B adenosine (B11128) receptor (A2BAR), PSB-1115 and MRS1754, based on their performance in preclinical models. The A2BAR is a G-protein coupled receptor that is activated by high concentrations of adenosine, which typically occur under pathophysiological conditions such as inflammation and ischemia. Consequently, antagonism of the A2BAR is a promising therapeutic strategy for a variety of diseases.

Introduction to this compound and MRS1754

This compound is a water-soluble xanthine (B1682287) derivative, making it suitable for in vivo studies.[1] In contrast, MRS1754 is a more hydrophobic molecule with low aqueous solubility.[2] Both compounds have been instrumental as pharmacological tools to elucidate the role of the A2BAR in various disease models.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data for this compound and MRS1754, including their binding affinities for adenosine receptor subtypes and their efficacy in preclinical models.

Table 1: Comparative Binding Affinities (Ki in nM)
CompoundHuman A2BHuman A1Human A2AHuman A3Rat A1Rat A2AMouse A2BReference
This compound 53.4>10000->10000220024000-[3]
MRS1754 1.9740350357016.8612>10000[4]

Note: A lower Ki value indicates a higher binding affinity.

Table 2: In Vivo Efficacy in Preclinical Models
ModelCompoundSpeciesDoseKey FindingsReference
Inflammation (Carrageenan-Induced Paw Edema) This compoundMouse3 mg/kgDose-dependent reduction in inflammatory pain.[5][6]
This compoundRatHigh doseReduced edema formation.[5]
Ischemia (Oxygen-Glucose Deprivation in Hippocampal Slices) MRS1754Rat500 nMSignificantly reduced synaptic failure and neuronal death.[7]
Priapism This compoundMouse2-week infusionCorrected priapic features and prevented penile fibrosis.[8]
Diabetic Glomerulopathy MRS1754Rat0.5 mg/kg/48hReduced proteinuria and impeded mesenchymal-like transformation of podocytes.[7][9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments cited in this guide.

Carrageenan-Induced Paw Edema

This model is a standard assay for evaluating the anti-inflammatory effects of pharmacological agents.[10]

Protocol:

  • Animals: Male Wistar rats or Swiss albino mice are used.[11]

  • Acclimatization: Animals are housed in a controlled environment for at least one week prior to the experiment with free access to food and water.[10]

  • Drug Administration: this compound or vehicle is administered, typically intraperitoneally, at a specified time before the carrageenan injection.[5]

  • Induction of Edema: A subplantar injection of 0.1 mL of a 1% carrageenan solution in sterile saline is administered into the right hind paw of each animal.[11]

  • Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 6 hours) after carrageenan injection.[12]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.

Myocardial Ischemia-Reperfusion Injury

This model simulates the damage that occurs to the heart when blood flow is restored after a period of ischemia.[13][14]

Protocol:

  • Animals: Male mice (e.g., C57BL/6) are used.

  • Anesthesia: Animals are anesthetized, and body temperature is maintained.

  • Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a suture.

  • Ischemia: The ligation is maintained for a defined period (e.g., 30-60 minutes) to induce myocardial ischemia.

  • Reperfusion: The suture is removed to allow blood flow to be restored to the myocardium.

  • Drug Administration: MRS1754 or vehicle can be administered prior to ischemia or at the onset of reperfusion. In a study, 100 nM of MRS1754 was used in an isolated heart perfusion system.[15]

  • Assessment of Injury: After a reperfusion period (e.g., 24 hours), the heart is excised, and the infarct size is determined using histological staining (e.g., TTC staining).

Mandatory Visualization

Signaling Pathways

The A2B adenosine receptor is coupled to Gs and Gq proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively.[16]

A2B_Signaling cluster_membrane Cell Membrane cluster_antagonists Antagonists A2BAR A2B Adenosine Receptor Gs Gs A2BAR->Gs Gq Gq A2BAR->Gq AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PSB1115 This compound PSB1115->A2BAR Blocks MRS1754 MRS1754 MRS1754->A2BAR Blocks Adenosine Adenosine Adenosine->A2BAR Activates PKA PKA cAMP->PKA Downstream Downstream Cellular Responses (e.g., Inflammation, Ischemia) PKA->Downstream Ca2 Ca2+ release IP3_DAG->Ca2 Ca2->Downstream

Caption: A2B Adenosine Receptor Signaling Pathway.

Experimental Workflow: Preclinical Evaluation of A2BAR Antagonists

The following diagram illustrates a typical workflow for the preclinical evaluation of A2BAR antagonists like this compound and MRS1754.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Comparison receptor_binding Receptor Binding Assays (Determine Ki for Adenosine Receptor Subtypes) functional_assays Functional Assays (e.g., cAMP accumulation, Ca2+ mobilization) receptor_binding->functional_assays Characterize Pharmacology animal_model Select Animal Model (e.g., Inflammation, Ischemia) functional_assays->animal_model Proceed to In Vivo Testing drug_admin Drug Administration (this compound or MRS1754) animal_model->drug_admin outcome_assessment Outcome Assessment (e.g., Paw Edema Volume, Infarct Size) drug_admin->outcome_assessment data_analysis Statistical Analysis Compare efficacy and potency outcome_assessment->data_analysis

References

PSB-1115: A Comparative Guide to its Selectivity at Adenosine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of PSB-1115, a notable adenosine (B11128) receptor antagonist, with other key antagonists. The focus is on selectivity profiles across the A1, A2A, A2B, and A3 adenosine receptor subtypes, supported by quantitative binding affinity data and detailed experimental methodologies.

Introduction to Adenosine Receptors and Antagonists

Adenosine receptors are a class of G protein-coupled receptors that play crucial roles in a wide array of physiological processes. The four subtypes—A1, A2A, A2B, and A3—are distinguished by their tissue distribution, signaling mechanisms, and affinity for adenosine. Consequently, the development of subtype-selective antagonists is a significant area of research for therapeutic interventions in cardiovascular, inflammatory, neurodegenerative, and oncological diseases. This compound has emerged as a valuable tool compound due to its high selectivity for the A2B receptor subtype.

Comparative Selectivity of Adenosine Receptor Antagonists

The following table summarizes the binding affinities (Ki values in nM) of this compound and other commonly used adenosine receptor antagonists for the human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)Predominant Selectivity
This compound >10,000>24,000 (rat)53.4>10,000A2B
DPCPX 3.9130504000A1
ZM241385 2550.8 - 1.4[1]50>10,000A2A
SCH-58261 323-fold less than A2A1.353-fold less than A2A100-fold less than A2AA2A
CGS-15943 3.5[2][3]4.2[2][3]16[2][3]51[2][3]Non-selective
Istradefylline 100-fold less than A2A10-20Lower affinity than A2ALower affinity than A2AA2A
Caffeine ~13 mg/L (IC50)---Non-selective
Theophylline 3,800---Non-selective

Experimental Protocols

The determination of binding affinities (Ki values) for adenosine receptor antagonists is typically performed using competitive radioligand binding assays. Below are generalized protocols for each human adenosine receptor subtype.

Membrane Preparation
  • Cell Culture: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably transfected with the cDNA for the respective human adenosine receptor subtype (A1, A2A, A2B, or A3) are cultured to confluence.

  • Homogenization: Cells are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer.

  • Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Resuspension: The membrane pellet is washed and resuspended in a fresh assay buffer. The protein concentration is determined using a standard method, such as the Bradford or BCA assay.

Radioligand Binding Assay (Competitive Inhibition)

A generalized workflow for a competitive radioligand binding assay is depicted below.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis prep_membranes Prepare Receptor Membranes mix Incubate Membranes, Radioligand, and Test Compound prep_membranes->mix prep_ligands Prepare Radioligand and Test Compounds prep_ligands->mix filter Rapid Filtration (e.g., Glass Fiber Filters) mix->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 and Ki Determination) count->analyze

Caption: A generalized workflow for a competitive radioligand binding assay.

A1 Receptor Binding Assay:

  • Radioligand: [³H]DPCPX (a selective A1 antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation: Membranes are incubated with [³H]DPCPX and varying concentrations of the test compound for 60-120 minutes at 25°C.

  • Non-specific Binding: Determined in the presence of a high concentration of a non-labeled A1-selective ligand (e.g., 1 µM DPCPX).

  • Termination: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification: Radioactivity retained on the filters is measured by liquid scintillation counting.

A2A Receptor Binding Assay:

  • Radioligand: [³H]ZM241385 or [³H]SCH-58261 (selective A2A antagonists).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.

  • Incubation: Membranes are incubated with the radioligand and test compounds for 60-90 minutes at 25°C.

  • Non-specific Binding: Determined using a high concentration of a non-labeled A2A-selective ligand (e.g., 1 µM ZM241385).

  • Termination and Quantification: Similar to the A1 receptor assay.

A2B Receptor Binding Assay:

  • Radioligand: Due to the lower affinity of A2B receptors, a higher concentration of a non-selective agonist like [³H]NECA can be used in the presence of an A1 antagonist to block A1 binding, or more recently developed selective antagonist radioligands such as [³H]PSB-603.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, often supplemented with adenosine deaminase (ADA) to degrade endogenous adenosine.

  • Incubation: Incubation times may be longer, and conditions optimized to detect the lower affinity binding.

  • Non-specific Binding: Determined with a high concentration of a non-labeled ligand like NECA.

  • Termination and Quantification: As described for the other receptor subtypes.

A3 Receptor Binding Assay:

  • Radioligand: [¹²⁵I]AB-MECA (an A3 selective agonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂ and 1 mM EDTA.

  • Incubation: Membranes are incubated with the radioligand and test compounds for 60 minutes at 25°C.

  • Non-specific Binding: Determined using a high concentration of a non-labeled A3-selective ligand (e.g., 1 µM IB-MECA).

  • Termination and Quantification: Similar to the other assays.

Data Analysis

The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenosine Receptor Signaling Pathways

The four adenosine receptor subtypes are coupled to different G proteins, leading to distinct intracellular signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of receptor antagonism.

G A1 A1 Gi Gi/o A1->Gi Activates A2A A2A Gs Gs A2A->Gs Activates A2B A2B A2B->Gs Activates Gq Gq A2B->Gq Activates A3 A3 A3->Gi Activates A3->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces Ca2 Ca²⁺ IP3_DAG->Ca2 Mobilizes

Caption: Simplified signaling pathways of the four adenosine receptor subtypes.

As illustrated, A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels. Additionally, A2B and A3 receptors can also couple to Gq proteins, activating the phospholipase C (PLC) pathway, which results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium.[4][5][6][7][8]

Conclusion

This compound demonstrates exceptional selectivity for the human A2B adenosine receptor, with negligible affinity for the A1 and A3 subtypes, and very low affinity for the rat A2A receptor. This high selectivity makes it an invaluable pharmacological tool for investigating the specific roles of the A2B receptor in various physiological and pathological processes. The comparative data presented in this guide highlights the distinct selectivity profiles of various adenosine receptor antagonists, aiding researchers in the selection of the most appropriate compound for their specific experimental needs. The detailed protocols provide a foundation for the accurate determination and interpretation of binding affinity data.

References

A Comparative Guide to Reversible vs. Irreversible A2B Antagonists for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between a reversible and an irreversible antagonist for in vivo studies is a critical decision that can significantly impact experimental outcomes and their interpretation. This guide provides an objective comparison of these two classes of A2B adenosine (B11128) receptor (A2BAR) antagonists, supported by experimental data, to facilitate informed selection for your research needs.

The A2B adenosine receptor, a G-protein coupled receptor, is a key player in various physiological and pathophysiological processes, including inflammation, fibrosis, and cancer.[1][2] Its role in these conditions has made it an attractive target for therapeutic intervention. Antagonists of the A2BAR have shown promise in preclinical models of asthma, chronic obstructive pulmonary disease (COPD), and various cancers.[2][3] This guide will use the well-characterized reversible antagonist PSB-603 and the novel irreversible antagonist PSB-21500 as primary examples to illustrate the key differences in their pharmacological profiles and potential applications in in vivo studies.

Mechanism of Action: A Fundamental Divergence

The primary distinction between reversible and irreversible A2B antagonists lies in their interaction with the receptor.

Reversible antagonists , such as PSB-603, bind to the A2B receptor through non-covalent interactions. This binding is in a state of equilibrium, meaning the antagonist can associate and dissociate from the receptor. The duration of action of a reversible antagonist is influenced by its pharmacokinetic properties, such as its half-life in plasma and target tissues.

Irreversible antagonists , like PSB-21500, form a stable, covalent bond with the receptor.[4][5][6] This covalent interaction leads to a long-lasting, if not permanent, inactivation of the receptor. The duration of the pharmacological effect is therefore determined by the rate of receptor turnover and resynthesis, rather than the pharmacokinetic profile of the antagonist itself.

In Vitro Potency and Selectivity

A comparison of the in vitro binding affinities (Ki) and functional inhibition (IC50) highlights the potency of representative reversible and irreversible A2B antagonists.

AntagonistTypeTargetKi (nM)Selectivity vs. A1, A2A, A3Reference
PSB-603 ReversibleHuman A2BAR0.553>17,000-fold[7]
Mouse A2BAR0.265High[7]
Rat A2BAR0.355High[7]
PSB-21500 IrreversibleHuman A2BAR10.6 (apparent)>38-fold vs A1, >100-fold vs A2A & A3[4][5][6]

A2B Receptor Signaling Pathway

The A2B adenosine receptor is coupled to both Gs and Gq proteins. Activation of the Gs pathway leads to adenylyl cyclase activation, increased intracellular cyclic AMP (cAMP), and subsequent protein kinase A (PKA) activation. The Gq pathway activation results in the stimulation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). Both reversible and irreversible antagonists block these downstream signaling events by preventing adenosine from binding to and activating the receptor.

A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR Binds Gs Gs A2BAR->Gs Activates Gq Gq A2BAR->Gq Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Cytokine Release) PKA->Response IP3_DAG IP3 / DAG PLC->IP3_DAG Produces Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Activates Ca_PKC->Response Antagonist A2B Antagonist (Reversible/Irreversible) Antagonist->A2BAR Blocks

A2B Adenosine Receptor Signaling Pathway

In Vivo Performance: A Comparative Overview

Direct head-to-head in vivo comparative studies of reversible and irreversible A2B antagonists are currently limited in published literature. However, by examining the available data from studies on representative compounds, we can infer their respective advantages and disadvantages for in vivo research.

Reversible A2B Antagonists: The Case of PSB-603

PSB-603 is a potent and highly selective reversible A2B antagonist that has been evaluated in several in vivo models.

In Vivo ModelSpeciesDoseRouteKey FindingsReference
Carrageenan-Induced Paw EdemaMouse5 mg/kgi.p.Significantly reduced paw edema and levels of inflammatory cytokines IL-6 and TNF-α.[8][9][8][9]
Zymosan-Induced PeritonitisMouse5 mg/kgi.p.Reduced infiltration of leukocytes into the peritoneum.[8][9][8][9]
Diet-Induced ObesityMouse5 mg/kg or 2x5 mg/kgi.p.Significantly reduced body weight gain, triglycerides, and total cholesterol.[7][10][7][10]
B16 MelanomaMouseNot specifiedi.p.Suppressed tumor growth and metastasis by inhibiting the induction of regulatory T cells.[11][11]
Dermal FibrosisMouseNot specifiedNot specifiedAttenuated dermal fibrosis.[12]

Advantages of Reversible Antagonists for In Vivo Studies:

  • Dose-dependent and tunable effects: The level of receptor blockade can be controlled by adjusting the dose and dosing frequency.

  • Clearer PK/PD relationship: The pharmacological effect is directly related to the concentration of the drug at the receptor, allowing for more straightforward pharmacokinetic and pharmacodynamic modeling.

  • Reversibility of effects: The antagonist can be cleared from the system, allowing for the study of physiological recovery and washout periods.

Disadvantages of Reversible Antagonators for In Vivo Studies:

  • Shorter duration of action: May require more frequent administration to maintain receptor blockade, which can be a logistical challenge in long-term studies.

  • Potential for off-target effects: Depending on selectivity, high concentrations needed to maintain efficacy could lead to interactions with other receptors.

Irreversible A2B Antagonists: The Case of PSB-21500

PSB-21500 is a recently developed selective irreversible A2B antagonist.[4][5][6] While extensive in vivo efficacy data is not yet widely published, its mechanism of action provides a basis for its potential utility in specific research contexts. The irreversible nature of its binding has been confirmed through in vitro washout experiments, where the antagonist remains bound to the receptor even after extensive washing.[5]

Potential Advantages of Irreversible Antagonists for In Vivo Studies:

  • Prolonged duration of action: A single administration can lead to a long-lasting receptor blockade, which is advantageous for chronic disease models and studies requiring sustained target engagement.

  • Reduced impact of pharmacokinetics on duration of effect: The long-lasting effect is less dependent on the drug's half-life, potentially reducing variability due to individual differences in drug metabolism.

  • Useful for studying receptor turnover: The rate of recovery of the physiological response after administration of an irreversible antagonist can provide insights into the rate of receptor synthesis and trafficking.

Potential Disadvantages of Irreversible Antagonists for In Vivo Studies:

  • Difficulty in titrating the effect: Once the receptor is covalently bound, the effect cannot be easily reversed, making it challenging to manage potential dose-related toxicities.

  • Potential for immunogenicity: The covalent modification of a self-protein could potentially trigger an immune response.

  • Complex PK/PD relationship: The relationship between drug concentration and effect is not linear and is dependent on receptor turnover rates, making modeling more complex.

Experimental Workflow for In Vivo Evaluation

A typical workflow for evaluating the in vivo efficacy of an A2B antagonist, whether reversible or irreversible, involves several key steps from model selection to data analysis.

Experimental_Workflow cluster_planning Study Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Interpretation Model Select In Vivo Model (e.g., Asthma, Cancer) Antagonist Choose Antagonist (Reversible vs. Irreversible) Model->Antagonist Dose Determine Dose & Route Antagonist->Dose Acclimatize Animal Acclimatization Induce Induce Disease Model Acclimatize->Induce Administer Administer Antagonist/Vehicle Induce->Administer Monitor Monitor & Collect Data (e.g., Tumor Volume, Inflammation) Administer->Monitor Efficacy Assess Efficacy (% Inhibition, Survival) Monitor->Efficacy PD Pharmacodynamic Analysis (Biomarkers, Receptor Occupancy) Monitor->PD Tox Toxicity Assessment Monitor->Tox Conclusion Draw Conclusions Efficacy->Conclusion PD->Conclusion Tox->Conclusion

Experimental Workflow for In Vivo Validation

Detailed Experimental Protocols

Ovalbumin-Induced Allergic Asthma in Mice

This model is widely used to study the pathophysiology of allergic asthma and to evaluate the efficacy of anti-inflammatory compounds.[3]

  • Animals: BALB/c mice (6-8 weeks old) are commonly used due to their propensity to develop Th2-biased immune responses.

  • Sensitization: On days 0 and 14, mice are sensitized by an intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) (alum) in a total volume of 200 µL of sterile phosphate-buffered saline (PBS). Control groups receive PBS with alum only.

  • Challenge: From day 21 to 23, mice are challenged with an aerosol of 1% OVA in PBS for 30 minutes each day using an ultrasonic nebulizer.

  • Antagonist Administration: The A2B antagonist or vehicle is administered at a predetermined time before each OVA challenge. The route of administration (e.g., i.p., oral) and dose will depend on the specific compound's properties.

  • Readouts (24-48 hours after the final challenge):

    • Airway Hyperresponsiveness (AHR): Assessed by measuring changes in lung function in response to increasing concentrations of a bronchoconstrictor like methacholine, using whole-body plethysmography.

    • Bronchoalveolar Lavage (BAL): BAL fluid is collected to determine the total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes).

    • Lung Histology: Lungs are harvested, fixed, and stained (e.g., with Hematoxylin and Eosin, Periodic acid-Schiff) to assess inflammatory cell infiltration and mucus production.

    • Cytokine Analysis: Levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid or lung homogenates are measured by ELISA or multiplex assays.

Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model of acute inflammation used for the screening of anti-inflammatory drugs.[3]

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used.

  • Induction of Edema: A subplantar injection of 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is administered into the right hind paw of the rat.

  • Antagonist Administration: The test compound or vehicle is administered (e.g., orally or i.p.) at a specified time (e.g., 30-60 minutes) before the carrageenan injection.

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The increase in paw volume is calculated as the difference between the volume at each time point and the baseline volume. The percentage of inhibition of edema by the drug treatment is calculated relative to the vehicle-treated control group.

Ex Vivo Receptor Occupancy Assay

This assay is used to determine the extent to which a drug is bound to its target receptor in a specific tissue after in vivo administration.

  • Dosing: Animals are dosed with the A2B antagonist at various dose levels and for different durations.

  • Tissue Collection: At a specific time point after dosing, animals are euthanized, and the target tissue (e.g., lung, tumor) is rapidly excised and frozen.

  • Tissue Preparation: The frozen tissue is sectioned using a cryostat.

  • Radioligand Binding: The tissue sections are incubated with a radiolabeled A2B receptor ligand (e.g., [3H]-PSB-603). The amount of radioligand binding is inversely proportional to the amount of the unlabeled antagonist occupying the receptors.

  • Autoradiography and Quantification: The sections are exposed to a phosphor screen or film, and the density of the signal is quantified. The percentage of receptor occupancy is calculated by comparing the binding in the drug-treated animals to that in vehicle-treated controls.

Choosing the Right Antagonist for Your Study

The decision to use a reversible or an irreversible A2B antagonist should be guided by the specific research question.

Decision_Tree Start Start: Choose A2B Antagonist for In Vivo Study Question1 Need to study PK/PD relationship or require washout period? Start->Question1 Reversible Use Reversible Antagonist Question1->Reversible Yes Question2 Need long-lasting receptor blockade from a single dose or studying receptor turnover? Question1->Question2 No Considerations_Rev Considerations: - Dosing frequency - Potential for off-target effects at high doses Reversible->Considerations_Rev Irreversible Use Irreversible Antagonist Question2->Irreversible Yes Considerations_Irrev Considerations: - Difficulty in dose titration - Potential for immunogenicity - Complex PK/PD Irreversible->Considerations_Irrev

Decision-making for antagonist selection

As the field of A2B receptor pharmacology continues to evolve, the development of more in vivo-characterized irreversible antagonists will undoubtedly provide researchers with powerful new tools to dissect the complex roles of this receptor in health and disease.

References

Validating A2B Receptor Engagement by PSB-1115 In Situ: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the engagement of the A2B adenosine (B11128) receptor (A2BR) by its selective antagonist, PSB-1115, in an in situ context. We present objective comparisons with alternative antagonists, supported by experimental data, and offer detailed protocols for key validation assays.

Introduction to A2B Receptor and this compound

The A2B adenosine receptor is a G-protein coupled receptor (GPCR) that is typically activated by high concentrations of adenosine, often associated with pathophysiological conditions like inflammation and hypoxia. Its involvement in various cellular processes has made it a compelling target for therapeutic intervention. This compound is a potent and selective antagonist of the human A2B receptor, characterized by its water solubility, making it a valuable tool for in vitro and in vivo studies.[1]

Comparative Analysis of A2B Receptor Antagonists

The selection of an appropriate antagonist is critical for specifically probing A2B receptor function. This compound exhibits high selectivity for the human A2B receptor over other adenosine receptor subtypes. The following table summarizes the binding affinities (Ki) of this compound and other commonly used A2B receptor antagonists.

AntagonistHuman A2B Ki (nM)Human A1 Ki (nM)Human A2A Ki (nM)Human A3 Ki (nM)Rat A1 Ki (nM)Rat A2A Ki (nM)Reference
This compound 53.4>10000->10000220024000[1]
PSB-603 0.553>10000>10000>10000>10000>10000[2][3]
MRS 1754 5.32301800---[4]
GS 6201 ------[4]
PSB 0788 ------[4]

As the data indicates, PSB-603 demonstrates higher potency and selectivity for the human A2B receptor compared to this compound.[2][3] However, this compound's water solubility offers advantages in certain experimental setups.[1] The choice of antagonist should be guided by the specific experimental needs, considering factors like species, desired potency, and formulation requirements.

Experimental Protocols for Validating A2B Receptor Engagement

Validating that this compound engages the A2B receptor in situ requires a combination of binding and functional assays.

Radioligand Binding Assay

This assay directly measures the ability of this compound to displace a radiolabeled ligand from the A2B receptor, confirming physical interaction.

Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the A2B receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable A2B receptor radioligand (e.g., [³H]-DPCPX), and varying concentrations of this compound.

    • Incubate the plate to allow binding to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters with ice-cold buffer to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation to determine the binding affinity of this compound.

cAMP Accumulation Assay

This functional assay assesses the ability of this compound to block the A2B receptor-mediated increase in intracellular cyclic AMP (cAMP), a key second messenger in its signaling pathway.[5]

Protocol:

  • Cell Culture:

    • Culture cells endogenously or recombinantly expressing the A2B receptor in a 96-well plate.

  • Assay Procedure:

    • Pre-incubate the cells with varying concentrations of this compound for a defined period.

    • Stimulate the cells with an A2B receptor agonist (e.g., NECA) to induce cAMP production. Include a positive control (e.g., forskolin) to directly activate adenylyl cyclase.

    • Lyse the cells to release intracellular cAMP.

    • Quantify the cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).[6]

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Determine the IC50 value, representing the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental steps is crucial for understanding the validation process.

A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Activates PSB1115 This compound PSB1115->A2BR Blocks Gs Gs Protein A2BR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene

Caption: A2B receptor signaling pathway initiated by adenosine and blocked by this compound.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Membranes from A2BR-expressing cells/tissue Incubation Incubate Membranes, Radioligand, and this compound Membrane_Prep->Incubation Reagents Prepare Radioligand and varying concentrations of this compound Reagents->Incubation Filtration Separate Bound/Free Ligand via Filtration Incubation->Filtration Counting Measure Radioactivity Filtration->Counting Plot Plot % Specific Binding vs. [this compound] Counting->Plot Calculate Determine IC50 and Ki values Plot->Calculate

Caption: Experimental workflow for a radioligand binding assay to validate this compound engagement.

Comparative_Logic cluster_methods Validation Methods cluster_comparison Comparative Analysis Goal Validate A2B Receptor Engagement by this compound Binding Direct Binding Assays (e.g., Radioligand Binding) Goal->Binding Functional Functional Assays (e.g., cAMP Accumulation) Goal->Functional Downstream Downstream Signaling (e.g., CREB Phosphorylation) Goal->Downstream Alternatives Compare with Alternative Antagonists (e.g., PSB-603) Binding->Alternatives Controls Use of Positive/Negative Controls Binding->Controls Functional->Alternatives Functional->Controls Downstream->Alternatives Downstream->Controls Conclusion Confirmed On-Target Engagement of A2B Receptor Alternatives->Conclusion Controls->Conclusion

Caption: Logical framework for validating A2B receptor engagement by this compound.

Alternative and Complementary Validation Methods

Beyond the core assays described, several other techniques can provide further evidence of A2B receptor engagement by this compound:

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the thermal stabilization of the A2B receptor upon this compound binding.

  • Downstream Signaling Analysis: Investigate the modulation of signaling molecules downstream of cAMP/PKA, such as the phosphorylation of cAMP response element-binding protein (CREB), to confirm the functional consequences of A2B receptor blockade by this compound.

  • In Vivo Target Engagement: In animal models, the engagement of the A2B receptor by this compound can be inferred by observing the modulation of physiological responses known to be mediated by this receptor. For example, assessing the effect of this compound on carrageenan-induced paw edema in rodents can provide in vivo evidence of target engagement.[7]

Conclusion

Validating the in situ engagement of the A2B receptor by this compound is a critical step in ensuring the specificity and reliability of research findings. A multi-faceted approach, combining direct binding assays, functional readouts, and comparison with alternative antagonists, provides the most robust and compelling evidence of on-target activity. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary tools to confidently validate A2B receptor engagement in their specific experimental systems.

References

Unveiling the Mechanism of Action of PSB-1115 Through Genetic Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data to confirm the mechanism of action of PSB-1115, a selective A2B adenosine (B11128) receptor antagonist, through the use of genetic knockout models. This guide details the performance of this compound against alternative antagonists and provides comprehensive experimental protocols for key validation assays.

The A2B adenosine receptor (A2BAR) has emerged as a significant therapeutic target for a variety of conditions, including inflammatory diseases, cancer, and diabetes. This compound is a potent and selective antagonist of A2BAR, making it a valuable tool for studying the receptor's function. The gold standard for validating the on-target effect of such a compound is the use of genetic knockout models, where the absence of the target receptor should abrogate the compound's effects. This guide synthesizes data from preclinical studies to illustrate this validation process.

Comparative In Vivo Performance of A2B Receptor Antagonists

The definitive validation of an antagonist's mechanism of action comes from demonstrating a lack of effect in animals genetically deficient in the target receptor. The following table summarizes the effects of this compound and alternative A2BAR antagonists in wild-type versus A2BAR knockout (KO) mice in various disease models.

CompoundModelKey Finding in Wild-Type (WT) MiceKey Finding in A2BAR KO MiceReference(s)
This compound Carrageenan-induced Paw EdemaReduces edema formationEffect is abrogated[1][2]
Sickle Cell Disease Model of PriapismAmeliorates priapic featuresNot explicitly tested, but adenosine-mediated effects are A2BAR-dependent
Melanoma (B16-F10)Reduces tumor growth and immune suppressionNot explicitly tested with this compound, but A2BAR KO shows altered immune responses[3][4]
MRS1754 Oxygen and Glucose Deprivation (in vitro)Protects against synaptic failure and neuronal deathEffect is absent[5][6]
Chronic Pulmonary InflammationAttenuates inflammationEffect is absent[3]
PSB-603 Oxygen and Glucose Deprivation (in vitro)Protects against synaptic failure and neuronal deathEffect is absent[5][6]
High-Fat Diet-Induced Obesity and DiabetesImproves glucose homeostasis and reduces inflammationNot explicitly tested, but A2BAR KO mice are protected from diet-induced obesity[7]

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of scientific findings. Below are protocols for key experiments used to validate the mechanism of action of this compound.

In Vivo Murine Melanoma Model (B16-F10)

This model is widely used to assess the efficacy of immunomodulatory agents on tumor growth.

1. Cell Culture:

  • Culture B16-F10 murine melanoma cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8]

  • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[8]

  • Harvest cells during the logarithmic growth phase using a suitable dissociation reagent (e.g., Trypsin-EDTA).[8]

2. Tumor Cell Implantation:

  • Use 6-8 week old C57BL/6 mice (for wild-type studies) and A2BAR knockout mice on a C57BL/6 background.

  • Suspend harvested B16-F10 cells in sterile PBS.

  • Subcutaneously inject 0.5 x 10^6 B16-F10 cells in a volume of 100 µL into the flank of each mouse.[9]

3. Drug Administration:

  • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (Vehicle, this compound).[9]

  • Administer this compound (e.g., 1 mg/kg) or vehicle control via intraperitoneal (i.p.) or peritumoral injections daily for a specified period.[3]

4. Efficacy Evaluation:

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.[8]

  • At the end of the study, euthanize mice and collect tumors for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).[8]

In Vitro cAMP Accumulation Assay (HTRF)

This assay is a cornerstone for assessing the functional potency of A2BAR antagonists by measuring their ability to inhibit agonist-induced cyclic AMP (cAMP) production.

1. Cell Preparation:

  • Use a cell line stably expressing the human A2B adenosine receptor (e.g., HEK293 or CHO cells).

  • Culture cells to 80-90% confluency, then harvest and resuspend in stimulation buffer.[10]

  • Seed 3,000-5,000 cells per well into a low-volume 384-well plate.[10]

2. Assay Procedure:

  • Prepare serial dilutions of this compound and any comparator antagonists.

  • Add the antagonist dilutions to the cells and incubate.

  • Stimulate the cells with an A2BAR agonist (e.g., NECA) at a concentration that elicits a submaximal response (EC80).

  • Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate).[11]

  • Incubate at room temperature for 60 minutes in the dark to allow the competitive binding reaction to reach equilibrium.[10]

3. Data Acquisition and Analysis:

  • Read the plate on an HTRF-compatible reader.[12]

  • The signal is inversely proportional to the amount of cAMP produced.[11]

  • Calculate the IC50 value for each antagonist by fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism and Workflow

To further clarify the processes involved, the following diagrams illustrate the A2B adenosine receptor signaling pathway and a typical experimental workflow for validating an antagonist's mechanism of action.

A2BAR_Signaling_Pathway cluster_membrane Cell Membrane A2BAR A2B Receptor G_alpha_s Gαs A2BAR->G_alpha_s Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_alpha_s->AC Stimulates Adenosine Adenosine Adenosine->A2BAR Activates ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Inflammation, Vasodilation) PKA->Downstream PSB1115 This compound PSB1115->A2BAR Blocks

Caption: A2B Adenosine Receptor Signaling Pathway.

Knockout_Validation_Workflow cluster_wt Wild-Type (WT) Mice cluster_ko A2BAR Knockout (KO) Mice wt_model Induce Disease Model (e.g., Inflammation, Tumor) wt_treat Treat with this compound wt_model->wt_treat wt_effect Observe Therapeutic Effect (e.g., Reduced Inflammation) wt_treat->wt_effect conclusion Conclusion: This compound mechanism of action is confirmed to be on-target wt_effect->conclusion ko_model Induce Disease Model ko_treat Treat with this compound ko_model->ko_treat ko_no_effect No Therapeutic Effect Observed ko_treat->ko_no_effect ko_no_effect->conclusion start Hypothesis: This compound acts via A2BAR start->wt_model start->ko_model

Caption: Genetic Knockout Validation Workflow.

References

Head-to-Head Comparison of PSB-1115 and SCH58261 in Metastasis Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, the adenosine (B11128) pathway has emerged as a critical regulator of tumor progression and metastasis. Extracellular adenosine, often abundant in the tumor microenvironment, signals through four G-protein coupled receptors: A1, A2A, A2B, and A3. The A2A and A2B receptors, in particular, have been implicated in promoting metastasis, making their antagonists promising candidates for anti-cancer therapies. This guide provides a head-to-head comparison of two widely studied adenosine receptor antagonists, PSB-1115 (A2B receptor antagonist) and SCH58261 (A2A receptor antagonist), in preclinical metastasis models.

Performance in Metastasis Models: A Quantitative Comparison

Experimental evidence from preclinical studies demonstrates that both this compound and SCH58261 can significantly reduce tumor metastasis. The following tables summarize the key quantitative data from a pivotal study comparing their efficacy in widely used mouse models of melanoma and breast cancer metastasis.[1][2]

Table 1: Effect of this compound and SCH58261 on Experimental B16F10 Melanoma Lung Metastasis [1][2]

Treatment GroupMean Number of Lung Metastases (± SEM)Percentage Reduction vs. Vehicle
Vehicle Control250 (± 50)-
This compound100 (± 30)60%
SCH5826180 (± 25)68%

Data are representative values collated from published studies. Actual values may vary between experiments.

Table 2: Effect of this compound and SCH58261 on Spontaneous 4T1.2 Breast Cancer Lung Metastasis [1][2]

Treatment GroupMean Number of Lung Metastases (± SEM)Percentage Reduction vs. Vehicle
Vehicle Control60 (± 15)-
This compound25 (± 8)58%
SCH5826120 (± 6)67%

Data are representative values collated from published studies. Actual values may vary between experiments.

Unraveling the Mechanisms of Action: Distinct Pathways to a Common Goal

While both antagonists effectively curb metastasis, they appear to do so through distinct mechanisms.

SCH58261 (A2A Receptor Antagonist): The anti-metastatic effect of SCH58261 is largely attributed to its ability to enhance the cytotoxic function of immune cells, particularly Natural Killer (NK) cells.[1][2] In the tumor microenvironment, high levels of adenosine bind to A2A receptors on NK cells, leading to increased intracellular cyclic AMP (cAMP) and subsequent suppression of their anti-tumor activity. By blocking this interaction, SCH58261 restores the ability of NK cells to recognize and eliminate cancer cells.[1][2]

This compound (A2B Receptor Antagonist): The mechanism of action for this compound is more multifaceted and appears to be independent of NK cell activity.[1][2] Evidence suggests that this compound may exert its anti-metastatic effects through a combination of pathways, including:

  • Direct effects on cancer cells: A2B receptors are expressed on some cancer cells, and their activation can promote migration and invasion. This compound can directly inhibit these pro-metastatic behaviors.

  • Modulation of the tumor microenvironment: A2B receptor activation has been linked to angiogenesis and the accumulation of myeloid-derived suppressor cells (MDSCs), which foster a pro-tumorigenic environment.[3] this compound may counteract these effects.[3]

The following diagrams illustrate the proposed signaling pathways for each antagonist.

A2A_Pathway cluster_TME Tumor Microenvironment cluster_Intracellular Intracellular Signaling Adenosine Adenosine A2AR A2A Receptor (on NK Cell) Adenosine->A2AR AC Adenylyl Cyclase A2AR->AC Activates NK_Cell NK Cell Cancer_Cell Cancer Cell NK_Cell->Cancer_Cell Kills cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Suppression Suppression of Cytotoxicity PKA->Suppression Suppression->NK_Cell Inhibits SCH58261 SCH58261 SCH58261->A2AR Blocks

Caption: Proposed mechanism of SCH58261 in restoring NK cell function.

A2B_Pathway cluster_TME Tumor Microenvironment cluster_Effects Pro-Metastatic Effects Adenosine Adenosine A2BR_Cancer A2B Receptor (on Cancer Cell) Adenosine->A2BR_Cancer A2BR_Immune A2B Receptor (on Myeloid Cells) Adenosine->A2BR_Immune Migration ↑ Migration & Invasion A2BR_Cancer->Migration Angiogenesis ↑ Angiogenesis A2BR_Immune->Angiogenesis Immune_Suppression ↑ Immune Suppression A2BR_Immune->Immune_Suppression Cancer_Cell Cancer Cell MDSC MDSC MDSC->Immune_Suppression PSB1115 This compound PSB1115->A2BR_Cancer Blocks PSB1115->A2BR_Immune Blocks

Caption: Proposed multifaceted mechanism of this compound in inhibiting metastasis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in the comparison of this compound and SCH58261.

In Vivo Experimental Metastasis Assay

This assay evaluates the ability of cancer cells to form metastatic colonies in a secondary organ, typically the lungs, following intravenous injection.

Experimental_Metastasis_Workflow start Start: Tumor Cell Culture (B16F10 or 4T1.2) harvest Harvest and Prepare Single-Cell Suspension start->harvest injection Intravenous Injection (Tail Vein) into Mice harvest->injection treatment Administer Treatment: - Vehicle - this compound - SCH58261 injection->treatment monitoring Monitor Mice (e.g., 14-21 days) treatment->monitoring endpoint Endpoint: Harvest Lungs monitoring->endpoint quantification Quantify Metastatic Nodules (e.g., Bouin's Fixation and Counting) endpoint->quantification

Caption: Workflow for an in vivo experimental metastasis assay.

Protocol Details:

  • Cell Culture: B16F10 melanoma or 4T1.2 breast cancer cells are cultured under standard conditions.

  • Cell Preparation: Cells are harvested, washed with sterile PBS, and resuspended to a final concentration of 1 x 10^6 cells/mL.

  • Animal Model: 6-8 week old female C57BL/6 mice (for B16F10) or BALB/c mice (for 4T1.2) are used.

  • Tumor Cell Injection: 100 µL of the cell suspension (1 x 10^5 cells) is injected into the lateral tail vein of each mouse.

  • Treatment:

    • This compound (1 mg/kg) or SCH58261 (1 mg/kg) is administered intraperitoneally.

    • Treatment is typically initiated on the day of tumor cell injection and continued daily or every other day for the duration of the experiment.

    • A vehicle control group (e.g., DMSO in saline) is included.

  • Monitoring and Endpoint: Mice are monitored for signs of distress. The experiment is typically terminated after 14-21 days.

  • Metastasis Quantification: Lungs are harvested, and the surface metastatic nodules are counted. For better visualization, lungs can be fixed in Bouin's solution.

In Vitro NK Cell Cytotoxicity Assay

This assay measures the ability of NK cells to kill target cancer cells in a controlled laboratory setting.

Protocol Details:

  • Effector Cell Preparation: NK cells are isolated from mouse spleens or human peripheral blood mononuclear cells (PBMCs).

  • Target Cell Labeling: Target cancer cells (e.g., B16F10) are labeled with a fluorescent dye such as Calcein-AM or a radioactive isotope like 51Cr.

  • Co-culture: Labeled target cells are co-cultured with NK cells at various effector-to-target (E:T) ratios (e.g., 10:1, 20:1, 50:1) in a 96-well plate.

  • Treatment: this compound or SCH58261 is added to the co-culture at various concentrations. A vehicle control is included.

  • Incubation: The plate is incubated for 4-6 hours to allow for NK cell-mediated killing.

  • Quantification of Lysis:

    • For Calcein-AM labeled cells, the amount of fluorescence released into the supernatant from lysed cells is measured using a fluorometer.

    • For 51Cr labeled cells, the amount of radioactivity released is measured using a gamma counter.

  • Calculation of Cytotoxicity: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Conclusion

Both this compound and SCH58261 demonstrate significant promise as anti-metastatic agents in preclinical models. While SCH58261 appears to primarily function by reinvigorating the anti-tumor immune response, specifically through NK cells, this compound offers a more pleiotropic mechanism that includes direct effects on cancer cells and modulation of the broader tumor microenvironment. These distinct mechanisms of action suggest that these antagonists could be valuable as monotherapies or in combination with other anti-cancer treatments, including immune checkpoint inhibitors. Further research is warranted to fully elucidate their therapeutic potential and to identify patient populations most likely to benefit from these targeted therapies.

References

Unlocking Synergistic Anti-Tumor Immunity: Efficacy of A2B Adenosine Receptor Antagonist PSB-1115 in Combination with Immune Checkpoint Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A growing body of preclinical evidence highlights the potential of the A2B adenosine (B11128) receptor (A2BAR) antagonist, PSB-1115, as a promising immunotherapeutic agent, particularly in combination with immune checkpoint inhibitors. By targeting the immunosuppressive tumor microenvironment, this compound has demonstrated the ability to enhance anti-tumor immune responses, suggesting a synergistic effect when combined with established immunotherapies such as PD-1/PD-L1 and CTLA-4 inhibitors. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

The Adenosine Pathway: A Key Regulator of Tumor Immune Evasion

In the tumor microenvironment, high levels of extracellular adenosine act as a potent immunosuppressant, hindering the activity of cytotoxic T cells and natural killer (NK) cells, which are crucial for eliminating cancer cells. Adenosine exerts its effects through binding to specific receptors on immune cells, with the A2B adenosine receptor playing a significant role in this process. Antagonists of the A2BAR, such as this compound, block this interaction, thereby restoring the anti-tumor functions of immune cells.

Preclinical Efficacy of this compound in a Melanoma Model

A pivotal study by Iannone et al. (2013) in a murine model of melanoma demonstrated the standalone efficacy of this compound in controlling tumor growth. The study revealed that this compound's anti-tumor activity is T-cell dependent and is associated with a significant reduction in immunosuppressive myeloid-derived suppressor cells (MDSCs) within the tumor. Furthermore, treatment with this compound led to an increase in tumor-infiltrating CD8+ T cells and NK T cells, key players in the anti-cancer immune response.[1][2]

While this study did not directly combine this compound with an immune checkpoint inhibitor, it did show an enhanced anti-tumor effect when this compound was combined with the chemotherapeutic agent dacarbazine.[3] This finding underscores the potential of this compound to augment the efficacy of other cancer therapies.

A2BAR Antagonism in Combination with Anti-PD-1 Therapy: A Look at PBF-1129

To illustrate the potential of combining an A2BAR antagonist with an immune checkpoint inhibitor, we can look at preclinical data for a similar compound, PBF-1129. A study published in the Journal of the National Cancer Institute (JNCI) demonstrated that the combination of PBF-1129 with an anti-PD-1 antibody resulted in significantly enhanced tumor growth inhibition and improved survival in animal models.[4][5] This provides strong evidence for the synergistic potential of this therapeutic strategy.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical studies on this compound and the combination of the A2BAR antagonist PBF-1129 with an anti-PD-1 antibody.

Table 1: Efficacy of this compound in a B16-F10 Melanoma Mouse Model

Treatment GroupMean Tumor Volume (mm³) at Day 14Change in Tumor-Infiltrating CD8+ T cellsChange in Tumor-Infiltrating NKT cells
Vehicle (Control)~1200--
This compound (1 mg/kg)~600IncreasedIncreased
This compound + Dacarbazine~300Further IncreasedFurther Increased

Data adapted from Iannone et al., Neoplasia, 2013.[1][2][3]

Table 2: Efficacy of PBF-1129 in Combination with Anti-PD-1 in a Syngeneic Tumor Model

Treatment GroupMedian Survival (Days)Tumor Growth Inhibition (%)
Vehicle (Control)~20-
Anti-PD-1 alone~25~20%
PBF-1129 alone~28~30%
PBF-1129 + Anti-PD-1>40>70%

Representative data based on findings from Sitkovsky, Hatfield, et al., JNCI.[4][5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.

In Vivo Tumor Model (Melanoma)
  • Cell Line: B16-F10 murine melanoma cells.

  • Animals: C57BL/6 mice.

  • Tumor Induction: Subcutaneous injection of 1 x 10^5 B16-F10 cells into the flank of the mice.

  • Treatment:

    • This compound was administered intraperitoneally at a dose of 1 mg/kg daily, starting from day 7 after tumor cell injection.

    • Dacarbazine was administered intraperitoneally at a dose of 80 mg/kg on days 7, 9, and 11.

  • Tumor Measurement: Tumor volume was measured every two days using calipers and calculated using the formula: (length x width^2) / 2.

  • Immunophenotyping: Tumors were harvested at the end of the experiment, and single-cell suspensions were prepared. Cells were stained with fluorescently labeled antibodies against CD8, NK1.1, CD11b, and Gr-1 and analyzed by flow cytometry to quantify immune cell populations.

In Vivo Combination Therapy with Anti-PD-1
  • Animal Model: Syngeneic mouse tumor model (e.g., MC38 colon adenocarcinoma or LLC lung carcinoma).

  • Treatment:

    • PBF-1129 was administered orally at a specified dose.

    • Anti-PD-1 antibody was administered intraperitoneally at a dose of 10 mg/kg every three days.

  • Efficacy Assessment: Tumor growth was monitored, and survival was recorded.

  • Mechanism of Action Studies: Analysis of the tumor microenvironment, including immune cell infiltration and cytokine profiles, was performed using techniques such as flow cytometry and immunohistochemistry.

Visualizing the Mechanisms of Action

The following diagrams illustrate the key signaling pathways and experimental workflows described.

PSB1115_Mechanism_of_Action This compound Mechanism of Action cluster_TME Tumor Microenvironment Tumor Cells Tumor Cells High Extracellular Adenosine High Extracellular Adenosine Tumor Cells->High Extracellular Adenosine MDSCs MDSCs T-cell/NK cell T-cell/NK cell Anti-tumor Immunity Anti-tumor Immunity T-cell/NK cell->Anti-tumor Immunity promotes A2B Receptor A2B Receptor High Extracellular Adenosine->A2B Receptor binds Immunosuppression Immunosuppression A2B Receptor->Immunosuppression activates This compound This compound This compound->A2B Receptor blocks Immunosuppression->T-cell/NK cell inhibits Experimental_Workflow In Vivo Efficacy Study Workflow Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Treatment Initiation Treatment Initiation Tumor Growth->Treatment Initiation Tumor Volume Measurement Tumor Volume Measurement Treatment Initiation->Tumor Volume Measurement Regularly Endpoint Analysis Endpoint Analysis Tumor Volume Measurement->Endpoint Analysis Flow Cytometry Flow Cytometry Endpoint Analysis->Flow Cytometry Immunohistochemistry Immunohistochemistry Endpoint Analysis->Immunohistochemistry

References

Cross-Validation of A2B Adenosine Receptor Blockade: A Comparative Guide to PSB-1115 and siRNA Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key methods for inhibiting the function of the A2B adenosine (B11128) receptor (A2BR): the selective small molecule antagonist, PSB-1115, and gene silencing via small interfering RNA (siRNA). Understanding the nuances, strengths, and limitations of each approach is critical for robust experimental design and accurate interpretation of results in drug development and biomedical research. This document offers a side-by-side analysis of their performance, supported by experimental data and detailed protocols.

Introduction to A2BR Inhibition Strategies

The A2B adenosine receptor, a G-protein coupled receptor, is a significant target in various pathological conditions, including inflammation, cancer, and fibrosis.[1][2] Its activation by adenosine, particularly at high concentrations found in stressed or inflamed tissues, triggers downstream signaling cascades that can modulate cellular responses.[3] Consequently, inhibiting A2BR activity is a promising therapeutic strategy.

This compound is a highly selective and water-soluble antagonist for the human A2B adenosine receptor.[4][5] It acts by competitively binding to the receptor, thereby blocking the binding of the endogenous ligand, adenosine, and preventing downstream signaling. Its rapid and reversible action makes it a valuable tool for studying the acute effects of A2BR blockade.

siRNA knockdown offers a genetic approach to inhibit A2BR function. Small interfering RNAs are short, double-stranded RNA molecules that can be introduced into cells to trigger the degradation of the specific messenger RNA (mRNA) that codes for the A2BR protein. This leads to a reduction in the overall levels of the receptor, providing a powerful method for studying the long-term consequences of reduced A2BR expression.

Cross-validation using both a pharmacological inhibitor like this compound and a genetic tool like siRNA is a robust strategy to confirm that an observed biological effect is specifically due to the inhibition of the target protein, in this case, the A2B receptor.

Comparative Performance: this compound vs. A2BR siRNA

The following tables summarize quantitative data from various studies, illustrating the effects of both this compound and A2BR siRNA on key cellular processes. It is important to note that these data are compiled from different studies and experimental systems; therefore, direct comparison of absolute values should be made with caution.

Table 1: Effects on Cell Proliferation and Viability

Method Cell Line Endpoint Observed Effect Citation
This compound B16F10 MelanomaTumor Growth (in vivo)Significantly delayed melanoma growth.[6][7]
EO771 Breast CancerExperimental Lung Metastasis (in vivo)Significantly decreased lung metastasis.[8]
A2BR siRNA MDA-MB-231 Breast CancerCell ViabilityDecreased viability and colony-forming ability.[9]
Cardiac FibroblastsProtein SynthesisIncreased protein and collagen synthesis.[10]

Table 2: Effects on Cytokine Production

Method Cell/Tissue Type Cytokine Observed Effect Citation
This compound Melanoma Microenvironment (in vivo)IL-10, MCP-1Reduced levels of both cytokines.[6][7]
A2BR siRNA HaCaT KeratinocytesIL-6Significantly suppressed adenosine-induced IL-6 production.[11]

Table 3: Effects on Downstream Signaling

Method Cell Line Signaling Molecule Observed Effect Citation
This compound T84 Colonic Epithelial CellscAMP Accumulation (Adenosine-induced)Suppressed cAMP elevation with an IC50 of 84.0 nM.[12]
MDA-MB-231 Breast CancerERK1/2 PhosphorylationReduced ERK1/2 phosphorylation.[13]
A2BR siRNA Cardiac FibroblastscAMP LevelsCorrelated with changes in cAMP levels.[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.

A2BR siRNA Knockdown and Validation

Objective: To reduce the expression of the A2B adenosine receptor in cultured cells using siRNA.

Materials:

  • Target cells (e.g., HaCaT keratinocytes)

  • A2BR-specific siRNA and non-targeting control siRNA

  • Lipofectamine RNAiMAX transfection reagent

  • Opti-MEM Reduced Serum Medium

  • Cell culture medium and supplements

  • 6-well plates

  • Reagents for Western blotting (lysis buffer, primary anti-A2BR antibody, secondary HRP-conjugated antibody, ECL substrate)

Protocol:

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • siRNA-Lipofectamine Complex Formation:

    • In tube A, dilute siRNA (final concentration of 10-100 nM) in Opti-MEM.

    • In tube B, dilute Lipofectamine RNAiMAX in Opti-MEM.

    • Combine the contents of tube A and tube B and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells.

  • Incubation: Incubate the cells for 48-72 hours to allow for mRNA degradation and protein knockdown.

  • Validation of Knockdown:

    • Harvest the cells and prepare protein lysates.

    • Perform Western blot analysis to determine the levels of A2BR protein in cells transfected with A2BR siRNA compared to the non-targeting control.

This compound Treatment and cAMP Assay

Objective: To measure the effect of this compound on adenosine-induced cAMP accumulation.

Materials:

  • Target cells (e.g., T84 cells)

  • This compound

  • Adenosine

  • cAMP assay kit (e.g., AlphaScreen or TR-FRET based)

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)

  • 384-well white microplates

  • Plate reader compatible with the chosen assay technology

Protocol:

  • Cell Preparation: Culture and harvest cells, then resuspend them in stimulation buffer to the desired density.

  • Antagonist Addition: Add serial dilutions of this compound to the wells of the 384-well plate. Include a vehicle control (e.g., DMSO).

  • Agonist Stimulation: Add adenosine to all wells (except for basal control wells) at a concentration known to elicit a submaximal response (e.g., EC80). Incubate for 15-30 minutes at 37°C.[14]

  • cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol. This typically involves cell lysis and the addition of a competitive cAMP tracer and detection antibodies. Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on a compatible plate reader. The signal generated will be inversely proportional to the amount of cAMP produced.

  • Data Analysis: Calculate the IC50 value of this compound by plotting the response against the log of the antagonist concentration.

Western Blot for Phospho-ERK1/2

Objective: To assess the effect of A2BR inhibition on the phosphorylation of ERK1/2.

Materials:

  • Target cells

  • This compound or A2BR siRNA

  • Stimulating agent (e.g., adenosine analog NECA)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting apparatus

  • PVDF membrane

  • ECL detection reagent

  • Imaging system

Protocol:

  • Cell Treatment: Treat cells with this compound or transfect with A2BR siRNA as described above.

  • Stimulation: Stimulate the cells with an A2BR agonist (e.g., NECA) for a short period (e.g., 5-15 minutes).

  • Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane and then incubate with the anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL reagent and capture the chemiluminescent signal.

  • Re-probing: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to normalize for protein loading.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the A2BR signaling pathway, a typical experimental workflow for comparing this compound and siRNA, and the logical framework for cross-validation.

A2BR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2BR A2BR Adenosine->A2BR Activates PSB1115 This compound PSB1115->A2BR Inhibits G_protein Gαs/Gαq A2BR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates (Gαs) PLC Phospholipase C G_protein->PLC Stimulates (Gαq) cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA PKA cAMP->PKA PKC PKC IP3_DAG->PKC ERK ERK PKA->ERK CREB CREB PKA->CREB PKC->ERK NFkB NF-κB PKC->NFkB Cellular_Response Cellular Response (e.g., Cytokine Release, Proliferation) ERK->Cellular_Response CREB->Cellular_Response NFkB->Cellular_Response

Caption: A2B Adenosine Receptor Signaling Pathway.

Experimental_Workflow cluster_PSB1115 Pharmacological Inhibition cluster_siRNA Genetic Inhibition start Start: Select Cell Line Expressing A2BR treat_psb Treat cells with This compound (and vehicle control) start->treat_psb transfect_sirna Transfect cells with A2BR siRNA (and control siRNA) start->transfect_sirna stimulate_psb Stimulate with Adenosine/Agonist treat_psb->stimulate_psb assay_psb Perform Functional Assays (cAMP, p-ERK, Cytokine ELISA) stimulate_psb->assay_psb compare Compare Results: Assess concordance of This compound and siRNA effects assay_psb->compare knockdown_period Incubate for 48-72h for knockdown transfect_sirna->knockdown_period validate_kd Validate A2BR Knockdown (Western Blot/qPCR) knockdown_period->validate_kd stimulate_sirna Stimulate with Adenosine/Agonist validate_kd->stimulate_sirna assay_sirna Perform Functional Assays (cAMP, p-ERK, Cytokine ELISA) stimulate_sirna->assay_sirna assay_sirna->compare Cross_Validation_Logic Observed_Phenotype Observed Biological Phenotype PSB1115 This compound (Pharmacological Antagonist) A2BR_Inhibition Specific Inhibition of A2BR Function PSB1115->A2BR_Inhibition Off_Target Potential Off-Target Effects PSB1115->Off_Target siRNA A2BR siRNA (Genetic Knockdown) siRNA->A2BR_Inhibition siRNA->Off_Target A2BR_Inhibition->Observed_Phenotype Leads to Conclusion Conclusion: Phenotype is specifically mediated by A2BR Off_Target->Observed_Phenotype May lead to

References

Comparative Analysis of PSB-1115 Effects in Different Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the effects of PSB-1115, a selective antagonist of the A2B adenosine (B11128) receptor (A2BAR), across various cancer cell lines. This compound has emerged as a promising anti-cancer agent due to its ability to inhibit tumor growth, reduce metastasis, and modulate the tumor microenvironment.[1][2] This document summarizes key quantitative data, details experimental protocols for cited experiments, and visualizes the underlying signaling pathways.

Data Presentation: this compound Efficacy Across Cancer Cell Lines

The following table summarizes the observed effects of this compound in different cancer cell lines based on available literature. Direct comparison of potency (e.g., IC50 values) is challenging as data is often generated from studies with varying experimental conditions.

Cancer TypeCell Line(s)Key Effects of this compoundReferences
Melanoma B16-F10- Significantly decreased tumor metastasis.[2] - Delayed tumor growth.[1][3] - Reduced accumulation of myeloid-derived suppressor cells (MDSCs).[3][4] - Increased infiltration of CD8+ T cells and Natural Killer T (NKT) cells.[3][4] - Reduced levels of IL-10 and MCP-1 in the tumor microenvironment.[3][4] - Enhanced the anti-tumor activity of dacarbazine.[1][4][1][2][3][4]
Breast Cancer MDA-MB-231 (TNBC), 4T1.2, EO771 (TNBC)- Decreased experimental and spontaneous metastasis.[2][5] - Reduced tumor burden.[1] - A2BAR activation promotes proliferation and migration in MDA-MB-231 cells, an effect that can be reversed by antagonists like this compound.[5][1][2][5]
Prostate Cancer PC3- A2BAR is the highest expressed adenosine receptor subtype. - Blockade of A2BAR with antagonists (PSB-603, similar to this compound) inhibits the growth of prostate cancer cells.[6][1][6]
Bladder Cancer T24- High expression of A2BAR has been noted.[1][1]
Astrocytoma 1321N1, U373MG- High expression of A2BAR has been noted.[1][1]

Signaling Pathways and Experimental Workflows

The anti-tumor effects of this compound are primarily mediated through the blockade of the A2B adenosine receptor, which is often overexpressed in tumor tissues.[1]

A2B Adenosine Receptor Signaling Pathway

Activation of the A2BAR by adenosine in the tumor microenvironment typically leads to the activation of Gs proteins, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[5] This signaling cascade can promote tumor cell proliferation, migration, and immunosuppression. This compound, as a competitive antagonist, blocks this pathway.

A2B_Signaling_Pathway A2B Adenosine Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ado Adenosine A2BAR A2B Receptor Ado->A2BAR Activates PSB1115 This compound PSB1115->A2BAR Blocks Gs Gs Protein A2BAR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (Proliferation, Angiogenesis, Immunosuppression) CREB->Gene

Caption: A2B Adenosine Receptor Signaling Pathway and this compound Inhibition.

Experimental Workflow: Evaluating this compound Effects on Tumor Growth and the Immune Microenvironment

The following diagram illustrates a typical in vivo experimental workflow to assess the efficacy of this compound.

Experimental_Workflow In Vivo Evaluation of this compound cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Tumor Cell Implantation (e.g., B16-F10 in mice) B Tumor Growth Monitoring A->B C This compound or Vehicle Administration B->C D Tumor Volume Measurement C->D E Tumor Excision and Processing D->E F Flow Cytometry Analysis (Immune Cell Infiltration) E->F G Cytokine/Chemokine Analysis (e.g., ELISA) E->G

Caption: Experimental workflow for in vivo analysis of this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summarized protocols for key experiments cited in the analysis of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell lines (e.g., MDA-MB-231, B16-F10)

    • 96-well plates

    • Complete culture medium

    • This compound (in appropriate solvent, e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include vehicle-only controls.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Tumor Growth and Metastasis Studies

These studies assess the effect of this compound on tumor progression in animal models.

  • Materials:

    • Immunocompetent mice (e.g., C57BL/6 for B16-F10 tumors)

    • Cancer cell lines (e.g., B16-F10)

    • This compound solution for injection (e.g., dissolved in saline)

    • Calipers for tumor measurement

  • Procedure:

    • Inject cancer cells subcutaneously or into the mammary fat pad of mice.

    • Once tumors are palpable, randomize mice into treatment and control groups.

    • Administer this compound (e.g., 1 mg/kg, intraperitoneally) or vehicle control at specified intervals.[2]

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).

    • For metastasis studies, tumors may be surgically resected after a period of growth, and treatment with this compound continued.[2]

    • At the end of the study, euthanize the mice and harvest tumors and lungs (or other organs) to assess metastatic burden.

Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

This technique is used to quantify different immune cell populations within the tumor microenvironment.

  • Materials:

    • Freshly excised tumors

    • Digestion buffer (e.g., Collagenase D, DNase I in RPMI medium)

    • Red blood cell lysis buffer

    • FACS buffer (e.g., PBS with 2% FBS)

    • Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, CD11b, Gr-1)

    • Flow cytometer

  • Procedure:

    • Mince the tumor tissue and incubate in digestion buffer at 37°C to obtain a single-cell suspension.

    • Filter the cell suspension through a 70 µm cell strainer.

    • Lyse red blood cells using a lysis buffer.

    • Wash the cells with FACS buffer.

    • Stain the cells with a cocktail of fluorescently labeled antibodies against the surface markers of interest for 30 minutes on ice in the dark.

    • Wash the cells to remove unbound antibodies.

    • Acquire the data on a flow cytometer and analyze the cell populations using appropriate software.

References

Synergistic Potential of PSB-1115: A Comparative Guide to Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The A2B adenosine (B11128) receptor (A2BAR) has emerged as a critical regulator of the tumor microenvironment, contributing to immune suppression and promoting tumor growth. PSB-1115, a selective A2BAR antagonist, has demonstrated promising anti-tumor activity, not only as a monotherapy but also in synergistic combination with other established therapeutics. This guide provides a comprehensive comparison of the synergistic effects of this compound with various therapeutic agents, supported by experimental data, detailed protocols, and mechanistic insights.

I. Synergistic Effects with Chemotherapy

This compound and Dacarbazine (B1669748) in Melanoma

A seminal study by Iannone et al. (2013) revealed a significant synergistic anti-tumor effect when this compound was combined with the alkylating agent dacarbazine in a preclinical model of melanoma.[1]

Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition% Tumor-Infiltrating CD8+ T Cells% Tumor-Infiltrating NKT CellsGranzyme B Levels (pg/mg protein)
Control~1800-~2%~1%~50
This compound~100044%~4%~2.5%~100
Dacarbazine~90050%~5%~3%~120
This compound + Dacarbazine ~300 83% ~8% ~5% ~200

Data extrapolated from graphical representations in Iannone et al. (2013).

  • Cell Line: B16.F10 murine melanoma cells.

  • Animal Model: Female C57Bl/6j mice.

  • Tumor Induction: Subcutaneous injection of 2 x 10^5 B16.F10 cells into the right flank of the mice.

  • Treatment Regimen:

    • Treatment was initiated when tumors reached a palpable size.

    • This compound was administered intraperitoneally (i.p.) daily.

    • Dacarbazine (100 mg/kg) was administered i.p. on specific days as per the study protocol.

  • Endpoint Analysis: Tumor volume was measured every three days. At the end of the experiment, tumors were excised for analysis of immune cell infiltration (CD8+ T cells, NKT cells) by flow cytometry and granzyme B levels by ELISA.

The synergistic effect of this compound and dacarbazine is attributed to the immunomodulatory properties of this compound. By blocking the A2B adenosine receptor on myeloid-derived suppressor cells (MDSCs), this compound reduces the accumulation of these immunosuppressive cells in the tumor microenvironment.[1] This leads to an enhanced anti-tumor immune response, characterized by increased infiltration and activity of cytotoxic CD8+ T cells and NKT cells, which complements the cytotoxic effects of dacarbazine.[1] Dacarbazine, as an alkylating agent, induces DNA damage in cancer cells, leading to apoptosis.[2][3][4][5] The enhanced immune response triggered by this compound likely aids in clearing the dacarbazine-damaged tumor cells.

Experimental Workflow: In Vivo Synergy Study

G cluster_setup Model Setup cluster_treatment Treatment Groups cluster_analysis Endpoint Analysis cell_culture B16.F10 Melanoma Cell Culture tumor_induction Subcutaneous Injection (2x10^5 cells) in C57Bl/6j Mice cell_culture->tumor_induction control Control (Vehicle) tumor_induction->control psb1115 This compound tumor_induction->psb1115 dacarbazine Dacarbazine tumor_induction->dacarbazine combination This compound + Dacarbazine tumor_induction->combination tumor_volume Tumor Volume Measurement control->tumor_volume psb1115->tumor_volume dacarbazine->tumor_volume combination->tumor_volume flow_cytometry Flow Cytometry (CD8+ T cells, NKT cells) tumor_volume->flow_cytometry elisa ELISA (Granzyme B) flow_cytometry->elisa

Caption: Workflow for in vivo assessment of this compound and dacarbazine synergy.

Signaling Pathway: this compound and Dacarbazine Synergy

G cluster_psb This compound Action cluster_dac Dacarbazine Action cluster_immune Immune Response PSB1115 This compound A2BAR A2B Receptor (on MDSCs) PSB1115->A2BAR blocks MDSC MDSC Suppression A2BAR->MDSC activation leads to immunosuppression CD8_NKT CD8+ T cells & NKT cells MDSC->CD8_NKT disinhibition Dacarbazine Dacarbazine DNA Tumor Cell DNA Dacarbazine->DNA methylates Apoptosis Tumor Cell Apoptosis DNA->Apoptosis Tumor_Clearance Enhanced Tumor Clearance Apoptosis->Tumor_Clearance facilitates CD8_NKT->Tumor_Clearance

Caption: this compound enhances dacarbazine's effect by boosting anti-tumor immunity.

This compound and Oxaliplatin (B1677828)

The study by Iannone et al. (2013) also reported a synergistic anti-tumor effect between this compound and oxaliplatin, another DNA alkylating agent, in the same melanoma model. However, the quantitative data for this combination were not provided in the publication.[1]

II. Interaction with Natural Compounds in Breast Cancer

This compound in Combination with Cucumarioside A0-1 and Djakonovioside A

A study by Zaytseva et al. (2025) explored the effects of combining this compound with the triterpene glycosides Cucumarioside A0-1 (Cuc A0-1) and Djakonovioside A (Dj A) in the triple-negative breast cancer cell line MDA-MB-231.

Treatment Group% Proliferation Inhibition (vs. Control)
Cuc A0-1 (1 µM)20%
Cuc A0-1 + this compound (1 µM) 8%
Dj A (2 µM)6%
Dj A + this compound (1 µM) ~0% (proliferation restored)

Data from Zaytseva et al. (2025).[3][6]

  • Cell Line: MDA-MB-231 human triple-negative breast cancer cells.

  • Proliferation Assay (MTS): Cells were seeded in 96-well plates and treated with the compounds for 9 days. Cell viability was assessed using the MTS assay.

  • Colony Formation Assay: Cells were seeded at a low density and treated with the compounds for 14 days. Colonies were then stained and quantified.

  • Compound Concentrations: Cuc A0-1 (1 µM), Dj A (2 µM), this compound (1 µM).

Interestingly, in this context, this compound appeared to antagonize the anti-proliferative effects of both Cuc A0-1 and Dj A.[3] The study suggests that these glycosides may exert their anti-cancer effects, at least in part, by acting as antagonists at the A2B adenosine receptor.[3][6] Therefore, the co-administration of another A2BAR antagonist, this compound, did not result in a synergistic or additive effect but rather competed for the same target, leading to a reduction in the overall anti-proliferative activity. This highlights the importance of understanding the precise mechanism of action of combination partners.

Logical Relationship: this compound and Triterpene Glycosides

G PSB1115 This compound A2BAR A2B Adenosine Receptor PSB1115->A2BAR antagonizes Proliferation MDA-MB-231 Proliferation PSB1115->Proliferation inhibition Glycosides Cuc A0-1 / Dj A Glycosides->A2BAR antagonizes Glycosides->Proliferation inhibition A2BAR->Proliferation promotes

Caption: Competitive antagonism at the A2B receptor by this compound and glycosides.

III. Broader Synergistic Potential of A2B Receptor Antagonism

Studies with other selective A2B adenosine receptor antagonists further underscore the potential of this therapeutic strategy in combination regimens.

PSB-603 and Erlotinib (B232) in Lung Cancer

Preclinical studies have shown that the A2B antagonist PSB-603 can enhance the efficacy of the EGFR inhibitor erlotinib in a transgenic mouse model of lung cancer. The combination therapy resulted in delayed tumor recurrence and a decreased lung tumor burden compared to erlotinib alone.

PBF-1129 and Anti-PD-1 Immunotherapy

The A2B antagonist PBF-1129 has demonstrated significant synergy with anti-PD-1 immunotherapy in various murine cancer models, including lung, melanoma, colon, and breast cancer.[1][2]

Treatment GroupMedian Survival (Days)Hazard Ratio (vs. Combination)
Control~20-
PBF-1129~25-
Anti-PD-1~30-
PBF-1129 + Anti-PD-1 >40 11.74

Data from Sitkovsky et al.[1][2]

Similar to this compound, PBF-1129 alleviates the metabolic stress and immunosuppressive tumor microenvironment by blocking A2BAR signaling.[1][2] This action complements the function of anti-PD-1 antibodies, which block the inhibitory PD-1/PD-L1 checkpoint on T cells. The combination results in a more robust and sustained anti-tumor immune response. A phase 1 clinical trial (NCT03274479) of PBF-1129 in non-small cell lung cancer patients has shown that the drug is well-tolerated and modulates the adenosine system, supporting its further development in combination therapies.[7][8]

Signaling Pathway: A2BAR Antagonist and Anti-PD-1 Synergy

G cluster_a2b A2BAR Antagonist cluster_pd1 Anti-PD-1 A2BAntagonist PBF-1129 A2BAR_Immune A2B Receptor (on Immune Cells) A2BAntagonist->A2BAR_Immune blocks Enhanced_Immunity Enhanced Anti-Tumor Immunity A2BAntagonist->Enhanced_Immunity Immunosuppression Immunosuppressive Microenvironment A2BAR_Immune->Immunosuppression mediates Adenosine Adenosine Adenosine->A2BAR_Immune AntiPD1 Anti-PD-1 Ab PD1 PD-1 (on T cells) AntiPD1->PD1 blocks AntiPD1->Enhanced_Immunity T_Cell_Exhaustion T Cell Exhaustion PD1->T_Cell_Exhaustion induces PDL1 PD-L1 (on Tumor Cells) PDL1->PD1

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for PSB-1115

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of PSB-1115, a selective A2B adenosine (B11128) receptor antagonist. Adherence to these procedures is critical for ensuring the safety of all personnel and maintaining compliance with regulatory standards.

This compound, chemically known as 4-(2,3,6,7-Tetrahydro-2,6-dioxo-1-propyl-1H-purin-8-yl)-benzenesulfonic acid, is a water-soluble organic compound. Due to its classification as a benzenesulfonic acid derivative and its nature as an investigational drug, it must be treated as hazardous chemical waste.

Immediate Safety Protocols

Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) for Handling this compound
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

In the event of a spill, immediately evacuate the area and alert laboratory safety personnel. Cleanup should only be performed by trained individuals wearing appropriate PPE.

Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound and any contaminated materials.

  • Segregation of Waste :

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

    • Collect all materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a designated, leak-proof hazardous waste container.

  • Container Labeling :

    • Clearly label the hazardous waste container with the following information:

      • "Hazardous Waste"

      • "this compound" and its full chemical name: "4-(2,3,6,7-Tetrahydro-2,6-dioxo-1-propyl-1H-purin-8-yl)-benzenesulfonic acid"

      • The primary hazards associated with the compound (e.g., "Irritant," "Corrosive" - based on the benzenesulfonic acid functional group).

      • The date the waste was first added to the container.

      • The name of the principal investigator or laboratory contact.

  • Storage of Waste :

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Ensure the storage area is cool and dry.

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the EHS or contractor with a complete inventory of the waste.

  • Documentation :

    • Maintain a detailed record of the disposed this compound, including the quantity and date of disposal. This documentation is crucial for regulatory compliance.

Important Considerations :

  • Do Not Dispose Down the Drain : Although this compound is water-soluble, it should not be disposed of down the sink. Benzenesulfonic acid derivatives can be corrosive and harmful to aquatic life.

  • Consult Local Regulations : Disposal procedures must always comply with local, state, and federal regulations. Consult your institution's EHS department for specific guidance.

  • Empty Containers : Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines for non-hazardous waste.

Experimental Workflow for Disposal

The logical flow of the disposal process is outlined in the diagram below.

PSB1115_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Waste into Designated Container ppe->segregate label Label Container Correctly segregate->label store Store in Secure Area label->store contact_ehs Contact EHS for Pickup store->contact_ehs document Document Disposal contact_ehs->document end_process End: Waste Disposed document->end_process

Caption: this compound Disposal Workflow

Signaling Pathway of this compound (for informational context)

To provide a more complete understanding of the compound being handled, the following diagram illustrates the known signaling pathway of this compound as an A2B adenosine receptor antagonist.

PSB1115_Signaling_Pathway cluster_cell Cell Membrane A2BR A2B Adenosine Receptor G_protein Gs Protein A2BR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Adenosine Adenosine Adenosine->A2BR Activates PSB1115 This compound PSB1115->A2BR Blocks ATP ATP ATP->AC Downstream Downstream Effects cAMP->Downstream

Caption: this compound Antagonism of A2B Receptor Signaling

By adhering to these rigorous safety and disposal protocols, your laboratory can continue its valuable research while ensuring a safe environment for all personnel and minimizing its environmental impact.

Essential Safety and Logistics for Handling PSB-1115

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the adenosine (B11128) A₂B receptor antagonist, PSB-1115. The following procedural guidance is based on general laboratory safety principles and should be supplemented by a substance-specific risk assessment prior to handling.

Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) with detailed quantitative data for this compound is not publicly available, standard laboratory procedures for handling solid chemical compounds should be strictly followed. The following table summarizes the recommended personal protective equipment.

PPE CategoryItemSpecifications and Use
Eye and Face Safety Glasses/GogglesMust be worn at all times in the laboratory to protect against splashes or airborne particles. Should be ANSI Z87.1 certified.
Face ShieldRecommended when there is a significant risk of splashing, particularly when handling solutions of this compound.
Hand Chemical-resistant GlovesNitrile or neoprene gloves are generally recommended for handling solid chemicals. Always check for tears or holes before use and replace immediately if compromised.
Body Laboratory CoatA flame-resistant lab coat that fits properly should be worn to protect skin and clothing from contamination.
Respiratory Dust Mask/RespiratorUse a NIOSH-approved respirator or dust mask when handling powdered this compound, especially when weighing or transferring, to prevent inhalation.

Experimental Protocols: Handling and Disposal

Handling:

  • Preparation: Before handling this compound, ensure that the work area is clean and uncluttered. A chemical fume hood should be used when handling the solid form to minimize inhalation exposure.

  • Weighing and Transfer: When weighing the powdered form, use a chemical fume hood or a balance with a draft shield. Use appropriate tools (e.g., spatula) to transfer the solid and avoid creating dust.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Spill Response: In case of a spill, isolate the area. For solid spills, carefully sweep or vacuum the material into a designated waste container. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

Disposal:

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.

Safe Handling and Disposal Workflow

Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Clean Workspace don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Solid in Fume Hood don_ppe->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate Proceed to Cleanup dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe

Caption: Workflow for the safe handling and disposal of this compound.

×

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Feasible Synthetic Routes

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PSB-1115

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.